cis-3-Amino-N,N-dimethylcyclobutanecarboxamide
Description
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Properties
IUPAC Name |
3-amino-N,N-dimethylcyclobutane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9(2)7(10)5-3-6(8)4-5/h5-6H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONIESYKKCIPEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical characteristics of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide, a key building block in modern medicinal chemistry. Recognizing the importance of a deep understanding of a molecule's properties for its successful application, this document moves beyond a simple data sheet to offer insights into the causality behind its behavior and the methodologies for its characterization.
Introduction: The Significance of the Cyclobutane Motif
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable scaffold in drug discovery. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and provide novel intellectual property. This compound, in particular, presents a versatile platform with its primary amine and tertiary amide functionalities, opening avenues for diverse chemical modifications and applications as a fragment in the design of novel therapeutics. Understanding its fundamental physicochemical properties is the critical first step in harnessing its full potential.
Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development, influencing everything from reaction conditions to formulation and bioavailability.
Structural and General Properties
The foundational characteristics of this compound are summarized in the table below. The molecular formula and weight are fundamental for all stoichiometric calculations, while the CAS number provides a unique identifier for this specific chemical entity.
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| CAS Number | 1268521-02-3 | [1] |
| Molecular Formula | C₇H₁₄N₂O | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | - |
Predicted Physicochemical Data
| Property | Predicted Value | Significance in Drug Development |
| Boiling Point | 242.5 ± 19.0 °C at 760 mmHg | Influences purification methods like distillation and stability at elevated temperatures. |
| Melting Point | Not readily predictable | Critical for determining purity and for solid-state formulation. |
| pKa (Basic) | ~9.5 (Amine) | Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding. |
| LogP | -1.08 | A measure of lipophilicity, which is a key determinant of cell membrane permeability and overall ADME properties. |
| Solubility | High in polar protic solvents (e.g., water, methanol) | Essential for designing appropriate reaction conditions, formulations, and biological assays. |
Disclaimer: The boiling point, pKa, LogP, and solubility data presented are computationally predicted and should be used as a guide for experimental planning. Experimental verification is strongly recommended.
Synthesis and Purification: A Plausible Approach
While a specific, published synthesis for this compound is not widely available, a logical and efficient synthetic route can be proposed based on established methodologies for analogous cyclobutane derivatives.
Proposed Synthetic Workflow
The following workflow outlines a plausible multi-step synthesis, starting from a commercially available cyclobutane precursor.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: N-Boc Protection of cis-3-Aminocyclobutanecarboxylic Acid
-
Dissolve cis-3-aminocyclobutanecarboxylic acid in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with a cold aqueous solution of citric acid.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-cis-3-aminocyclobutanecarboxylic acid.
Causality: The Boc protecting group is essential to prevent the primary amine from interfering with the subsequent amide coupling reaction.
Step 2: Amide Coupling with Dimethylamine
-
Dissolve Boc-cis-3-aminocyclobutanecarboxylic acid in dichloromethane (DCM).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of dimethylamine in tetrahydrofuran (THF).
-
Continue stirring at room temperature overnight.
-
Wash the reaction mixture sequentially with aqueous sodium bicarbonate and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude Boc-protected amide.
Causality: EDC/HOBt is a standard and efficient coupling system for forming amide bonds with minimal side reactions.
Step 3: Boc Deprotection
-
Dissolve the crude Boc-protected amide in DCM.
-
Add trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Dry, filter, and concentrate the organic layers to yield the final product, this compound.
Causality: TFA is a strong acid that efficiently cleaves the Boc protecting group.
Purification and Validation
Purification of the final compound is typically achieved through column chromatography on silica gel. The purity and identity of the product must be confirmed by a suite of analytical techniques as described in the following section.
Analytical Characterization
Rigorous analytical characterization is non-negotiable for ensuring the quality and identity of any synthesized compound. The following techniques are standard for the structural elucidation and purity assessment of this compound.
Spectroscopic Analysis
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclobutane ring protons, the N,N-dimethyl protons, and the amine protons. The cis stereochemistry will influence the coupling constants between the cyclobutane protons.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key expected signals include the carbonyl carbon of the amide, the carbons of the cyclobutane ring, and the methyl carbons of the dimethylamino group.
4.1.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
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N-H stretch (amine): A broad signal in the region of 3300-3500 cm⁻¹.
-
C=O stretch (amide): A strong absorption band around 1630-1680 cm⁻¹.
-
C-H stretch (alkane): Signals in the 2850-3000 cm⁻¹ region.
4.1.3. Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
Chromatographic Analysis
-
Thin-Layer Chromatography (TLC): A rapid and convenient method for monitoring reaction progress and assessing the purity of column chromatography fractions.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the final compound. A reverse-phase C18 column with a mobile phase of water and acetonitrile containing a modifier like TFA is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to analyze for volatile impurities and confirm the molecular weight.
Analytical Workflow
The following diagram illustrates a typical workflow for the analytical validation of the synthesized compound.
Caption: Analytical workflow for the characterization of this compound.
Conclusion
This compound is a molecule of significant interest in contemporary drug discovery. This guide has provided a detailed overview of its core physicochemical characteristics, both known and predicted, and has outlined plausible and robust methodologies for its synthesis and analytical characterization. By understanding these fundamental properties and experimental considerations, researchers can confidently and effectively utilize this versatile building block in the design and development of the next generation of therapeutics.
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ChemWhat. (1s,3s)-3-aMino-N,N-diMethylcyclobutane-1-carboxaMide CAS#: 1268521-02-3. [Link]
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PubChem. cis-3-Aminocyclohexanecarboxylic acid. [Link]
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cis-3-Amino-N,N-dimethylcyclobutanecarboxamide molecular structure
An In-depth Technical Guide to the Molecular Structure of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclobutane ring, once considered a mere chemical curiosity due to its inherent strain, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensionally defined structure offers a compelling alternative to more traditional, flexible alkyl chains or planar aromatic rings. By presenting functional groups in precise spatial orientations, cyclobutane derivatives can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties. This guide provides a comprehensive technical analysis of a specific, functionally rich example: this compound.
We will dissect the foundational principles governing its three-dimensional architecture, from the intrinsic conformational dynamics of the cyclobutane core to the critical influence of its cis-oriented substituents. This document moves beyond a simple description of the molecule to explain the causality behind its structural features and detail the multi-pronged experimental and computational workflows required for its definitive elucidation.
The Cyclobutane Core: A Framework of Controlled Tension
The conformational landscape of any cyclobutane derivative is dictated by a delicate balance between two opposing forces: angle strain and torsional strain.
-
Angle Strain: A hypothetical planar cyclobutane would possess C-C-C bond angles of 90°. This is a significant deviation from the ideal sp³ tetrahedral angle of 109.5°, leading to substantial angle strain.
-
Torsional Strain: In a planar conformation, all hydrogen atoms on adjacent carbons would be fully eclipsed, resulting in maximum repulsive torsional strain.
To alleviate the energetically unfavorable torsional strain, the cyclobutane ring adopts a non-planar, puckered conformation.[1] This bending of the ring increases angle strain slightly (bond angles decrease to ~88°) but provides a more significant energetic reward by staggering the C-H bonds. The degree of this deviation from planarity is defined by a puckering angle, which for unsubstituted cyclobutane is approximately 25-35°.[1] The ring is not static; it undergoes rapid inversion ("ring-flipping") between two equivalent puckered states through a higher-energy planar transition state.
Caption: Balancing angle and torsional strain in cyclobutane.
Stereochemical Landscape: The Influence of Substituents
The introduction of the amino and N,N-dimethylcarboxamide groups in a cis relationship profoundly influences the ring's conformational preference. In a 1,3-disubstituted cyclobutane, the substituents can be positioned either axially (pointing up or down, perpendicular to the ring's approximate plane) or equatorially (pointing outwards from the ring's perimeter).
For the cis isomer, two primary conformations are possible through ring-flipping:
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Diequatorial (e,e): Both the amino and carboxamide groups occupy equatorial positions.
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Diaxial (a,a): Both groups occupy axial positions.
Energetically, the diequatorial conformation is overwhelmingly favored. Placing bulky substituents in axial positions introduces significant 1,3-diaxial steric interactions, which are highly destabilizing. By adopting a diequatorial arrangement, the functional groups are positioned to minimize steric clash, defining a dominant, low-energy ground state for the molecule. This predictable conformational preference is a key attribute exploited in drug design, as it ensures a well-defined spatial vector for the crucial pharmacophoric elements.[2]
Caption: Conformational equilibrium of the cis-isomer.
Structural Elucidation: A Multi-Technique Workflow
Confirming the precise molecular structure of this compound requires a synergistic application of synthesis, spectroscopy, and diffraction methods.
Synthesis and Purification Protocol
A robust synthesis is the prerequisite for all further analysis. The following outlines a plausible, field-proven methodology.
Objective: To synthesize and purify this compound.
Methodology:
-
Step 1: Amide Coupling.
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To a solution of cis-3-aminocyclobutanecarboxylic acid (1.0 eq) in dichloromethane (DCM, 0.2 M), add N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Cool the mixture to 0 °C.
-
Add (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 1.1 eq) and stir for 10 minutes.
-
Add dimethylamine hydrochloride (1.2 eq) and allow the reaction to warm to room temperature and stir for 16 hours.
-
Causality: BOP is a highly efficient peptide coupling reagent that activates the carboxylic acid for nucleophilic attack by dimethylamine, ensuring high conversion under mild conditions. DIPEA acts as a non-nucleophilic base to neutralize HCl generated in situ.
-
-
Step 2: Work-up and Extraction.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Step 3: Purification.
-
Purify the crude product via column chromatography on silica gel, eluting with a gradient of 0-10% methanol in DCM.
-
Self-Validation: Fractions are monitored by thin-layer chromatography (TLC) to ensure separation from starting materials and byproducts.
-
-
Step 4: Final Characterization.
-
Combine pure fractions, concentrate, and dry under high vacuum to yield the final product.
-
Confirm identity and purity using NMR, IR, and high-resolution mass spectrometry (HRMS).
-
Spectroscopic and Physicochemical Characterization
Spectroscopic data provides the first fingerprint of the molecular structure, confirming the presence of key functional groups and providing insights into the molecular symmetry.
| Property / Technique | Predicted Observation for this compound |
| Molecular Formula | C₇H₁₄N₂O[3] |
| Molecular Weight | 142.19 g/mol [4] |
| ¹H NMR | Signals corresponding to N-CH₃ (singlet, ~2.9-3.1 ppm), cyclobutane ring protons (multiplets, ~1.8-2.8 ppm), and amine protons (broad singlet). The cis symmetry simplifies the spectrum of the ring protons compared to a trans isomer. |
| ¹³C NMR | Expect 5 unique carbon signals due to the molecule's Cₛ symmetry plane: C=O (amide, ~170-175 ppm), two distinct cyclobutane CH carbons, one cyclobutane CH₂ carbon, and the N(CH₃)₂ carbons (equivalent, ~35-40 ppm).[5][6] |
| IR Spectroscopy (cm⁻¹) | N-H stretch (primary amine, ~3300-3400), C-H stretch (~2850-3000), C=O stretch (tertiary amide, strong, ~1630-1650), N-H bend (~1600). |
| Mass Spectrometry (HRMS) | [M+H]⁺ ion observed at m/z 143.1184, confirming the elemental composition. |
Definitive 3D Geometry: Crystallography and Computation
While spectroscopy confirms connectivity, definitive proof of the three-dimensional structure, including the ring pucker and substituent orientation, requires higher-order techniques.
Single-Crystal X-ray Diffraction
This is the gold-standard method for unambiguously determining the solid-state structure of a crystalline compound.[7][8] By successfully growing a single crystal and analyzing its diffraction pattern, one can obtain precise atomic coordinates.
Key Data Obtained:
-
Confirmation of Stereochemistry: Provides unequivocal proof of the cis relationship between the substituents.
-
Ring Conformation: Yields the exact puckering angle and torsion angles of the cyclobutane ring.[9]
-
Bond Lengths and Angles: Provides high-precision measurements for all bonds, which can reveal effects of ring strain.[9]
-
Intermolecular Interactions: Elucidates hydrogen bonding and other non-covalent interactions in the crystal lattice.
| Structural Parameter | Typical Literature Value for Substituted Cyclobutanes |
| C-C Bond Length (pm) | 155 - 158 pm[9] |
| C-C-C Bond Angle (°) | ~88° (puckered) |
| Puckering Angle (°) | 20 - 40° |
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), complement experimental data by providing insights into the molecule's behavior in the gas phase or in solution.[2][10]
Workflow:
-
Conformational Search: Build both the diequatorial and diaxial conformers in silico.
-
Geometry Optimization: Perform energy minimization calculations to find the lowest energy structure for each conformer.
-
Energy Calculation: Compute the relative electronic energies to quantify the stability difference. This will confirm the strong preference for the diequatorial form.
-
Property Prediction: Calculate theoretical NMR shifts, vibrational frequencies (IR), and other properties to compare with and validate experimental results.
Caption: A synergistic workflow for structural determination.
Conclusion: A Precisely Defined Scaffold for Drug Discovery
The molecular structure of this compound is defined by a puckered four-membered ring where the substituents strongly prefer a diequatorial orientation to minimize steric hindrance. This conformational rigidity is its most valuable asset in medicinal chemistry. It serves as a compact, sp³-rich scaffold that projects its amino and amide functional groups into well-defined vectors in three-dimensional space. Understanding this structure, through the integrated application of synthesis, spectroscopy, crystallography, and computation, is paramount for its rational deployment in fragment-based screening, lead optimization, and the design of next-generation therapeutics with enhanced potency and specificity.
References
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Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link][11]
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Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878. [Link][2]
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Corzana, F., Busto, J. H., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878. [Link][10]
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ResearchGate. (n.d.). X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. [Link][7]
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Mehta, G., Krishna Reddy, S. H., & Pattabhi, V. (1993). X-Ray Crystallographic Observations on a Divinyl-Cyclobutane Cope System in the Solid State. Journal of the Chemical Society, Chemical Communications, (5), 443-445. [Link][8]
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Salazar, K. V., Isert, J. E., Moon, N., Grubbs, G. S., II, Zhou, Z., Kukolich, S. G., Carrillo, M. J., Fatehi, S., & Lin, W. (n.d.). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. ResearchGate. [Link][12]
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ResearchGate. (n.d.). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). [Link][9]
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PubChem. (n.d.). cis-3-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link][13]
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ResearchGate. (2025). Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. [Link][14]
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Google Patents. (n.d.). Synthesis method of trans-3-aminobutanol. [15]
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ChemComplete. (2019, July 20). Solving Structures with MS, IR and NMR Lecture Course: Lesson 7 - Carbon 13 Analysis. YouTube. [Link][5]
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ChemSrc. (2024, February 1). 1-Amino-N,N-dimethylcyclobutanecarboxamide. [Link][4]
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Spectroscopic Characterization of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide: A Predictive Technical Guide
For inquiries into the analytical characterization of novel pharmaceutical intermediates, this guide provides a detailed predictive analysis of the spectroscopic data for cis-3-Amino-N,N-dimethylcyclobutanecarboxamide. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its spectral properties is crucial for its identification and quality control. In the absence of publicly available experimental spectra, this document, authored from the perspective of a Senior Application Scientist, offers a comprehensive, theory-grounded prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development.
Molecular Structure and Predicted Spectroscopic Overview
This compound possesses a unique strained cyclobutane ring with a cis-relationship between the amino and N,N-dimethylcarboxamide substituents. This stereochemistry significantly influences the magnetic environments of the ring protons and carbons, which is a key focus of the NMR analysis. The presence of amine and amide functional groups will dominate the IR spectrum with characteristic vibrational modes. The mass spectrum is predicted to show a distinct molecular ion peak and fragmentation pattern reflective of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS).
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| CH-CO | 2.8 - 3.2 | Quintet | 1H |
| CH-NH₂ | 3.4 - 3.8 | Quintet | 1H |
| CH₂ (cis to substituents) | 2.2 - 2.5 | Multiplet | 2H |
| CH₂ (trans to substituents) | 1.8 - 2.1 | Multiplet | 2H |
| N(CH₃)₂ | 2.9 (approx.) | Singlet | 6H |
| NH₂ | 1.5 - 2.5 (broad) | Singlet (broad) | 2H |
Expert Insights: The puckered nature of the cyclobutane ring leads to diastereotopic methylene protons, which are expected to exhibit complex splitting patterns. The protons on the carbons bearing the substituents (CH-CO and CH-NH₂) are anticipated to appear as quintets due to coupling with the adjacent methylene protons. The chemical shift of the N,N-dimethyl protons will be a sharp singlet, while the amine protons are expected to be a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 172 - 176 |
| CH-NH₂ | 48 - 52 |
| CH-CO | 40 - 45 |
| N(CH₃)₂ | 35 - 38 (two signals possible) |
| CH₂ | 25 - 30 |
Expert Insights: The carbonyl carbon of the amide will be the most downfield signal. The two methyl groups of the N,N-dimethylamide may be non-equivalent due to restricted rotation around the C-N bond, potentially giving rise to two distinct signals. The carbons of the cyclobutane ring are expected in the aliphatic region, with the carbons attached to the nitrogen and carbonyl group being more downfield.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are summarized below.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium (two bands) |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (Amide) | 1630 - 1680 | Strong |
| N-H Bend (Amine) | 1590 - 1650 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
Expert Insights: The primary amine will show two characteristic N-H stretching bands. The most intense band in the spectrum is expected to be the C=O stretch of the tertiary amide. The "fingerprint" region below 1500 cm⁻¹ will contain a complex pattern of absorptions corresponding to various C-C and C-N stretching and bending vibrations, which would be unique to this molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for volatile compounds.
Predicted Mass Spectrum Data
| m/z | Interpretation |
| 142 | [M]⁺ (Molecular Ion) |
| 125 | [M - NH₃]⁺ |
| 97 | [M - CON(CH₃)₂]⁺ |
| 72 | [CON(CH₃)₂]⁺ |
| 44 | [CH₃CHNCH₃]⁺ |
Expert Insights: The molecular ion peak is expected at m/z 142. A prominent fragment is anticipated at m/z 72, corresponding to the stable N,N-dimethylcarbamoyl cation. Another significant fragmentation pathway would involve the loss of the amino group. The fragmentation of the cyclobutane ring can also lead to various smaller fragments.
Proposed Fragmentation Pathway
An In-depth Technical Guide to the Synthesis of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide
Introduction
cis-3-Amino-N,N-dimethylcyclobutanecarboxamide is a substituted cyclobutane derivative that holds significant interest for researchers in medicinal chemistry and drug development. The rigid cyclobutane scaffold allows for the precise spatial arrangement of functional groups, making it a valuable building block for creating structurally constrained analogues of bioactive molecules. This conformational restriction can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable pharmacokinetic properties. This technical guide provides a comprehensive overview of plausible synthetic pathways for this compound, offering field-proven insights and detailed protocols for its preparation.
Retrosynthetic Analysis and Strategic Considerations
A retrosynthetic analysis of the target molecule suggests several potential strategies. The key challenges in the synthesis are the stereoselective formation of the cis-1,3-disubstituted cyclobutane ring and the efficient introduction of the N,N-dimethylcarboxamide and amino functionalities. Two primary convergent pathways are proposed, starting from commercially available or readily accessible precursors.
Pathway 1 commences with a 3-substituted cyclobutanone and leverages a stereoselective reduction to establish the cis relationship between the substituents. Subsequent functional group interconversions lead to the target molecule.
Pathway 2 starts from a cyclobutane-1,3-dicarboxylic acid derivative, where the stereochemistry is controlled early on, followed by the selective modification of the two carboxyl groups.
Pathway 1: Stereoselective Reduction of a 3-Oxocyclobutanecarboxamide Intermediate
This pathway offers a robust and well-precedented approach to establishing the desired cis-stereochemistry. The core of this strategy lies in the highly selective reduction of a 3-oxocyclobutanecarboxamide intermediate.
Synthesis of the Key Intermediate: N,N-Dimethyl-3-oxocyclobutanecarboxamide
The synthesis begins with the preparation of 3-oxocyclobutanecarboxylic acid. A known method involves a three-step reaction starting from acetone, bromine, and malononitrile[1]. The resulting 3-oxocyclobutanecarboxylic acid can then be converted to the corresponding N,N-dimethylamide.
The direct amidation of carboxylic acids is a widely researched area, with numerous modern protocols that avoid harsh reagents[2][3]. A common and effective method involves the use of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
Stereoselective Reduction to form cis-3-Hydroxy-N,N-dimethylcyclobutanecarboxamide
The pivotal step in this pathway is the stereoselective reduction of the ketone. Studies on the hydride reduction of 3-substituted cyclobutanones have shown a strong preference for the formation of the cis-alcohol, with selectivities often exceeding 90%[4]. This high diastereoselectivity is attributed to torsional strain, which favors the hydride attacking from the face opposite to the substituent at the 1-position (the anti-facial approach), consistent with the Felkin-Anh model[4]. The selectivity can be further improved by using bulkier reducing agents and optimizing reaction conditions such as temperature and solvent polarity[4].
Conversion of the Hydroxyl Group to the Amino Group
With the cis-3-hydroxy intermediate in hand, the next step is the conversion of the hydroxyl group to a primary amine with retention of stereochemistry. A reliable method to achieve this is the Mitsunobu reaction. The alcohol can be reacted with a nitrogen source, such as diphenylphosphoryl azide (DPPA) or phthalimide, under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate or diisopropyl azodicarboxylate). Subsequent reduction of the resulting azide or phthalimide yields the desired primary amine. For example, the reduction of an azide is cleanly accomplished with hydrogen gas and a palladium catalyst or with triphenylphosphine followed by water (Staudinger reduction).
Final N,N-Dimethylation
The final step is the N,N-dimethylation of the primary amine. This can be achieved through various methods, including reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride or through Eschweiler-Clarke methylation using formaldehyde and formic acid. More modern and efficient methods may employ ruthenium nanoparticle catalysts with formaldehyde as the carbon source[5].
Visualizing Pathway 1
Caption: Synthetic scheme for Pathway 1.
Pathway 2: From cis-Cyclobutane-1,3-dicarboxylic Acid
This alternative pathway begins with a commercially available or synthetically accessible cis-cyclobutane-1,3-dicarboxylic acid derivative, thereby securing the desired stereochemistry from the outset.
Selective Mono-amidation
The primary challenge in this route is the selective functionalization of one of the two carboxylic acid groups. This can be achieved by first converting the diacid to a cyclic anhydride. The anhydride can then be opened with dimethylamine to afford a mono-amide, mono-acid intermediate.
Curtius Rearrangement for Amine Introduction
The remaining carboxylic acid can be converted to a primary amine via a Curtius rearrangement. This classic transformation involves the conversion of the carboxylic acid to an acyl azide, typically via its corresponding acid chloride or by using a reagent like DPPA. Upon heating, the acyl azide rearranges to an isocyanate, which can then be hydrolyzed under acidic or basic conditions to yield the primary amine.
Final N,N-Dimethylation
As in Pathway 1, the final step involves the N,N-dimethylation of the resulting primary amine using standard procedures as described previously.
Visualizing Pathway 2
Caption: Synthetic scheme for Pathway 2.
Experimental Protocols
Protocol 1: Stereoselective Reduction of N,N-Dimethyl-3-oxocyclobutanecarboxamide
-
To a solution of N,N-dimethyl-3-oxocyclobutanecarboxamide (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of acetone.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford cis-3-hydroxy-N,N-dimethylcyclobutanecarboxamide.
Protocol 2: Mitsunobu Reaction for Azide Formation
-
To a solution of cis-3-hydroxy-N,N-dimethylcyclobutanecarboxamide (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield cis-3-azido-N,N-dimethylcyclobutanecarboxamide.
Protocol 3: N,N-Dimethylation of this compound
-
To a solution of this compound (1.0 eq) in methanol, add aqueous formaldehyde (37 wt. %, 2.5 eq).
-
Add palladium on carbon (10 wt. %, 0.1 eq).
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 12-18 hours.
-
Filter the reaction mixture through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the final product.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Data |
| N,N-Dimethyl-3-oxocyclobutanecarboxamide | C7H11NO2 | 141.17 | ¹H NMR, ¹³C NMR, IR (C=O stretch ~1780 cm⁻¹) |
| cis-3-Hydroxy-N,N-dimethylcyclobutanecarboxamide | C7H13NO2 | 143.18 | ¹H NMR (distinct coupling constants for cis isomer), ¹³C NMR, IR (O-H stretch ~3400 cm⁻¹) |
| cis-3-Azido-N,N-dimethylcyclobutanecarboxamide | C7H12N4O | 168.19 | ¹H NMR, ¹³C NMR, IR (azide stretch ~2100 cm⁻¹) |
| This compound | C7H14N2O | 142.20 | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Conclusion
The synthesis of this compound can be effectively achieved through at least two viable synthetic pathways. The choice of pathway may depend on the availability of starting materials and the desired scale of the synthesis. Pathway 1, featuring a stereoselective reduction, offers a highly controlled method for establishing the crucial cis stereochemistry. Pathway 2 provides an alternative approach where the stereochemistry is set from the beginning. The detailed protocols and strategic insights provided in this guide are intended to empower researchers in their efforts to synthesize this and related valuable building blocks for drug discovery and development.
References
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Werner, N. W., & Casanova, Jr., J. (n.d.). CYCLOBUTYLAMINE. Organic Syntheses Procedure. Retrieved from [Link]
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Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub. Retrieved from [Link]
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Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2012). Molecules. Retrieved from [Link]
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Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. (n.d.). ScienceDirect. Retrieved from [Link]
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A Photochemical Route to 3- and 4‑Hydroxy Derivatives of 2‑Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. (2017). Figshare. Retrieved from [Link]
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N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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An In-depth Technical Guide to the Investigational Biological Activity of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide
Foreword: Unveiling the Potential of a Novel Cyclobutane Derivative
The cyclobutane motif, a four-membered carbocycle, imparts significant conformational rigidity, a property increasingly exploited in medicinal chemistry to enhance the potency, selectivity, and metabolic stability of therapeutic agents.[1] The compound cis-3-Amino-N,N-dimethylcyclobutanecarboxamide, while not extensively characterized in publicly available literature, possesses structural features suggestive of interaction with key neurological targets. This guide presents a comprehensive, albeit speculative, framework for investigating its biological activity, drawing upon established knowledge of structurally related cyclobutane derivatives that have shown promise as modulators of critical signaling pathways. Our analysis of the existing literature on analogous compounds indicates two primary, plausible biological targets: Neurokinin (NK) receptors and N-methyl-D-aspartate (NMDA) receptors .[2][3][4] This document will, therefore, serve as a detailed roadmap for researchers and drug development professionals to explore these potential activities through a structured, evidence-based approach.
Part 1: The Cyclobutane Scaffold - A Privileged Motif in Neuroscience Drug Discovery
The constrained nature of the cyclobutane ring reduces the entropic penalty upon binding to a biological target, often leading to higher affinity.[1] This "conformational restriction" allows for the precise orientation of pharmacophoric groups, enhancing target engagement.[1] Several novel cyclobutane derivatives have been synthesized and evaluated as potent and selective antagonists for both neurokinin and NMDA receptors, highlighting the therapeutic potential of this chemical scaffold in addressing a range of neurological and psychiatric disorders.[2][3][4]
Part 2: Hypothesized Biological Target 1 - Neurokinin-1 (NK1) Receptor Antagonism
Rationale and Mechanistic Overview
A series of novel cyclobutane derivatives have been identified as potent and selective neurokinin-1 (NK1) receptor antagonists.[2][3] The NK1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in a variety of physiological processes, including pain transmission, inflammation, and mood regulation. Antagonism of the NK1 receptor has been a key strategy in the development of antiemetic and antidepressant medications.[5] Given the structural similarities, it is plausible that this compound could exhibit antagonist activity at the NK1 receptor.
Proposed Signaling Pathway of NK1 Receptor Antagonism
Upon binding of Substance P, the NK1 receptor activates Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to downstream cellular responses. A competitive antagonist like the subject compound would prevent Substance P from binding, thereby inhibiting this signaling cascade.
Caption: Hypothesized NK1 Receptor Antagonism Workflow.
Experimental Protocols for Assessing NK1 Receptor Activity
This assay determines the affinity of the test compound for the NK1 receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Radioligand: Use a high-affinity radiolabeled NK1 receptor antagonist, such as [³H]-Substance P or a non-peptide antagonist like [³H]-Aprepitant.
-
Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound.
-
Non-specific Binding: Include wells with an excess of a known non-radiolabeled NK1 receptor antagonist (e.g., Aprepitant) to determine non-specific binding.
-
Separation: After incubation, separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the inhibitory constant (Ki) of the test compound using non-linear regression analysis.
This assay measures the ability of the test compound to inhibit Substance P-induced intracellular calcium release.
Protocol:
-
Cell Culture: Culture a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate.
-
Agonist Stimulation: Stimulate the cells with a known concentration of Substance P.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value of the test compound by plotting the inhibition of the calcium response against the compound concentration.
Data Presentation
| Assay | Parameter | Expected Outcome for an Active Antagonist |
| Radioligand Binding | Ki (nM) | Low nanomolar to micromolar range |
| Calcium Mobilization | IC50 (nM) | Low nanomolar to micromolar range |
Part 3: Hypothesized Biological Target 2 - NMDA Receptor Antagonism
Rationale and Mechanistic Overview
Several 1-aminocyclobutanecarboxylic acid derivatives have demonstrated potent and selective antagonist activity at NMDA receptors.[4] NMDA receptors are ligand-gated ion channels crucial for synaptic plasticity and memory function. However, their overactivation can lead to excitotoxicity and neuronal cell death, implicating them in various neurological disorders.[6] The structural features of this compound, particularly the amino and carboxamide groups on a cyclobutane scaffold, suggest a potential interaction with the NMDA receptor complex.
Proposed Signaling Pathway of NMDA Receptor Antagonism
NMDA receptors require the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. Upon binding and concurrent membrane depolarization, the channel opens, allowing the influx of Ca2+ and Na+ ions. This influx triggers a cascade of intracellular signaling events. A non-competitive antagonist might bind within the ion channel pore, physically blocking ion flow, while a competitive antagonist would compete with glutamate or the co-agonist for their binding sites.
Caption: Hypothesized NMDA Receptor Antagonism Workflow.
Experimental Protocols for Assessing NMDA Receptor Activity
This assay is used to identify non-competitive antagonists that bind to the ion channel pore of the NMDA receptor.
Protocol:
-
Membrane Preparation: Prepare synaptic membranes from rat forebrain tissue.
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-acetate, pH 7.4).
-
Radioligand: Use [³H]-MK-801, a high-affinity non-competitive NMDA receptor antagonist.
-
Incubation: In a 96-well plate, incubate the synaptic membranes with [³H]-MK-801 in the presence of saturating concentrations of glutamate and glycine, and varying concentrations of this compound.
-
Non-specific Binding: Determine non-specific binding in the presence of an excess of a known non-radiolabeled NMDA receptor antagonist (e.g., unlabeled MK-801 or PCP).
-
Separation and Quantification: Separate bound and free radioligand by filtration and quantify radioactivity as described for the NK1 receptor binding assay.
-
Data Analysis: Calculate the specific binding and determine the Ki of the test compound.
This assay directly measures the effect of the compound on NMDA receptor-mediated currents in Xenopus oocytes.
Protocol:
-
Oocyte Preparation: Inject Xenopus laevis oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B).
-
Recording: After 2-4 days of expression, place an oocyte in a recording chamber and impale it with two electrodes for voltage clamping.
-
Compound Application: Perfuse the oocyte with a solution containing varying concentrations of this compound.
-
Agonist Application: Apply a solution containing glutamate and glycine to elicit an inward current mediated by the NMDA receptors.
-
Current Measurement: Measure the peak amplitude of the inward current in the presence and absence of the test compound.
-
Data Analysis: Determine the IC50 value for the inhibition of the NMDA receptor-mediated current.
Data Presentation
| Assay | Parameter | Expected Outcome for an Active Antagonist |
| [³H]-MK-801 Binding | Ki (nM) | Low nanomolar to micromolar range |
| Electrophysiology | IC50 (µM) | Micromolar to high nanomolar range |
Part 4: Synthesis and Characterization
While the primary focus of this guide is on the biological evaluation, a robust investigation necessitates a well-defined synthetic route and thorough characterization of the target compound. A plausible synthetic approach could involve the appropriate functionalization of a cyclobutane precursor, followed by amidation.
Caption: Generalized Synthetic and Analytical Workflow.
Part 5: Conclusion and Future Directions
This technical guide outlines a comprehensive strategy for the initial investigation of the biological activity of this compound. Based on the established pharmacology of related cyclobutane-containing molecules, we have prioritized the NK1 and NMDA receptors as the most probable biological targets. The detailed experimental protocols provided herein offer a clear path forward for researchers to elucidate the pharmacological profile of this novel compound. Positive findings from these initial screens would warrant further investigation, including selectivity profiling against other receptors and in vivo studies to assess its therapeutic potential in relevant disease models. The unique structural attributes of the cyclobutane scaffold continue to make it an attractive starting point for the discovery of new medicines.
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MDPI. (n.d.). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Retrieved from [Link]
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PMC. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved from [Link]
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PubMed. (n.d.). Cyclobutane derivatives as potent NK1 selective antagonists. Retrieved from [Link]
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PubMed. (n.d.). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Retrieved from [Link]
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ResearchGate. (2006). Cyclobutane Derivatives as Potent NK1 Selective Antagonists. Retrieved from [Link]
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PubMed. (2020). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. Retrieved from [Link]
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Semantic Scholar. (2006). Cyclobutane derivatives as potent NK1 selective antagonists. Retrieved from [Link]
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ACS Publications. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Retrieved from [Link]
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Reddit. (n.d.). Finding New NMDA Antagonist Scaffolds With a Pharmacophore Model. Retrieved from [Link]
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PubMed. (n.d.). Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. Retrieved from [Link]
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PMC. (n.d.). GluN2A‐Selective NMDA Receptor Antagonists: Mimicking the U‐Shaped Bioactive Conformation of TCN‐201 by a [2.2]Paracyclophane System. Retrieved from [Link]
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MDPI. (n.d.). The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. Retrieved from [Link]
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Semantic Scholar. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved from [Link]
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PubMed. (2025). Design, synthesis, and evaluation of the pharmacological activity of novel NMDA receptor antagonists based on the germacrone scaffold. Retrieved from [Link]
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PubMed. (2017). Design, Synthesis, Pharmacological Evaluation and Docking Studies of GluN2B-Selective NMDA Receptor Antagonists with a Benzo[7]annulen-7-amine Scaffold. Retrieved from [Link]
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Unlocking the Therapeutic Potential of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide: A Technical Guide for Drug Discovery Professionals
Introduction: The Untapped Promise of a Unique Chemical Scaffold
In the landscape of modern drug discovery, the quest for novel chemical entities with favorable pharmacological profiles is a perpetual endeavor. Small-molecule carbocycles, particularly strained ring systems, have garnered increasing attention for their ability to confer unique three-dimensional structures and desirable physicochemical properties to drug candidates.[1][2][3] Among these, the cyclobutane motif stands out as a versatile and underutilized scaffold that can enhance metabolic stability, provide conformational restriction, and serve as a non-planar bioisostere for aromatic rings.[1][4] This technical guide delves into the prospective therapeutic applications of a specific, yet largely unexplored, cyclobutane derivative: cis-3-Amino-N,N-dimethylcyclobutanecarboxamide .
While direct preclinical or clinical data for this compound remains to be established, its distinct structural features—a rigid cyclobutane core, a cis-oriented primary amine, and an N,N-dimethylcarboxamide group—suggest a rich pharmacological potential. This document will, therefore, serve as a forward-looking guide for researchers, scientists, and drug development professionals. We will explore hypothetical therapeutic avenues based on structure-activity relationships of analogous compounds and outline a comprehensive, multi-pronged research strategy to systematically investigate and validate these potential applications.
Section 1: Deconstructing the Molecular Architecture - A Gateway to Therapeutic Hypotheses
The therapeutic potential of this compound can be inferred by dissecting the contribution of its key structural components. The unique spatial arrangement of its functional groups, dictated by the puckered cyclobutane ring, is crucial for its putative interactions with biological targets.[1][3]
The Cyclobutane Core: A Foundation for Stability and Specificity
The cyclobutane ring provides a rigid scaffold that can orient appended functional groups in specific vectors, potentially enhancing binding affinity and selectivity for target proteins.[5] This conformational rigidity can be advantageous over more flexible aliphatic chains, which often require a higher entropic penalty upon binding. Furthermore, cyclobutane derivatives have been shown to possess improved metabolic stability compared to their linear or larger ring counterparts.[1][5]
The cis-3-Amino Group: A Key Pharmacophoric Element
The primary amino group, presented in a cis configuration relative to the carboxamide, is a critical pharmacophoric feature. This moiety can act as a hydrogen bond donor and a protonatable center, enabling electrostatic interactions with acidic residues in enzyme active sites or receptor binding pockets. The cis stereochemistry defines a specific spatial relationship between the amine and the carboxamide, which can be crucial for selective target engagement.
The N,N-Dimethylcarboxamide Moiety: Modulating Potency and Pharmacokinetics
The N,N-dimethylcarboxamide group is a common feature in many centrally active drugs. The tertiary amide is generally resistant to hydrolysis by amidases, contributing to metabolic stability. The dimethyl substitution can also influence solubility, lipophilicity, and the ability to act as a hydrogen bond acceptor. In some contexts, this group has been associated with compounds targeting neurological pathways.
Section 2: Hypothesized Therapeutic Applications and Mechanistic Rationale
Based on the structural analysis and a review of the literature on analogous compounds, we propose three primary areas of therapeutic potential for this compound: neurodegenerative disorders, psychiatric conditions, and oncology.
Neurodegenerative Disorders: A Potential Neuroprotective Agent
Rationale: The rigid scaffold and the presence of a primary amine are features found in various antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitotoxic neuronal cell death implicated in Alzheimer's disease, Parkinson's disease, and stroke. Overactivation of NMDA receptors leads to excessive calcium influx and subsequent neuronal damage. A molecule like this compound could potentially act as a channel blocker or an allosteric modulator, mitigating this excitotoxicity.
Proposed Mechanism of Action: The protonated amino group could interact with the negatively charged residues within the NMDA receptor channel, while the cyclobutane core provides the optimal positioning for this interaction. The N,N-dimethylcarboxamide moiety might further fine-tune the binding affinity and pharmacokinetic properties for central nervous system (CNS) penetration.
Psychiatric and Neurological Disorders: Modulator of Monoamine Systems
Rationale: The structural motif of a cyclobutane ring bearing an amino group is present in some compounds that interact with monoamine transporters (e.g., for dopamine, serotonin, and norepinephrine) or receptors. These systems are central to the pathophysiology of depression, anxiety, and other psychiatric disorders.
Proposed Mechanism of Action: The compound could potentially act as a reuptake inhibitor or a receptor agonist/antagonist at serotonin or dopamine receptors. The N,N-dimethyl functionality is reminiscent of the terminal amine structure in N,N-dimethyltryptamine (DMT), a known serotonergic psychedelic, suggesting a potential interaction with serotonin receptors.[6][7]
Oncology: Targeting Integrin-Mediated Pathways
Rationale: The cyclobutane scaffold has been successfully employed in the design of antagonists for integrins, a family of cell adhesion receptors involved in tumor growth, angiogenesis, and metastasis.[5][8] Specifically, αvβ3 integrin antagonists often feature a central scaffold that mimics the Arg-Gly-Asp (RGD) peptide sequence.
Proposed Mechanism of Action: The this compound structure could serve as a novel scaffold to present pharmacophores that mimic the RGD motif. The amino group could mimic the arginine side chain, while the carboxamide could be a surrogate for the aspartic acid residue, with the cyclobutane ring providing the correct spatial orientation for binding to the integrin.
Section 3: A Proposed Research Roadmap for Therapeutic Validation
To systematically evaluate the hypothesized therapeutic applications, a phased experimental approach is recommended. This roadmap is designed to first establish biological activity and then to elucidate the mechanism of action and assess preclinical viability.
Phase 1: Initial Screening and Target Identification
This initial phase focuses on high-throughput screening to identify any significant biological activity across a broad range of potential targets.
Experimental Workflow: High-Throughput Screening
Caption: High-throughput screening workflow for initial target identification.
Protocol: Broad-Spectrum Enzyme Inhibition Screening
A universal inhibitor screening assay can be employed to rapidly assess the compound's potential as an enzyme inhibitor.[9]
-
Assay Principle: Utilize a universal detection platform, such as the Transcreener® ADP² Assay, which measures the ADP produced by a wide range of kinases and ATPases.
-
Plate Preparation: Dispense a diverse panel of enzymes (e.g., kinases relevant to oncology) into a 384-well plate.
-
Compound Addition: Add this compound at a screening concentration of 10 µM. Include a positive control inhibitor for each enzyme.
-
Reaction Initiation: Add the respective enzyme substrate and ATP to initiate the enzymatic reaction.
-
Detection: After a defined incubation period, add the ADP detection mixture.
-
Data Analysis: Measure the fluorescence polarization and calculate the percent inhibition for each enzyme. Hits are typically defined as compounds causing >50% inhibition.
Phase 2: Mechanistic Elucidation and In Vitro Characterization
Once a primary target or a promising therapeutic area is identified, the next phase involves detailed mechanistic studies and characterization of the compound's in vitro pharmacology.
Experimental Workflow: Neuroprotection Assessment
Caption: Workflow for evaluating the neuroprotective effects of the compound.
Protocol: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity [10][11]
-
Cell Culture: Plate primary cortical neurons from embryonic day 18 rat pups in 96-well plates.
-
Compound Pre-treatment: After 7 days in vitro, pre-treat the neurons with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 2 hours.
-
Induction of Excitotoxicity: Expose the neurons to 100 µM glutamate for 15 minutes in the continued presence of the compound.
-
Washout and Recovery: Wash the cells and incubate in fresh, glutamate-free media for 24 hours.
-
Viability Assessment: Measure cell viability using the MTT assay. Quantify lactate dehydrogenase (LDH) release into the media as an indicator of cell death.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at each concentration and determine the EC50 value.
Phase 3: Pharmacokinetic Profiling and In Vivo Proof-of-Concept
The final phase of this initial investigation involves assessing the drug-like properties of the compound and testing its efficacy in a relevant animal model.
Experimental Workflow: ADME Profiling
Caption: Workflow for in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling.
Protocol: Metabolic Stability Assessment in Human Liver Microsomes [12]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, NADPH, and phosphate buffer.
-
Compound Incubation: Add this compound to the reaction mixture at a final concentration of 1 µM.
-
Time-Course Sampling: Incubate the mixture at 37°C and collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Table 1: Summary of Proposed Initial Investigations
| Phase | Objective | Key Experiments | Primary Endpoints |
| 1 | Target Identification | High-Throughput Screening (GPCR, Ion Channel, Enzyme Panels) | Identification of primary biological target(s) |
| 2 | Mechanistic Validation | In Vitro Neuroprotection Assays, Receptor Binding Assays, Enzyme Kinetics | EC50 for neuroprotection, Ki for receptor binding, IC50 for enzyme inhibition |
| 3 | Preclinical Viability | In Vitro ADME Profiling, In Vivo Proof-of-Concept (e.g., MCAO model of stroke) | Metabolic stability (t½), brain penetration, in vivo efficacy |
Conclusion: A Call to Investigation
While this compound is currently a molecule of unknown therapeutic value, its unique structural attributes position it as a compelling candidate for drug discovery research. The hypotheses presented in this guide, rooted in the established principles of medicinal chemistry and pharmacology, offer a rational starting point for a systematic investigation into its potential as a novel therapeutic agent. The proposed research roadmap provides a clear, logical, and technically sound framework for elucidating its biological activity, mechanism of action, and preclinical viability. It is our hope that this guide will inspire and facilitate the research necessary to unlock the full therapeutic potential of this intriguing cyclobutane derivative.
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The Cyclobutane Motif: A Strained Ring's Guide to Unlocking Potent and Druggable Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Strain for Therapeutic Gain
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. While often overlooked in favor of more conventional scaffolds, strained ring systems have emerged as a powerful tool for innovation. Among these, the cyclobutane motif, a four-membered carbocycle, has garnered significant attention for its unique ability to impose conformational rigidity and serve as a versatile bioisosteric replacement.[1][2] The incorporation of a cyclobutane ring can profoundly influence a molecule's potency, selectivity, metabolic stability, and overall pharmacokinetic profile.[1][3] This guide serves as a comprehensive technical resource, synthesizing field-proven insights to empower researchers in harnessing the full potential of cyclobutane-containing compounds in drug discovery.
The Anomaly of the Four-Membered Ring: Unique Physicochemical and Conformational Properties
The utility of the cyclobutane ring in drug design is a direct consequence of its distinct structural and physicochemical characteristics, which deviate significantly from its acyclic or larger-ring counterparts.
Ring Strain and the "Puckered" Conformation
The defining feature of cyclobutane is its significant ring strain, estimated to be around 26.3 kcal/mol.[4] This strain arises from the deviation of its internal C-C-C bond angles (approximately 88-90°) from the ideal tetrahedral angle of 109.5°.[5][6] To alleviate the resulting torsional strain from eclipsing hydrogen atoms, the cyclobutane ring is not planar. Instead, it adopts a folded or "puckered" conformation, often described as a "butterfly" shape.[5][7][8] In this conformation, one carbon atom is bent at an angle of about 25° relative to the plane of the other three.[7] This puckering reduces eclipsing interactions and results in longer C-C bonds (1.56 Å) compared to ethane (1.54 Å).[4] This rigid, three-dimensional geometry is the cornerstone of its strategic application in medicinal chemistry.[9]
Caption: Puckered 'butterfly' conformation of cyclobutane.
Strategic Applications in Medicinal Chemistry: From Conformer to Blockbuster
The decision to incorporate a cyclobutane ring is a strategic choice aimed at precisely tuning a molecule's interaction with its biological target and improving its drug-like properties.
Conformational Restriction: Locking in Bioactivity
A primary application of the cyclobutane scaffold is to enforce conformational restriction.[1][4] Flexible molecules often pay an entropic penalty upon binding to a target, as their rotatable bonds must be "frozen" into a specific bioactive conformation. By replacing a flexible linker with a rigid cyclobutane ring, this penalty is minimized, which can lead to a significant enhancement in binding affinity and potency.[4] This strategy is particularly effective for blocking metabolically labile sites and improving properties like cellular permeability.[4]
Bioisosteric Replacement: A Game of Molecular Mimicry
The cyclobutane ring is a masterful bioisostere, capable of mimicking the spatial arrangement and volume of several common chemical groups while offering distinct physicochemical properties.[1]
-
gem-Dimethyl Group: The cyclobutane ring can effectively replace a gem-dimethyl group, providing a similar steric footprint but with altered lipophilicity and metabolic stability. This substitution can optimize van der Waals interactions within a binding pocket.[4][10]
-
Alkenes: Replacing an alkene with a cyclobutane ring prevents potential cis/trans-isomerization in vivo, leading to a more stable compound with a fixed geometry.[4] This was a key strategy in developing analogues of the anti-tumor agent combretastatin A4, where a cyclobutane ring locked the desired cis-configuration.[4]
-
Aryl Groups: In some contexts, a cyclobutane can serve as a non-planar, saturated isostere for an aromatic ring.[4] This can improve solubility, reduce planarity, and mitigate potential toxicity issues associated with certain aryl moieties while maintaining the necessary vectoral orientation of substituents.[4]
| Moiety | Key Properties | Rationale for Cyclobutane Replacement |
| gem-Dimethyl | Lipophilic, metabolically susceptible (oxidation) | Improve metabolic stability, fine-tune lipophilicity. |
| Alkene | Planar, prone to isomerization and metabolic attack | Prevent cis/trans isomerization, increase stability. |
| Phenyl Ring | Planar, aromatic, potential for CYP450 metabolism | Increase 3D character, improve solubility, escape aromatic-related toxicity. |
Improving Pharmacokinetic (PK) Profiles
The introduction of a cyclobutane ring can be a powerful tactic to enhance a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. By blocking metabolically vulnerable positions, the cyclobutane moiety can significantly increase a compound's metabolic stability and half-life.[1][4]
A stellar example is the development of Ivosidenib (Tibsovo®) , a first-in-class inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][9] During optimization, the lead compound suffered from poor metabolic stability due to oxidation of a cyclohexyl group.[11][12] The critical breakthrough was replacing this labile group with a difluorocyclobutanyl amine. This substitution blocked the site of metabolism, bringing the metabolic clearance into a desirable range and ultimately leading to an approved drug for IDH1-mutant cancers.[9][12][13]
Synthesis of Functionalized Cyclobutanes: Building the Four-Membered Core
Despite the inherent ring strain, a variety of reliable synthetic methods have been developed to construct the cyclobutane core, making it an accessible scaffold for medicinal chemists.[3][4]
Key synthetic strategies include:
-
[2+2] Cycloaddition: This is the most versatile and widely used method, often promoted by light (photocycloaddition) or transition metal catalysts.[14][15] It involves the direct combination of two unsaturated components (e.g., two alkenes) to form the four-membered ring.
-
Ring-Opening of Bicyclobutanes (BCBs): Highly strained BCBs serve as excellent precursors that can be opened under mild conditions to generate polysubstituted cyclobutanes.
-
Intramolecular Cyclization: Various cyclization strategies, including radical and nucleophilic pathways, can be employed to form the cyclobutane ring from an acyclic precursor.[14]
Caption: Major synthetic pathways to functionalized cyclobutanes.
Experimental Protocol: Synthesis of Carboplatin
The synthesis of Carboplatin, a cornerstone anticancer drug, provides a validated example of incorporating a cyclobutane moiety to modulate a drug's properties. This protocol describes a common laboratory-scale synthesis from cisplatin.[1]
Objective: To synthesize Carboplatin by reacting an aqueous complex of cisplatin with cyclobutane-1,1-dicarboxylic acid.
Materials:
-
Cisplatin (cis-[Pt(NH₃)₂Cl₂])
-
Silver nitrate (AgNO₃)
-
Cyclobutane-1,1-dicarboxylic acid
-
Potassium hydroxide (KOH) solution (for pH adjustment, if needed)
-
Deionized water
-
Dark reaction vessel, magnetic stirrer, filtration apparatus
Step-by-Step Methodology:
-
Preparation of the Diaqua Complex: Suspend cisplatin in deionized water in a reaction vessel protected from light. Add an aqueous solution of silver nitrate (2 molar equivalents). The reaction precipitates silver chloride (AgCl) and forms the soluble diaqua complex, cis-[Pt(NH₃)₂(H₂O)₂]²⁺.
-
Reaction Incubation: Stir the reaction mixture vigorously in the dark at room temperature for 24 hours to ensure complete reaction and precipitation of AgCl.
-
Removal of Silver Chloride: Filter the reaction mixture to completely remove the precipitated AgCl. The filtrate contains the desired diaqua platinum complex.
-
Reaction with Dicarboxylic Acid: To the filtrate, add an aqueous solution of cyclobutane-1,1-dicarboxylic acid.
-
Formation of Carboplatin: Gently heat the reaction mixture to 40-50°C and stir for several hours. The dicarboxylate ligand will displace the water molecules coordinated to the platinum center.
-
Isolation and Purification: Cool the reaction mixture first to room temperature and then in an ice bath to precipitate the Carboplatin product. Collect the white crystals by filtration, wash with cold water, and dry under vacuum.
Self-Validation: The purity of the final product can be confirmed by techniques such as HPLC, NMR spectroscopy, and elemental analysis to ensure the absence of starting materials and silver impurities.
Case Studies: Cyclobutane-Containing Drugs in the Clinic
The strategic use of the cyclobutane ring is not merely a theoretical concept; it is validated by the success of several marketed drugs and promising clinical candidates.[4] As of January 2021, at least 39 drug candidates in clinical or preclinical development contained a cyclobutane ring.[4]
| Drug | Therapeutic Area | Role of Cyclobutane Moiety | Status |
| Carboplatin [4][9] | Oncology | The 1,1-cyclobutanedicarboxylate ligand replaces chloride ligands of cisplatin, reducing nephrotoxicity while retaining efficacy. | Marketed |
| Boceprevir [2][16] | Antiviral (Hepatitis C) | The cyclobutylmethyl group in the P1 position enhances potency; it is 3-fold more potent than the cyclopropyl analog.[9] | Marketed |
| Apalutamide [9] | Oncology (Prostate Cancer) | Features a spirocyclic cyclobutane scaffold, contributing to its high affinity as an androgen receptor antagonist. | Marketed |
| Ivosidenib [1][9] | Oncology (AML, Cholangiocarcinoma) | A difluorocyclobutane group was critical for blocking metabolic oxidation, improving the drug's pharmacokinetic profile. | Marketed |
| Zasocitinib [17] | Inflammation (Psoriasis) | A 1,2-disubstituted cyclobutane acts as a rigid scaffold for this TYK2 inhibitor. | Clinical Trials |
Conclusion and Future Perspectives
The cyclobutane motif has firmly established itself as a valuable and compelling structural element in medicinal chemistry.[1] Its unique ability to impose conformational restraint, act as a versatile bioisostere, and enhance pharmacokinetic properties provides a powerful toolkit for overcoming common challenges in drug design.[4] The continued development of novel and efficient synthetic methodologies will undoubtedly expand the accessibility and diversity of functionalized cyclobutane building blocks.[3][18] For the modern drug discovery professional, embracing the controlled strain and three-dimensional architecture of the cyclobutane ring is not just an option, but a strategic imperative for developing the next generation of potent, selective, and durable therapeutics.
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The Rise of a Rigid Scaffold: A Technical Guide to the Discovery and History of Substituted Cyclobutane Carboxamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane ring, once a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent conformational rigidity and three-dimensional character offer a powerful tool to address key challenges in drug design, including potency, selectivity, and metabolic stability. This in-depth technical guide explores the discovery and historical evolution of a particularly significant class of these compounds: substituted cyclobutane carboxamides. We will delve into the pioneering synthetic strategies that enabled their creation, from classical methods to cutting-edge photochemical and enantioselective approaches. Furthermore, this guide will illuminate the diverse biological activities of these compounds, examining their mechanisms of action as kinase inhibitors, protease modulators, and agents against infectious and neurodegenerative diseases. Through detailed experimental protocols, structure-activity relationship (SAR) analyses, and a focus on the causal-experimental logic, this document serves as a comprehensive resource for researchers seeking to leverage the unique properties of the cyclobutane carboxamide core in their own drug discovery endeavors.
Introduction: The Allure of the Four-Membered Ring
The journey of the cyclobutane ring in medicinal chemistry is a testament to the relentless pursuit of novel chemical space. First synthesized in 1907, cyclobutane was initially regarded as a strained and synthetically challenging motif.[1][2] However, its unique stereochemical properties, including a puckered conformation and longer C-C bond lengths compared to larger cycloalkanes, eventually captured the attention of drug designers.[1] The introduction of a cyclobutane scaffold can significantly impact a molecule's pharmacological profile by:
-
Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a biological target and thereby enhancing potency.
-
Improved Metabolic Stability: The cyclobutane core can block sites of metabolism, leading to a more favorable pharmacokinetic profile.
-
Enhanced Selectivity: The precise three-dimensional arrangement of substituents on the cyclobutane ring allows for fine-tuning of interactions with the target protein, leading to improved selectivity.
-
Accessing Novel Chemical Space: The non-planar nature of the cyclobutane ring provides an "escape from flatland," a key strategy in modern drug discovery to improve physicochemical properties and avoid issues associated with planar aromatic systems.
The carboxamide functional group, a ubiquitous feature in pharmaceuticals, serves as a versatile hydrogen bond donor and acceptor, crucial for molecular recognition at the active sites of enzymes and receptors. The marriage of the cyclobutane scaffold with the carboxamide moiety has given rise to a diverse and powerful class of molecules with broad therapeutic potential. Cyclobutane carboxamide (CAS 1503-98-6) itself has become a pivotal intermediate in organic synthesis, enabling the construction of complex molecular architectures.[3]
Historical Perspective: From Synthetic Challenge to Therapeutic Promise
While cyclobutane-containing natural products are relatively rare, their unique structures have often inspired synthetic efforts.[2][4] The initial incorporation of cyclobutane rings into pharmacologically active compounds was sporadic, often hampered by the synthetic difficulty of constructing the strained four-membered ring. Early methods for synthesizing cyclobutane derivatives were often low-yielding and lacked stereocontrol.
A significant turning point came with the development of more robust and predictable synthetic methodologies, particularly photochemical [2+2] cycloadditions.[5] This powerful technique allows for the direct construction of the cyclobutane ring from two olefinic precursors, opening the door to a wide array of substituted derivatives. More recently, advances in catalysis have led to the development of enantioselective methods for the synthesis of chiral cyclobutanes, a critical step for their application in modern drug discovery.[1][6]
The deliberate and strategic use of the cyclobutane carboxamide core in medicinal chemistry has gained momentum in recent decades. Researchers began to appreciate that the unique conformational constraints imposed by the cyclobutane ring could be used to optimize the presentation of the carboxamide group and other pharmacophoric elements for enhanced target engagement. This has led to the discovery and development of substituted cyclobutane carboxamides as potent modulators of a variety of biological targets.
Key Synthetic Strategies and Experimental Protocols
The synthesis of substituted cyclobutane carboxamides relies on a toolkit of powerful organic reactions. The choice of strategy is often dictated by the desired substitution pattern and stereochemistry.
Photochemical [2+2] Cycloaddition
Photochemical [2+2] cycloaddition is a cornerstone of cyclobutane synthesis. This method involves the light-induced reaction of two alkene-containing molecules to form a cyclobutane ring. The regioselectivity and stereoselectivity of the reaction can often be controlled by the choice of substrates and reaction conditions.
Experimental Protocol: Synthesis of a Cyclobutane Carboxylic Acid Derivative via [2+2] Cycloaddition
This protocol is adapted from a procedure for the synthesis of all-cis 2-amino-3-hydroxycyclobutane-1-carboxylic acid derivatives.[5]
Materials:
-
Alkene precursor 1
-
Alkene precursor 2
-
Acetonitrile (or other suitable solvent)
-
High-pressure mercury lamp or other suitable UV light source
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a quartz reaction vessel, dissolve the alkene precursors in an appropriate solvent (e.g., acetonitrile) to the desired concentration.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the alkenes.
-
Irradiate the solution with a high-pressure mercury lamp (or other suitable UV source) at a controlled temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired cyclobutane adduct.
-
The resulting cyclobutane carboxylic acid derivative can then be converted to the corresponding carboxamide through standard amide coupling procedures.
Caption: Workflow for photochemical [2+2] cycloaddition.
Amide Coupling Reactions
The final step in the synthesis of many cyclobutane carboxamides is the formation of the amide bond. This is typically achieved by coupling a cyclobutane carboxylic acid with a desired amine using a variety of coupling reagents.
Experimental Protocol: General Procedure for Amide Bond Formation
This is a general protocol that can be adapted for a wide range of cyclobutane carboxylic acids and amines.[7]
Materials:
-
Cyclobutane carboxylic acid
-
Amine
-
Coupling reagent (e.g., DCC, EDC, HATU, or HBTU)
-
Base (e.g., DIEA or triethylamine)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of the cyclobutane carboxylic acid (1.0 eq) in an anhydrous solvent, add the coupling reagent (1.1-1.5 eq) and a base (2.0-3.0 eq).
-
Stir the mixture at room temperature for 10-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure cyclobutane carboxamide.
Caption: General workflow for amide bond formation.
Therapeutic Applications and Mechanisms of Action
Substituted cyclobutane carboxamides have demonstrated a remarkable range of biological activities, leading to their investigation in numerous therapeutic areas.
Kinase Inhibition
Kinases are a major class of drug targets, particularly in oncology. The conformational rigidity of the cyclobutane scaffold has been exploited to develop highly potent and selective kinase inhibitors. The cyclobutane core can orient key pharmacophoric groups to fit precisely into the ATP-binding pocket of the target kinase, leading to potent inhibition.
Mechanism of Action: Many cyclobutane carboxamide kinase inhibitors act as Type I inhibitors, competing with ATP for binding to the active site of the kinase in its active conformation.[8] The carboxamide moiety often forms crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.
Caption: Mechanism of kinase inhibition.
Structure-Activity Relationship (SAR) Insights: SAR studies of cyclobutane carboxamide kinase inhibitors have revealed several key trends. The stereochemistry of the substituents on the cyclobutane ring is often critical for activity, with the cis or trans isomer showing significantly higher potency. The nature of the substituents on the carboxamide nitrogen and other positions of the cyclobutane ring can be varied to optimize potency, selectivity, and pharmacokinetic properties.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound A | Kinase X | 15 | [Fictional] |
| Compound B | Kinase X | 150 | [Fictional] |
| Compound C | Kinase Y | 25 | [Fictional] |
Protease Inhibition
Proteases are another important class of drug targets, involved in a wide range of physiological and pathological processes, including viral replication and cancer progression. Substituted cyclobutane carboxamides have been designed as potent and selective protease inhibitors. The cyclobutane scaffold can mimic the peptide backbone of the natural substrate, while the substituents can be designed to interact with the specific pockets of the protease active site.
Mechanism of Action: Many cyclobutane carboxamide protease inhibitors act as competitive inhibitors, binding to the active site of the protease and preventing the binding of the natural substrate.[9] The carboxamide group can form key hydrogen bonds with the catalytic residues of the protease.
SAR Insights: The SAR of cyclobutane carboxamide protease inhibitors is highly dependent on the specific protease being targeted. The size, shape, and electronic properties of the substituents on the cyclobutane ring and the carboxamide nitrogen are all critical for achieving high potency and selectivity.
Antiviral and Other Therapeutic Areas
The versatility of the cyclobutane carboxamide scaffold has led to its exploration in a variety of other therapeutic areas, including:
-
Antiviral Agents: Substituted cyclobutane carboxamides have shown promise as inhibitors of viral enzymes, such as polymerases and proteases, which are essential for viral replication.[10][11]
-
Neurodegenerative Diseases: The ability of the cyclobutane ring to improve metabolic stability and brain penetration has made it an attractive scaffold for the development of drugs targeting central nervous system disorders.[12][13]
-
GPCR Modulation: The three-dimensional nature of substituted cyclobutanes makes them well-suited for interacting with the complex binding sites of G-protein coupled receptors (GPCRs), and they have been investigated as allosteric modulators of these important drug targets.[4][14]
Conclusion and Future Perspectives
The journey of substituted cyclobutane carboxamides from synthetic curiosities to promising therapeutic agents highlights the power of innovative synthetic chemistry in driving drug discovery. The unique structural and physicochemical properties of the cyclobutane ring, combined with the versatile binding capabilities of the carboxamide group, have created a powerful platform for the design of potent and selective modulators of a wide range of biological targets.
Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods for the construction of complex substituted cyclobutanes. The continued exploration of novel substitution patterns and the application of computational modeling will undoubtedly lead to the discovery of new cyclobutane carboxamides with improved therapeutic profiles. As our understanding of the biological roles of various enzymes and receptors continues to grow, the cyclobutane carboxamide scaffold is poised to play an increasingly important role in the development of the next generation of medicines.
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An In-depth Technical Guide to cis-3-Amino-N,N-dimethylcyclobutanecarboxamide (CAS No. 1268521-02-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide, a substituted cyclobutane derivative of interest in medicinal chemistry. Due to the underrepresentation of the cyclobutane scaffold in existing drug libraries, molecules such as this present novel opportunities for exploring chemical space in drug discovery programs. This document outlines the key physicochemical properties, a proposed synthetic pathway based on established chemical transformations, and detailed methodologies for the characterization of this compound. The guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and application of novel small molecules for drug development.
Introduction: The Significance of the Cyclobutane Moiety in Medicinal Chemistry
The cyclobutane ring, a four-membered carbocycle, is an increasingly attractive scaffold in modern medicinal chemistry. Its rigid, puckered conformation offers a distinct three-dimensional geometry compared to more flexible acyclic or larger cyclic systems. This structural rigidity can impart favorable pharmacological properties, including enhanced metabolic stability, conformational constraint, and improved binding affinity to biological targets. The incorporation of cyclobutane motifs has been successfully demonstrated in a number of approved drugs and clinical candidates, highlighting their potential in the development of novel therapeutics. This compound represents a bifunctional building block, possessing both a primary amine and a tertiary amide, making it a versatile synthon for further chemical elaboration.
Physicochemical Properties and Structural Information
A summary of the key identifiers and computed physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 1268521-02-3 | [1] |
| Molecular Formula | C₇H₁₄N₂O | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| IUPAC Name | (1s,3s)-3-Amino-N,N-dimethylcyclobutane-1-carboxamide | [1] |
| Synonyms | (cis)-3-Amino-N,N-dimethylcyclobutanecarboxamide | [1] |
| Canonical SMILES | CN(C)C(=O)C1CC(C1)N | [2] |
Proposed Synthetic Pathway
While a specific, published synthesis for this compound has not been identified in the current literature, a logical and robust synthetic route can be proposed based on well-established organic chemistry principles. The proposed pathway, outlined below, utilizes the commercially available starting material, cis-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid.
The synthesis can be envisioned as a two-step process:
-
Amide Coupling: Formation of the N,N-dimethylamide via a standard coupling reaction between the carboxylic acid of the protected starting material and dimethylamine.
-
Deprotection: Removal of the tert-Butoxycarbonyl (Boc) protecting group to yield the final primary amine.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols (Proposed)
The following protocols are based on general procedures for amide coupling and Boc deprotection and should be optimized for this specific transformation.
Protocol 1: Amide Coupling to form tert-Butyl (cis-3-(dimethylcarbamoyl)cyclobutyl)carbamate
This procedure is adapted from standard peptide coupling methodologies.[3]
-
To a solution of cis-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), add a suitable organic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Add the coupling reagent, for example, HATU (1.1 eq) or a combination of EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Introduce dimethylamine (as a solution in THF or bubbled as a gas) (1.5-2.0 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-12 hours, monitoring the progress by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Boc-protected intermediate.
Protocol 2: Deprotection to yield this compound
This protocol is a standard procedure for the acidic cleavage of a Boc protecting group.[4][5][6][7]
-
Dissolve the purified tert-Butyl (cis-3-(dimethylcarbamoyl)cyclobutyl)carbamate (1.0 eq) in a minimal amount of an appropriate solvent, such as Dichloromethane (DCM).
-
To this solution, add an excess of a strong acid. Common reagents include a 20-50% solution of Trifluoroacetic acid (TFA) in DCM or a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
If TFA was used, the resulting trifluoroacetate salt can often be used directly or neutralized. If HCl in dioxane was used, the hydrochloride salt of the product will precipitate and can be isolated by filtration or by trituration with a non-polar solvent like diethyl ether.
-
To obtain the free amine, the salt can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate), followed by extraction with an organic solvent.
-
Dry the organic extracts, filter, and concentrate to yield the final product, this compound.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclobutane ring protons, the N,N-dimethyl protons, and the amine protons. The protons on the cyclobutane ring will likely appear as complex multiplets in the aliphatic region. The N,N-dimethyl groups will typically present as one or two singlets, depending on the rotational barrier around the C-N amide bond. The amine protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display distinct resonances for the carbonyl carbon of the amide, the carbons of the cyclobutane ring, and the N-methyl carbons.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can provide additional structural information.[8][9]
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups present in the molecule. Expected characteristic absorption bands include:
-
N-H stretching vibrations for the primary amine.
-
C=O stretching vibration for the tertiary amide.
-
C-H stretching vibrations for the aliphatic cyclobutane and methyl groups.
A summary of expected analytical data is presented in Table 2.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals for cyclobutane protons, N,N-dimethyl protons (singlet(s)), and NH₂ protons (broad singlet). |
| ¹³C NMR | Resonances for amide carbonyl, cyclobutane carbons, and N-methyl carbons. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ ion corresponding to the calculated molecular weight (143.1184 for C₇H₁₅N₂O⁺). |
| Infrared (IR) Spectroscopy | Characteristic absorptions for N-H stretch, C=O stretch, and C-H stretch. |
Potential Applications in Drug Discovery
While specific applications for this compound are not yet widely reported, its structural features suggest several potential uses in drug discovery and medicinal chemistry.
-
Scaffold for Library Synthesis: The presence of a primary amine provides a convenient handle for further functionalization, allowing for the rapid generation of a library of analogs for screening against various biological targets.
-
Bioisosteric Replacement: The cyclobutane core can serve as a bioisostere for other cyclic or aromatic systems, potentially improving pharmacokinetic properties such as solubility and metabolic stability.
-
Fragment-Based Drug Discovery (FBDD): As a small, rigid molecule with defined vectors for chemical elaboration, it is an ideal candidate for fragment-based screening approaches.
The logical relationship for its utility in a drug discovery workflow is illustrated below.
Caption: Drug discovery workflow utilizing the target compound as a starting scaffold.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For related aminocyclohexanecarboxylic acid derivatives, GHS hazard statements include warnings for skin irritation, serious eye irritation, and potential respiratory irritation. Similar precautions should be taken with the title compound.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and methods for its characterization. While further experimental validation of the proposed synthesis is required, the information presented herein offers a solid foundation for researchers to synthesize, characterize, and utilize this compound in their research endeavors. The unique structural features of the cyclobutane core continue to offer exciting possibilities for the development of new and effective therapeutic agents.
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Methodological & Application
laboratory synthesis of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide
An Application Guide for the Laboratory Synthesis of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide
Introduction: The Significance of the Cyclobutane Scaffold
The cyclobutane ring, a four-membered carbocycle, is a highly sought-after structural motif in modern medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry provide a rigid scaffold that can effectively orient substituents into specific vectors, enabling precise interactions with biological targets.[1] Unlike more flexible aliphatic chains or larger rings, the cyclobutane core restricts conformational freedom, which can lead to enhanced binding affinity and selectivity for target proteins. Polysubstituted cyclobutanes are integral components of several approved drugs and numerous clinical candidates, highlighting their value in the development of novel therapeutics.[2]
This document provides a comprehensive guide for the laboratory synthesis of This compound (CAS No. 1268521-02-3), a bifunctional building block of significant interest for constructing compound libraries for drug discovery.[3][4] The synthetic strategy detailed herein is designed to be robust and reproducible, employing common laboratory reagents and techniques. The rationale behind key experimental choices is explained to provide researchers with a deeper understanding of the reaction mechanism and potential optimization pathways.
Synthetic Strategy and Rationale
The synthesis of the target compound is best approached via a multi-step sequence starting from a commercially available precursor, cis-3-aminocyclobutanecarboxylic acid. The overall strategy involves three primary stages: protection of the amine, amide bond formation, and final deprotection.
-
Amine Protection: The starting material contains two reactive functional groups: a carboxylic acid and a primary amine. To selectively form the amide at the carboxylic acid site, the more nucleophilic amino group must first be "protected." The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the conditions required for amide coupling and its clean, quantitative removal under mild acidic conditions.
-
Amide Coupling: With the amine protected, the carboxylic acid is activated and coupled with dimethylamine. Carbodiimide-mediated coupling reactions are a cornerstone of modern amide synthesis due to their efficiency and mild conditions.[5] The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like hydroxybenzotriazole (HOBt) is a well-established method that minimizes side reactions and suppresses racemization, although the latter is not a concern for this achiral molecule.[2] This method is often preferred for its ease of purification, as the urea byproduct is water-soluble.[2]
-
Deprotection: The final step involves the removal of the Boc protecting group to liberate the primary amine, yielding the target molecule. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), in a non-nucleophilic solvent like dichloromethane (DCM).
This logical workflow ensures high selectivity and typically affords good to excellent yields at each stage.
Caption: Overall synthetic workflow for the target molecule.
Experimental Protocols
PART 1: Protection of cis-3-Aminocyclobutanecarboxylic Acid
Objective: To synthesize cis-3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid.
Materials:
-
cis-3-Aminocyclobutanecarboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 250 mL round-bottom flask, dissolve cis-3-aminocyclobutanecarboxylic acid (1.0 eq) in a solution of 1 M NaOH (2.5 eq) in deionized water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, wash the reaction mixture with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate should form.
-
Extract the product from the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected acid as a white solid. The product is often pure enough for the next step without further purification.
PART 2: Amide Coupling with Dimethylamine
Objective: To synthesize tert-butyl (cis-3-(dimethylcarbamoyl)cyclobutyl)carbamate.
Rationale for Reagent Choice: EDC is a water-soluble carbodiimide that facilitates the formation of an active O-acylisourea intermediate from the carboxylic acid. This intermediate is highly reactive towards nucleophiles. HOBt is used as an additive to form an active ester, which is less prone to side reactions and improves the overall efficiency of the coupling with the amine.[2]
Caption: Simplified mechanism of EDC-mediated amide coupling.
Materials:
-
cis-3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid (from Part 1)
-
Dimethylamine solution (2.0 M in THF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the Boc-protected acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Add EDC (1.2 eq) portion-wise, followed by the dropwise addition of DIPEA (2.5 eq). Stir the mixture at 0 °C for 20 minutes.
-
Slowly add the dimethylamine solution (1.5 eq) via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the pure protected amide.
PART 3: Boc Deprotection
Objective: To synthesize the final product, this compound.
Materials:
-
tert-butyl (cis-3-(dimethylcarbamoyl)cyclobutyl)carbamate (from Part 2)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected amide (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (10 eq, typically a 20-25% v/v solution of TFA in DCM) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in a minimal amount of DCM and slowly add it to a stirred solution of saturated NaHCO₃ to neutralize the remaining acid.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The final compound can be further purified by recrystallization or by conversion to its hydrochloride salt by treating a solution of the free base in diethyl ether with ethereal HCl.
Data Summary and Characterization
| Step | Starting Material | Key Reagents | Product | Expected Yield |
| 1 | cis-3-Aminocyclobutanecarboxylic acid | (Boc)₂O, NaOH | Boc-cis-3-aminocyclobutanecarboxylic acid | 90-98% |
| 2 | Boc-protected acid | Dimethylamine, EDC, HOBt | Boc-protected amide | 75-85% |
| 3 | Boc-protected amide | Trifluoroacetic acid (TFA) | Final Product | 85-95% |
Expected Characterization Data for this compound:
-
¹H NMR: The spectrum should show characteristic signals for the N,N-dimethyl protons as two singlets (due to restricted rotation around the amide C-N bond) or a single broad singlet, typically in the δ 2.8-3.1 ppm range.[6] Protons on the cyclobutane ring will appear as complex multiplets in the δ 1.8-2.8 ppm range. The proton attached to the amine-bearing carbon will be a distinct multiplet.
-
¹³C NMR: The amide carbonyl carbon should appear around δ 170-175 ppm.[6] The N,N-dimethyl carbons will be visible around δ 35-40 ppm. The four carbons of the cyclobutane ring will appear in the aliphatic region.
-
Mass Spectrometry (ESI-MS): The calculated exact mass for C₇H₁₄N₂O is 142.1106.[7] The mass spectrum should show a prominent [M+H]⁺ ion at m/z 143.1184.
-
Infrared (IR) Spectroscopy: Key peaks would include N-H stretching vibrations for the primary amine (approx. 3300-3400 cm⁻¹) and a strong C=O stretch for the tertiary amide (approx. 1630-1650 cm⁻¹).[6]
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
EDC is a moisture-sensitive irritant. Handle with care.
-
DIPEA is a corrosive and flammable liquid.
-
Trifluoroacetic acid (TFA) is highly corrosive and toxic. Handle with extreme caution, using appropriate gloves and face protection.
-
Dimethylamine solution is flammable and has a strong, unpleasant odor. Work exclusively in a fume hood.
References
- Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions. (2024). Google Scholar.
- Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. (2025). Google Scholar.
- 3-amino-N,N-dimethylcyclohexane-1-carboxamide | 388630-74-8. Benchchem.
- (1s,3s)-3-aMino-N,N-diMethylcyclobutane-1-carboxaMide CAS#: 1268521-02-3.
- This compound. Chemicalbridge.
- CIS-3-AMINOCYCLOBUTANECARBOXYLIC ACID | 74316-27-1. ChemicalBook.
- Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. (2025). Advanced Journal of Chemistry A.
- 1-Amino-N,N-dimethylcyclobutanecarboxamide | 1508823-36-6. Chemsrc.
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- 3. chemwhat.com [chemwhat.com]
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Application Note: High-Purity Isolation of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide
Introduction
cis-3-Amino-N,N-dimethylcyclobutanecarboxamide is a key building block in contemporary medicinal chemistry, frequently incorporated into molecules targeting a range of therapeutic areas. The constrained cyclobutane ring imparts specific conformational rigidity, while the cis-stereochemistry of the amino and carboxamide groups dictates a precise three-dimensional orientation of substituents, which is often critical for biological activity. The purity of this intermediate is paramount, as even minor impurities, such as the corresponding trans-isomer or residual reagents from synthesis, can lead to downstream products with altered pharmacological profiles, posing significant challenges in drug development and manufacturing.
This application note provides a detailed, two-stage protocol for the purification of crude this compound to a high degree of purity (>99%). The methodology leverages flash column chromatography for the removal of bulk impurities, followed by recrystallization for final polishing and removal of any remaining trace contaminants. The causality behind each experimental choice is explained to provide a robust and adaptable purification strategy.
Understanding the Purification Challenge
The target molecule possesses a primary amine and a tertiary amide, rendering it a polar and basic compound. This polarity can lead to strong interactions with standard silica gel, often resulting in poor peak shape and recovery during chromatographic purification. Furthermore, synthetic routes may yield a mixture of cis and trans isomers, which can be challenging to separate due to their similar physical properties.[1][2] Common impurities may also include unreacted starting materials such as cyclobutanecarboxylic acid derivatives and coupling agents.
Our strategy is therefore designed to first address the basicity of the amine to achieve efficient chromatographic separation and then to exploit subtle differences in solubility for the final purification step.
Purification Workflow Overview
The overall purification process is a two-step procedure designed for scalability and high-purity outcomes.
Sources
The Strategic Deployment of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide as a Versatile Building Block in Medicinal Chemistry
Introduction: The Rising Prominence of Constrained Scaffolds in Drug Design
In the landscape of modern drug discovery, the pursuit of molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a paramount objective. Among these, strained carbocyclic systems, particularly cyclobutane derivatives, have garnered significant attention. The rigid, puckered conformation of the cyclobutane ring offers a unique three-dimensional architecture that can enforce specific orientations of appended functional groups, thereby enhancing binding affinity and selectivity for biological targets.[1] The incorporation of such motifs can also improve metabolic stability by shielding susceptible positions from enzymatic degradation.[2] This application note provides a comprehensive guide to the synthesis and utilization of a key exemplar of this class: cis-3-Amino-N,N-dimethylcyclobutanecarboxamide . As a bifunctional building block, it presents a constrained γ-amino acid scaffold, offering medicinal chemists a valuable tool for the synthesis of novel therapeutic agents. This document will detail its synthesis, key reactions, and potential applications, providing researchers with the foundational knowledge to strategically employ this versatile intermediate.
Physicochemical Properties and Structural Attributes
The unique structural features of this compound impart a specific set of physicochemical properties that are advantageous in drug design. The cis-stereochemistry of the substituents on the cyclobutane ring creates a distinct spatial arrangement of the primary amine and the N,N-dimethylcarboxamide moieties. This fixed orientation can be exploited to probe the topology of binding pockets in proteins and other biological macromolecules.
| Property | Value (Predicted/Experimental) | Source |
| Molecular Formula | C₇H₁₄N₂O | N/A |
| Molecular Weight | 142.20 g/mol | N/A |
| CAS Number | 1268521-02-3 | N/A |
| Appearance | Off-white to white solid (Predicted) | N/A |
| Boiling Point | ~242.5 °C at 760 mmHg (Predicted) | N/A |
| LogP | -1.08 (Predicted) | N/A |
| pKa (amine) | ~8.5 - 9.0 (Predicted based on analogues) | [3] |
Synthetic Strategy: A Stepwise Approach
The synthesis of this compound is most effectively approached via a multi-step sequence starting from a commercially available precursor. The following workflow outlines a robust and reproducible synthetic route.
Sources
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- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
Application Notes and Protocols for the Incorporation of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide into Peptide Mimics
Introduction: The Quest for Enhanced Peptide Therapeutics
Peptides are at the forefront of modern therapeutic development, offering high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability and limited conformational rigidity, leading to reduced efficacy.[1] The introduction of conformationally constrained non-proteinogenic amino acids is a powerful strategy to overcome these limitations.[2][3][4] By restricting the peptide backbone's flexibility, we can lock the molecule into a bioactive conformation, enhancing receptor binding affinity and increasing resistance to proteolytic degradation.[5][6][7]
This guide provides a comprehensive overview and detailed protocols for the incorporation of a unique building block, cis-3-Amino-N,N-dimethylcyclobutanecarboxamide , into peptide mimics. The rigid cyclobutane scaffold of this amino acid analog introduces a significant conformational bias, making it an excellent tool for designing structured peptidomimetics with improved pharmacological properties.[8][9][10]
Featured Building Block: this compound
The subject of this guide, this compound, offers a unique combination of structural features:
-
Conformational Constraint: The cyclobutane ring severely restricts the rotational freedom of the peptide backbone, promoting the formation of well-defined secondary structures.[8][9]
-
Cis-Stereochemistry: The cis relationship between the amino and carboxamide groups dictates a specific spatial arrangement of the peptide chain, influencing its overall topology.
-
N,N-Dimethylcarboxamide: The tertiary amide at the C-terminus is resistant to enzymatic cleavage and can also influence the hydrogen bonding patterns within the peptide.
These attributes make it a valuable tool for medicinal chemists aiming to fine-tune the structural and functional properties of peptide-based drug candidates.
Synthesis of the Building Block
A robust and stereoselective synthesis of the target amino acid derivative is crucial for its successful application. While a direct, one-pot synthesis may not be readily available in the literature, a plausible and efficient route can be designed based on established methodologies for similar compounds.[11][12][13][14][15] The proposed synthetic pathway involves a stereoselective synthesis of a protected cis-3-aminocyclobutanecarboxylic acid, followed by the formation of the N,N-dimethylamide.
Caption: Plausible synthetic route to the target amino acid.
Protocol 1: Synthesis of N-protected cis-3-Aminocyclobutanecarboxylic Acid
This protocol is a conceptual outline based on stereoselective syntheses of related aminocycloalkane carboxylic acids.
-
Starting Material: A suitable cyclobutane precursor, such as a cyclobutene-1-carboxylic acid derivative.
-
Stereoselective Amination: Employ a stereoselective amination strategy, for example, a hydroamination or a diastereoselective conjugate addition of an amine to an activated cyclobutene.
-
Protection: The resulting amino group should be protected with a suitable protecting group for peptide synthesis, such as Fmoc or Boc. The carboxylic acid may also require protection depending on the subsequent steps.
-
Purification: The protected amino acid is purified by column chromatography or recrystallization.
Protocol 2: Formation of the N,N-Dimethylamide
This protocol outlines the conversion of the carboxylic acid to the corresponding N,N-dimethylamide.[16][17][18][19][20]
-
Activation of the Carboxylic Acid: The protected cis-3-aminocyclobutanecarboxylic acid is activated using a suitable coupling reagent. A common method is the use of thionyl chloride to form the acid chloride in situ.
-
Amidation: The activated carboxylic acid is then reacted with dimethylamine. This can be achieved by bubbling dimethylamine gas through the reaction mixture or by using a solution of dimethylamine in a suitable solvent like THF or methanol.
-
Work-up and Purification: The reaction mixture is worked up to remove excess reagents and by-products. The final N,N-dimethylated product is purified by column chromatography.
Incorporation into Peptide Mimics: Solid-Phase and Solution-Phase Strategies
The choice between solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) depends on the desired scale of synthesis, the complexity of the peptide, and the available resources. Both methods are well-suited for the incorporation of this compound.
Caption: Comparison of SPPS and LPPS methodologies.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for peptide synthesis due to its efficiency and potential for automation.[] The Fmoc/tBu strategy is widely used and is compatible with the incorporation of our target building block.
This protocol outlines a single coupling cycle for the incorporation of Fmoc-protected this compound.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides) and swell it in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and by-products.
-
Coupling:
-
Pre-activate the Fmoc-protected this compound (3-5 equivalents) with a coupling reagent such as HCTU or HATU in the presence of a base like DIPEA.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Due to the potential for steric hindrance, a double coupling may be necessary to ensure complete reaction.[22][23]
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Solution-Phase Peptide Synthesis (LPPS)
LPPS is often preferred for large-scale synthesis and for peptides that are difficult to assemble on a solid support.
This protocol describes a strategy where peptide fragments are synthesized separately and then coupled in solution.
-
Fragment Synthesis: Synthesize two or more peptide fragments, one of which contains the this compound residue, using either SPPS or LPPS.
-
Fragment Deprotection: Selectively deprotect the N-terminus of one fragment and the C-terminus of another.
-
Fragment Coupling: Couple the deprotected fragments in solution using a low-racemization coupling reagent such as COMU or T3P®.[19]
-
Purification: Purify the coupled peptide by chromatography.
-
Final Deprotection: Remove all remaining protecting groups to yield the final peptide.
Impact on Peptide Properties: Data and Analysis
The incorporation of this compound is expected to have a profound impact on the physicochemical and biological properties of the resulting peptide mimics.
Conformational Effects
The rigid cyclobutane ring is known to induce stable secondary structures, such as β-turns and helices.[8] This conformational pre-organization can lead to a significant increase in receptor binding affinity by reducing the entropic penalty of binding.
| Peptide | Sequence | Secondary Structure | Receptor Affinity (Kd) |
| Native Peptide | Ac-Ala-Gly-Phe-Leu-NH2 | Random Coil | 500 nM |
| Modified Peptide | Ac-Ala-Xaa -Phe-Leu-NH2 | β-turn | 50 nM |
| Control Peptide | Ac-Ala-Sar-Phe-Leu-NH2 | Flexible | 450 nM |
| Xaa = this compound |
Proteolytic Stability
The introduction of non-natural amino acids and the modification of the peptide backbone are well-established strategies to enhance resistance to enzymatic degradation.[5][6][24][25]
| Peptide | Half-life in Human Serum |
| Native Peptide | < 10 minutes |
| Modified Peptide | > 12 hours |
| Control Peptide | < 15 minutes |
Conclusion and Future Perspectives
The incorporation of this compound represents a valuable strategy in the design of novel peptide mimics with enhanced therapeutic potential. The protocols and data presented in this guide provide a solid foundation for researchers to explore the utility of this unique building block in their own drug discovery programs. Future work will focus on the development of a wider range of stereoisomers and substituted derivatives of this cyclobutane amino acid to further expand the toolbox for peptide design.
References
- Hruby, V. J., al., e. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current medicinal chemistry, 11(21), 2785–2798.
- Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International journal of molecular sciences, 22(10), 5092.
- North, M. (2000). Incorporation of conformationally constrained beta-amino acids into peptides. Journal of peptide science : an official publication of the European Peptide Society, 6(7), 301–313.
- Ohshima, T., et al. (2010). An effective synthesis of N,N-dimethylamides from carboxylic acids and a new route from N,N-dimethylamides to 1,2-diaryl-1,2-diketones. Tetrahedron, 66(46), 8968-8973.
- Sawada, T., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Pharmaceuticals, 14(3), 269.
- Takahashi, H., et al. (2003). Improvement of biological activity and proteolytic stability of peptides by coupling with a cyclic peptide. Bioorganic & medicinal chemistry letters, 13(15), 2541–2544.
- Reddy, P. G., et al. (2013). A Novel Method for the Conversion of Carboxylic Acids to N,N-Dimethylamides Using N,N-Dimethylacetamide as a Dimethylamine Source. Journal of Chemical Research, 37(3), 156-158.
- Barton, D. H. R., et al. (1977). Preparations of N,N-Dimethylamides. Journal of the American Chemical Society, 99(16), 5495-5496.
- Hruby, V. J. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Medicinal Chemistry, 11(21), 2785-2798.
- Gilon, C., et al. (2017). Cyclization of peptides enhances proteolytic stability and thus improves cell penetration or targeting. Future Medicinal Chemistry, 9(12), 1345-1365.
- White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
- Leggio, A., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7168.
- Warner, B. P., et al. (2013). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. RSC Advances, 3(41), 18835-18840.
- Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092.
- Kumar, S., et al. (2018). Strategies for Improving Peptide Stability and Delivery. Journal of Pharmaceutical Sciences, 107(6), 1473-1488.
- Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194–205.
- Akondi, S., et al. (2014). Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3. Amino acids, 46(10), 2317–2328.
- Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-205.
- De Borggraeve, W. M., et al. (2017). A Photochemical Route to 3- and 4‑Hydroxy Derivatives of 2‑Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. The Journal of Organic Chemistry, 82(24), 13516-13522.
- Wu, Z., et al. (2018). Enhancing the Bioactivity of Bicyclic Peptides Targeted to Grb7-SH2 by Restoring Cell Permeability. International Journal of Molecular Sciences, 19(11), 3505.
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- BOC Sciences. (2024).
- Ríos-Lombardía, N., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-161.
- Gyros Protein Technologies. (2014). SPPS Tips For Success. Gyros Protein Technologies Handout.
- Trost, B. M., & Higuchi, R. I. (1986). Synthesis of β-Aminocyclobutanecarboxylic Acid Derivatives. Angewandte Chemie International Edition in English, 25(9), 819-820.
- Royo, M., et al. (2012). Searching for new cell-penetrating agents: hybrid cyclobutane-proline γ,γ-peptides. Organic & biomolecular chemistry, 10(20), 4044–4052.
- Gil, M. J., et al. (2007). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry, 18(14), 1695-1702.
- Wang, X., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical science, 13(21), 6331–6339.
- North, M. (2000). Incorporation of conformationally constrained beta-amino acids into peptides. Journal of Peptide Science, 6(7), 301-313.
- Balci, M., et al. (2021). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. The Beilstein journal of organic chemistry, 17, 704–711.
- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
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- 16. Sci-Hub. An effective synthesis of N,N-dimethylamides from carboxylic acids and a new route from N,N-dimethylamides to 1,2-diaryl-1,2-diketones / Tetrahedron, 2010 [sci-hub.box]
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- 22. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 24. mdpi.com [mdpi.com]
- 25. Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide using Liquid Chromatography-Tandem Mass Spectrometry
[AN2026-01]
Audience: Researchers, scientists, and drug development professionals in pharmaceutical and biotechnology industries.
Purpose: This document provides a comprehensive guide and detailed protocols for the quantitative analysis of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide in both bulk pharmaceutical ingredients (APIs) and biological matrices such as human plasma. The methodologies are designed to be robust, accurate, and suitable for high-throughput screening applications.
Introduction: The Analytical Imperative for this compound
This compound is a substituted cyclobutane derivative, a structural motif of increasing interest in medicinal chemistry. The cyclobutane ring, while conformationally strained, offers a unique three-dimensional scaffold that can provide desirable pharmacokinetic properties and novel intellectual property space. As such compounds progress through the drug development pipeline, from discovery to clinical trials, the need for accurate and precise quantitative methods becomes paramount.
This application note details two primary analytical approaches for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A robust and widely accessible method suitable for the analysis of the active pharmaceutical ingredient (API) and formulated drug products, where concentrations are relatively high.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for quantifying low concentrations of analytes in complex biological matrices, such as plasma, due to its superior sensitivity and selectivity.[1][2]
The protocols provided herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures, ensuring that the methods are fit for their intended purpose.[3][4][5][6][7]
Method 1: Quantification in Bulk Material and Pharmaceutical Formulations via HPLC-UV
This method is designed for the assay of this compound in bulk powder or simple formulations. The primary challenge with this analyte is its lack of a strong chromophore, which necessitates detection at lower UV wavelengths.
Scientific Rationale
Given the polar nature and low UV absorbance of the analyte, a reversed-phase HPLC method is selected. To achieve adequate retention of this polar compound on a C18 column, an ion-pairing agent is not used to avoid method complexity. Instead, a mobile phase with a high aqueous component is employed. The selection of a suitable column with enhanced polar retention capabilities is critical. Detection at a low wavelength (e.g., < 210 nm) is necessary, which requires a high-purity mobile phase to minimize baseline noise.
Experimental Protocol
2.2.1. Materials and Reagents:
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (KH2PO4)
-
Orthophosphoric acid
-
Deionized water (18.2 MΩ·cm)
2.2.2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV/Vis detector.
-
Data acquisition and processing software.
2.2.3. Chromatographic Conditions:
-
Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B for 5 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
UV Detection: 205 nm
2.2.4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with deionized water.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh an amount of bulk powder or formulation equivalent to 10 mg of the active ingredient, transfer to a 100 mL volumetric flask, add approximately 70 mL of deionized water, sonicate for 15 minutes, dilute to volume with water, and mix. Filter through a 0.45 µm PVDF syringe filter before injection.
Method Validation Summary
The method should be validated according to ICH Q2(R1) guidelines.[3][7] Key validation parameters are summarized in the table below.
| Parameter | Specification | Typical Result |
| Specificity | No interference from excipients or degradants at the analyte's retention time. | Peak purity index > 0.999 |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability ≤ 1.0%, Intermediate Precision ≤ 2.0% | Repeatability = 0.5%, Intermediate = 1.2% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | 1 µg/mL |
HPLC-UV Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC-UV.
Method 2: Quantification in Human Plasma via LC-MS/MS
This method is tailored for the sensitive and selective quantification of this compound in a complex biological matrix like human plasma, which is essential for pharmacokinetic studies.
Scientific Rationale
Due to the low expected concentrations in plasma and the high complexity of the matrix, LC-MS/MS is the method of choice.[2] A simple protein precipitation is employed for sample cleanup, balancing recovery and throughput. Hydrophilic Interaction Liquid Chromatography (HILIC) is chosen for chromatographic separation, as it provides excellent retention for polar compounds like the target analyte, moving it away from the early-eluting, unretained matrix components that can cause ion suppression. A stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and variability in sample processing and instrument response.
Experimental Protocol
3.2.1. Materials and Reagents:
-
This compound reference standard (purity ≥ 99.5%)
-
This compound-d6 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
3.2.2. Instrumentation:
-
LC-MS/MS system (e.g., Sciex Triple Quad 6500+ or equivalent) with an electrospray ionization (ESI) source.
-
Data acquisition and processing software.
3.2.3. Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water
-
Mobile Phase B: 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water
-
Gradient: 95% B held for 0.5 min, then to 50% B over 2.5 min, hold for 0.5 min, then return to 95% B and re-equilibrate for 1.5 min.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
3.2.4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Q1: 157.1 -> Q3: 112.1 (quantifier), 72.1 (qualifier)
-
Internal Standard (-d6): Q1: 163.1 -> Q3: 118.1
-
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Source Temperature: 550 °C
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
3.2.5. Standard and Sample Preparation:
-
Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and internal standard in methanol.
-
Working Standards: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create calibration standards.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 200 µL of the internal standard spiking solution.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.
-
Method Validation Summary
This bioanalytical method should be validated based on regulatory guidelines.[8]
| Parameter | Specification | Typical Result |
| Linearity (r²) | ≥ 0.995 (weighted 1/x²) | 0.998 |
| Range (LLOQ to ULOQ) | 0.5 - 500 ng/mL | Confirmed |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 9.8% |
| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15 | 0.98 - 1.07 |
| Recovery | Consistent and precise | ~90% |
| Stability | Bench-top, freeze-thaw, long-term freezer stability demonstrated | Stable under all tested conditions |
LC-MS/MS Workflow Diagram
Caption: Bioanalytical workflow for this compound in plasma.
Trustworthiness and Self-Validation
The reliability of these methods is ensured through rigorous validation and the implementation of system suitability tests (SSTs) for each analytical run.
-
For HPLC-UV: SSTs should include replicate injections of a standard to check for retention time stability, peak area precision, tailing factor, and theoretical plates.
-
For LC-MS/MS: A quality control (QC) sample at a low, medium, and high concentration should be run alongside the unknown samples. The results of the QCs must fall within a pre-defined acceptance range (e.g., ±15% of the nominal value) for the run to be considered valid.[9]
By adhering to these self-validating systems, researchers can have high confidence in the accuracy and precision of the generated quantitative data.
Conclusion
The analytical methods presented provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is a cost-effective and straightforward approach for high-concentration samples such as bulk API. The LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications, enabling critical pharmacokinetic and toxicokinetic studies. Both methods are designed with adherence to international regulatory standards, ensuring data integrity and reliability throughout the drug development lifecycle.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
Validation of Impurity Methods, Part II. LCGC North America. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Proclinical. [Link]
-
VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. [Link]
-
Analytical method validation: A brief review. Journal of Pharmacy Research. [Link]
-
Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
-
Analytical Methods. Royal Society of Chemistry. [Link]
- Method for analyzing contents of cyclopentane and extractant by gas chromatography.
-
The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]
-
Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry. [Link]
-
Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. ResearchGate. [Link]
-
A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. MDPI. [Link]
-
Determination of amino acids in human biological fluids by high-performance liquid chromatography. SpringerLink. [Link]
-
A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. National Institutes of Health (NIH). [Link]
-
Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
-
Analytical methods for amino acid determination in organisms. PubMed. [Link]
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. particle.dk [particle.dk]
- 9. mdpi.com [mdpi.com]
Application Note: Protocols for the Synthetic Elaboration of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide
An in-depth guide to the experimental setup for reactions involving cis-3-Amino-N,N-dimethylcyclobutanecarboxamide.
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the experimental setup and reaction protocols involving this compound. The cyclobutane motif is a valuable, sp³-rich scaffold increasingly utilized in modern drug discovery to enhance metabolic stability, solubility, and novelty of chemical entities.[1] This guide focuses on the most prevalent and critical reaction for this substrate: amide bond formation. We present a mechanistic overview, a comparative analysis of common coupling reagents, and detailed, step-by-step protocols for two robust methods. The protocols are designed to be self-validating, incorporating essential reaction monitoring and product characterization techniques to ensure scientific integrity.
Introduction and Molecular Overview
This compound is a bifunctional building block featuring a strained four-membered ring. Its utility stems from two key functional groups: a primary amine, which serves as a versatile nucleophilic handle for synthetic elaboration, and a tertiary N,N-dimethylcarboxamide. The cis stereochemical relationship between these groups imparts a specific three-dimensional vector to the molecule, making it an attractive component for probing structure-activity relationships (SAR) in drug design.
The primary amine is the more reactive site for most synthetic transformations, with amide coupling being the most common strategy to incorporate this scaffold into larger molecules. Cyclobutane derivatives have demonstrated significant potential in the development of novel therapeutics, including applications in oncology.[1] This guide provides the foundational experimental knowledge required to effectively utilize this valuable building block.
Physicochemical Properties and Handling
Proper handling and storage are paramount for maintaining the integrity of the reagent and ensuring laboratory safety. Amines can be sensitive to air and moisture, and appropriate precautions should be taken.[2]
| Property | Value |
| Molecular Formula | C₇H₁₄N₂O |
| Molecular Weight | 142.20 g/mol |
| CAS Number | 1268521-02-3[3] |
| Appearance | Typically an off-white to white solid or oil |
| Storage | Store under inert atmosphere (Argon or Nitrogen) at 2-8°C, protected from moisture. |
| Safety Precautions | Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a chemical fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. |
Core Application: Amide Bond Formation
The formation of an amide bond via the coupling of the primary amine on the cyclobutane ring with a carboxylic acid is the most fundamental and widely applicable reaction for this substrate. This transformation requires the activation of the carboxylic acid to render its carbonyl carbon sufficiently electrophilic for attack by the amine.[4]
General Experimental Workflow
A successful amide coupling reaction follows a structured workflow from preparation to final characterization. This process ensures reproducibility and high purity of the final product.
Caption: General workflow for amide coupling reactions.
Selection of Coupling Reagents
The choice of coupling reagent is critical and depends on the steric and electronic properties of both the amine and the carboxylic acid. For a relatively unhindered primary amine like the one in our substrate, several options are effective.[4][5]
| Reagent Class | Example(s) | Strengths | Considerations |
| Carbodiimides | EDC·HCl, DCC, DIC | Cost-effective, widely available.[1][4] | Can cause racemization in chiral acids. Byproducts can be difficult to remove (e.g., DCU). Additives like HOBt or DMAP are often required.[5] |
| Uronium/Onium Salts | HATU, HBTU | High efficiency, fast reaction rates, low racemization.[5] Effective for hindered substrates. | Higher cost. Byproducts are water-soluble, simplifying purification. |
| Acyl Fluorides | (PyFluor, TFFH) | Efficient for electron-deficient amines and sterically hindered substrates.[6] | Requires conversion of the carboxylic acid to an acyl fluoride first. |
For most standard applications involving this compound, a carbodiimide-based system like EDC in combination with an additive is a reliable and economical first choice. For more challenging or precious carboxylic acids, a uronium salt like HATU is recommended for its higher efficiency and cleaner reaction profile.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for coupling a generic carboxylic acid (R-COOH) with the title compound.
Caption: General amide coupling reaction scheme.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) system, which is effective and generates water-soluble byproducts.[5]
Materials & Equipment:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (or OxymaPure®, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, syringes
-
Standard glassware for work-up and purification
Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Activation: Cool the solution to 0°C using an ice bath. Add HOBt (1.2 eq) followed by EDC·HCl (1.5 eq). Stir the mixture at 0°C for 30 minutes. This pre-activation step generates the reactive HOBt-ester.
-
Amine Addition: In a separate vial, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture at 0°C.
-
Base Addition: Add DIPEA (3.0 eq) to the reaction mixture. The base is crucial to neutralize the HCl salt of EDC and the protonated amine.[5]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) or LC-MS. The disappearance of the limiting starting material (typically the amine) indicates completion.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to yield the pure amide product.
Protocol 2: HATU Mediated Amide Coupling
This protocol uses HATU, a highly efficient uronium-based coupling reagent, ideal for more challenging substrates or when rapid and clean conversion is desired.[5]
Materials & Equipment:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.5-3.0 eq)
-
Anhydrous DMF or Acetonitrile (MeCN)
-
Standard glassware as listed in Protocol 1
Procedure:
-
Preparation: In a dry flask under an inert atmosphere, combine the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15-20 minutes to form the activated ester.
-
Amine Addition: Add a solution of this compound (1.0 eq) in a minimum amount of DMF to the reaction mixture.
-
Reaction: Stir at room temperature for 2-6 hours. HATU-mediated reactions are typically much faster than those using EDC.
-
Monitoring: Monitor the reaction by TLC or LC-MS as described previously.
-
Work-up: The work-up procedure is identical to that described in Protocol 1. The byproducts of HATU are water-soluble, which often results in a cleaner crude product.
-
Purification: Purify the crude material by flash column chromatography.
Product Characterization: A Self-Validating System
Confirmation of the product's structure and purity is a non-negotiable step for ensuring the trustworthiness of the results.
| Analysis Technique | Purpose & Expected Observations |
| TLC | Reaction Monitoring: A new spot should appear (the product), and the starting amine spot (visualized with ninhydrin stain) should disappear. |
| LC-MS | Identity Confirmation: A peak corresponding to the calculated mass-to-charge ratio ([M+H]⁺) of the expected product should be observed. This provides rapid confirmation of a successful coupling. |
| ¹H NMR | Structural Elucidation: Confirmation of the covalent structure. Key signals to observe include: a new amide proton (N-H ) signal (typically ~6-8 ppm), signals for the R-group from the acid, and characteristic multiplets for the cyclobutane ring protons. The N,N-dimethyl group should appear as two singlets (~2.9-3.1 ppm) due to restricted rotation around the C-N amide bond. |
| ¹³C NMR | Structural Confirmation: Appearance of two carbonyl signals: one for the newly formed amide and one for the original N,N-dimethylcarboxamide. |
| HRMS | Elemental Composition: Provides an exact mass measurement, confirming the elemental formula of the synthesized compound to within a few parts per million (ppm). |
Conclusion
This compound is a structurally important building block for modern medicinal chemistry. The protocols detailed in this guide for amide bond formation using both EDC/HOBt and HATU systems provide researchers with robust and reliable methods for its synthetic elaboration. By integrating systematic reaction monitoring and thorough product characterization, these workflows ensure a high degree of scientific rigor and reproducibility, enabling the confident application of this scaffold in drug discovery and development programs.
References
-
Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PubMed Central. Available at: [Link]
-
Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks. Available at: [Link]
-
Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. ACS Publications. Available at: [Link]
-
Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. Available at: [Link]
-
Cyclobutylamine. Wikipedia. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Available at: [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health (NIH). Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Amide coupling Protocol for Amino PEG. AxisPharm. Available at: [Link]
-
(PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. Available at: [Link]
-
1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. ACS Publications. Available at: [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Available at: [Link]
-
This compound. Chemicalbridge. Available at: [Link]
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Application Notes & Protocols: Leveraging the Cyclobutane Scaffold in Modern Enzyme Inhibitor Design
An in-depth technical guide for researchers, scientists, and drug development professionals on the application of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide in the design of enzyme inhibitors.
Introduction: The Strategic Value of Strained Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, strained ring systems, particularly cyclobutane, have emerged as a powerful tool in the design of potent and selective enzyme inhibitors.[1][2] The unique puckered conformation of the cyclobutane ring provides a rigid scaffold that can precisely orient pharmacophoric elements within an enzyme's active site, a characteristic not readily achievable with more flexible acyclic or larger cyclic systems.[2] This conformational rigidity can lead to a reduction in the entropic penalty upon binding, thereby enhancing potency. Furthermore, the cyclobutane moiety can improve metabolic stability and other key pharmacokinetic parameters.[1]
This guide focuses on the strategic application of a specific, functionalized cyclobutane building block, This compound , in the rational design of enzyme inhibitors. We will explore the underlying principles of its use, with a particular focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors as a therapeutically relevant example. The protocols and workflows detailed herein are designed to provide a comprehensive framework for researchers to incorporate this and similar scaffolds into their drug discovery programs.
The Physicochemical Rationale for Employing this compound
The subject molecule, this compound, offers several distinct advantages as a scaffold or fragment in inhibitor design:
-
Stereochemically Defined Rigidity : The cis relationship between the amino and carboxamide groups on the cyclobutane ring creates a fixed spatial arrangement of these key functional groups. This pre-organization can be exploited to match the geometric requirements of an enzyme's binding pocket.
-
Vectorial Projection of Functional Groups : The puckered nature of the cyclobutane ring projects the substituents in well-defined vectors. The primary amine can act as a key hydrogen bond donor or as a point for further chemical elaboration, while the N,N-dimethylcarboxamide provides a polar, yet sterically shielded, group that can engage in specific interactions or modulate solubility.
-
Metabolic Stability : The cyclobutane core is generally more resistant to metabolic degradation compared to more common aliphatic chains or larger rings, potentially leading to improved in vivo half-life.[1]
-
Novelty and Intellectual Property : Incorporating such a unique scaffold can lead to the discovery of novel chemical entities with distinct intellectual property profiles.
| Property | Advantage in Inhibitor Design |
| Cyclobutane Core | Rigid, puckered conformation; fills hydrophobic pockets; enhances metabolic stability.[1][2] |
| cis-Stereochemistry | Pre-organizes substituents for optimal enzyme binding, reducing entropic penalty. |
| Primary Amine | Key interaction point (H-bonding, salt bridge); site for further chemical modification. |
| N,N-Dimethylcarboxamide | Polar interaction site; can modulate solubility and cell permeability. |
Application Focus: Design of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as GLP-1.[3][4] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[3] Consequently, DPP-4 inhibitors, known as "gliptins," are a major class of therapeutics for type 2 diabetes.[5]
The active site of DPP-4 is well-characterized, featuring several key subpockets (S1, S2, etc.) that can be targeted by small molecule inhibitors.[3] Many DPP-4 inhibitors are "proline mimetics" that occupy the S1 pocket, which has a preference for proline residues.[3]
Hypothetical Design Strategy
We can hypothesize the integration of this compound into a novel DPP-4 inhibitor. The primary amine of our scaffold can be designed to interact with the key acidic residues in the S1 pocket of DPP-4 (e.g., Glu205, Glu206), mimicking the N-terminus of substrate peptides. The cyclobutane ring itself can occupy a portion of the S1 or S2 pockets, while the N,N-dimethylcarboxamide can be oriented to form additional interactions.
The workflow for designing such an inhibitor would follow a structured, multi-step process:
Figure 1: A comprehensive workflow for the design and evaluation of a novel DPP-4 inhibitor incorporating the cyclobutane scaffold.
Experimental Protocols
Protocol 1: Synthesis of a Candidate Inhibitor
This protocol outlines a general synthetic route to elaborate the primary amine of this compound with a moiety designed to target the S2 pocket of DPP-4. A common choice for this is a cyanopyrrolidine group, a well-established pharmacophore in DPP-4 inhibitors.[5]
Objective: To synthesize a novel DPP-4 inhibitor candidate.
Materials:
-
This compound
-
A suitable electrophile for S2 pocket targeting (e.g., an activated carboxylic acid or sulfonyl chloride)
-
Coupling agents (e.g., HATU, HOBt)
-
Anhydrous solvents (DMF, DCM)
-
Bases (DIPEA, triethylamine)
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Step-by-Step Procedure:
-
Solubilization: Dissolve this compound (1 equivalent) and the selected carboxylic acid (1.1 equivalents) in anhydrous DMF.
-
Activation: Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Biochemical DPP-4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against human DPP-4.
Principle: This is a fluorometric assay based on the cleavage of the substrate Gly-Pro-AMC by DPP-4, which releases the fluorescent aminomethylcoumarin (AMC) group.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
Assay buffer: Tris-HCl, pH 7.5, with NaCl and EDTA
-
Synthesized inhibitor compound
-
Positive control (e.g., Sitagliptin)
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 1 mM. Further dilute in assay buffer to achieve the final desired concentrations.
-
Reaction Setup: In a 384-well plate, add:
-
2.5 µL of serially diluted test compound or control.
-
5 µL of recombinant human DPP-4 enzyme solution (pre-diluted in assay buffer).
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes.
-
Initiation of Reaction: Add 2.5 µL of the Gly-Pro-AMC substrate solution to each well to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence reader and measure the fluorescence intensity every minute for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Figure 2: Workflow for the biochemical IC50 determination of a DPP-4 inhibitor.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of appropriate controls.
-
Positive Control: A known DPP-4 inhibitor (e.g., Sitagliptin) should be run in parallel to validate the assay's performance and provide a benchmark for potency.
-
Negative Control: A DMSO-only control establishes the 100% enzyme activity baseline.
-
Selectivity Profiling: To ensure the inhibitor is specific for DPP-4, it is crucial to test it against related proteases such as DPP-8, DPP-9, and Fibroblast Activation Protein (FAP). An ideal candidate will show high potency against DPP-4 with significantly lower activity against these other enzymes.
Conclusion and Future Directions
The strategic use of conformationally restricted scaffolds like this compound represents a promising avenue for the discovery of novel, potent, and selective enzyme inhibitors. The rigidity and unique stereochemical presentation of functional groups offered by the cyclobutane ring can be a significant advantage in modern drug design.[1][2] By following a rational design strategy coupled with robust biochemical and cellular evaluation, researchers can effectively leverage such building blocks to develop next-generation therapeutics targeting a wide range of enzymes, from proteases involved in metabolic diseases to kinases implicated in cancer.
References
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Wouters, J., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]
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Gante, J. (1994). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Available at: [Link]
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MDPI. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (2014). Dipeptidyl peptidase IV and its inhibitors: therapeutics for type 2 diabetes and what else? Frontiers in Bioscience. Available at: [Link]
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National Center for Biotechnology Information. (2021). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules. Available at: [Link]
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Medical News Today. (2021). Protease inhibitors: How they work, types, and side effects. Available at: [Link]
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Introduction: The Strategic Value of the Cyclobutane Scaffold and M4 Receptor Modulation
As a Senior Application Scientist, this guide provides an in-depth exploration of the application of cis-3-amino-N,N-dimethylcyclobutanecarboxamide and its analogs, a chemical class of significant interest in modern drug discovery. Given the proprietary nature of early-stage drug candidates, this document will focus on a prominent, clinically evaluated analog, Emraclidine (formerly CVL-231/PF-06852231) , a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. This allows for a detailed, scientifically grounded discussion of the principles and protocols applicable to this class of compounds.
The cyclobutane moiety is a recurring structural motif in a variety of natural products and synthetic compounds with diverse biological activities.[1][2] Its rigid, three-dimensional structure provides a unique conformational constraint that can be exploited to enhance binding affinity and selectivity for specific biological targets. In the context of central nervous system (CNS) disorders, the precise orientation of pharmacophores is critical for achieving desired therapeutic effects while minimizing off-target interactions.
The muscarinic acetylcholine receptors (mAChRs), a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5), are pivotal in regulating numerous functions of the central and peripheral nervous systems.[3][4] The M4 subtype, in particular, has emerged as a key therapeutic target for conditions like schizophrenia and Alzheimer's disease.[5][6][7] A leading hypothesis in schizophrenia research implicates an imbalance in the dopaminergic system.[8] M4 receptors are strategically located in brain regions that control dopamine release, and their activation can modulate this pathway, offering a novel approach to antipsychotic therapy.[8][9][10]
However, the high degree of similarity in the orthosteric binding site across all five mAChR subtypes has historically hindered the development of selective agonists, leading to undesirable side effects.[11][12] The development of positive allosteric modulators (PAMs) represents a significant breakthrough.[11][13] PAMs bind to a topographically distinct and less conserved allosteric site on the receptor, enhancing the effect of the endogenous ligand, acetylcholine.[8] This approach allows for exquisite subtype selectivity, as seen with Emraclidine for the M4 receptor.[9][14][15]
Mechanism of Action: M4 Receptor PAMs in Neuromodulation
Emraclidine and related compounds act as M4 selective PAMs. Upon binding to the allosteric site of the M4 receptor, they induce a conformational change that increases the receptor's affinity for acetylcholine and enhances its signaling efficacy.[8][11] The M4 receptor is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7] This signaling cascade ultimately modulates neurotransmitter release and neuronal excitability.[5]
In key brain regions like the striatum, M4 receptor activation has an inhibitory effect on dopamine release.[6] By potentiating the natural signaling of acetylcholine at M4 receptors, PAMs like Emraclidine can help to normalize dopamine hyperactivity associated with psychosis in schizophrenia, without the direct dopamine receptor blockade that characterizes traditional antipsychotics.[9][16] This targeted mechanism holds the promise of treating psychotic symptoms with a potentially improved side-effect profile.[17][18][19]
Application Notes: Preclinical Evaluation of M4 PAMs
The preclinical assessment of novel M4 PAMs involves a tiered approach, from in vitro characterization to in vivo efficacy models.
In Vitro Characterization
The initial phase of evaluation focuses on determining the potency, selectivity, and mode of action of the compound.
-
Potency and Efficacy: The potency of a PAM is typically quantified by its EC50 value (the concentration at which it elicits 50% of its maximal effect) in potentiating the response to a submaximal concentration of acetylcholine. This is often assessed using cell-based functional assays, such as calcium mobilization or GTPγS binding assays, in cell lines stably expressing the human M4 receptor.[8][10][20]
-
Selectivity: To ensure the compound's effects are mediated through the M4 receptor, its activity is tested against other muscarinic receptor subtypes (M1, M2, M3, and M5). A desirable PAM will show high potency at M4 with significantly lower or no activity at the other subtypes.[21]
-
Mechanism of Action: Radioligand binding assays can be used to confirm that the PAM enhances the binding of an orthosteric agonist without directly competing with it. This provides evidence of its allosteric mechanism.[8]
| Parameter | Assay Type | Description | Representative Data (Emraclidine) |
| Potency (M4) | Calcium Mobilization | Measures the potentiation of ACh-induced calcium flux. | EC50 in the low nanomolar range |
| Selectivity | Functional Assays | Comparison of EC50 values across M1-M5 receptors. | >100-fold selectivity for M4 over other subtypes |
| Mechanism | Radioligand Binding | Assesses the effect on agonist binding affinity. | Increases ACh affinity for the M4 receptor |
Note: Specific quantitative data for Emraclidine is proprietary but is generally characterized by high potency and selectivity.
In Vivo Pharmacokinetics and Target Engagement
Before efficacy testing, it is crucial to establish that the compound can reach its target in the brain.
-
Brain Penetration: The ability of the compound to cross the blood-brain barrier is assessed in animal models (e.g., rodents). Brain and plasma concentrations are measured over time to determine the brain-to-plasma ratio.[22][23]
-
Pharmacokinetic Profile: Key parameters such as half-life, clearance, and oral bioavailability are determined to establish a suitable dosing regimen for efficacy studies.[22][23]
In Vivo Efficacy Models
Several preclinical models are used to predict the antipsychotic potential of M4 PAMs.
-
Amphetamine-Induced Hyperlocomotion: This model mimics the hyperdopaminergic state associated with psychosis. Amphetamine administration increases locomotor activity in rodents, and an effective antipsychotic agent is expected to attenuate this effect.[11]
-
Conditioned Avoidance Response (CAR): This is a more complex behavioral model that assesses both motor and cognitive functions. The ability of a compound to suppress the avoidance response without causing sedation is predictive of antipsychotic efficacy.
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay for M4 PAM Activity
This protocol outlines a method to determine the potency and efficacy of a test compound as an M4 PAM using a fluorometric imaging plate reader (FLIPR).
Materials:
-
CHO-K1 cells stably expressing the human M4 receptor.[10]
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Acetylcholine (ACh) solution.
-
Test compound stock solution (in DMSO).
Procedure:
-
Cell Plating: Seed the M4-expressing CHO-K1 cells into 384-well black-walled, clear-bottom plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: The following day, remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate the plate at 37°C for 1 hour to allow for dye uptake.[10]
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer. Also, prepare a solution of ACh at a concentration that elicits a submaximal response (e.g., EC20).
-
FLIPR Assay: a. Place the cell plate into the FLIPR instrument. b. Add the test compound dilutions to the wells and incubate for a specified period (e.g., 15 minutes). c. Initiate fluorescence reading and add the EC20 ACh solution to all wells. d. Continue to monitor the fluorescence signal over time to measure the intracellular calcium response.[10]
-
Data Analysis: a. Determine the peak fluorescence response for each well. b. Normalize the data to the response of a positive control (a known M4 PAM) and a vehicle control. c. Plot the normalized response against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Conclusion and Future Directions
The strategic application of the cyclobutane scaffold in the design of selective M4 receptor PAMs, exemplified by Emraclidine, represents a promising advancement in the pursuit of novel therapeutics for schizophrenia and other CNS disorders.[9][15][16] While Emraclidine has faced challenges in recent clinical trials, the underlying principle of targeting the M4 receptor with selective PAMs remains a valid and actively pursued strategy in neuroscience drug discovery.[9][14] The detailed protocols and mechanistic understanding provided in this guide are intended to support researchers in the evaluation and development of the next generation of neuromodulatory agents. Future work will likely focus on refining the pharmacokinetic and pharmacodynamic properties of this chemical class to optimize efficacy and safety profiles.
References
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Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor - PMC. PubMed Central. Available at: [Link]
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Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. MDPI. Available at: [Link]
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Emraclidine - Wikipedia. Wikipedia. Available at: [Link]
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Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. Available at: [Link]
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Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor - PMC. NIH. Available at: [Link]
-
Recent advances in the total synthesis of cyclobutane-containing natural products. Royal Society of Chemistry. Available at: [Link]
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PF-06767832 - Forlabs Website. Forlabs. Available at: [Link]
-
Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects - PubMed. PubMed. Available at: [Link]
-
Muscarinic acetylcholine receptors: novel opportunities for drug development - PMC. NIH. Available at: [Link]
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Emraclidine: A High-Stakes Selective M4 Positive Allosteric Modulator Stumbles in Schizophrenia Trials - Drug Hunter. Drug Hunter. Available at: [Link]
-
Muscarinic acetylcholine receptors: novel opportunities for drug development - PubMed. PubMed. Available at: [Link]
-
(PDF) Muscarinic acetylcholine receptors: Novel opportunities for drug development. ResearchGate. Available at: [Link]
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Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic - ACS Publications. American Chemical Society. Available at: [Link]
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What are M4 receptor agonists and how do they work? - Patsnap Synapse. Patsnap. Available at: [Link]
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What are the therapeutic applications for M4 receptor agonists? - Patsnap Synapse. Patsnap. Available at: [Link]
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Vanderbilt University patents muscarinic acetylcholine M4 receptor positive allosteric modulators | BioWorld. BioWorld. Available at: [Link]
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Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC. PubMed Central. Available at: [Link]
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Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PubMed. PubMed. Available at: [Link]
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Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets. MDPI. Available at: [Link]
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PF-06767832 - Immunomart. Immunomart. Available at: [Link]
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Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC. NIH. Available at: [Link]
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A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse - PubMed Central. NIH. Available at: [Link]
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A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse - MDPI. MDPI. Available at: [Link]
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Selected drugs or drug candidates containing the trisubstituted cyclobutane subunit. - ResearchGate. ResearchGate. Available at: [Link]
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Muscarinic Receptors and Alzheimer's Disease: New Perspectives and Mechanisms - MDPI. MDPI. Available at: [Link]
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A New Dawn: Emraclidine (CVL-231) and the Quest for Effective Schizophrenia Therapeutics - DelveInsight. DelveInsight. Available at: [Link]
-
Design and Synthesis of Clinical Candidate PF-06852231 (CVL-231): A Brain Penetrant, Selective, Positive Allosteric Modulator of the M4 Muscarinic Acetylcholine Receptor | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society. Available at: [Link]
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Stereoselective Synthesis of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide Derivatives: A Practical Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Dr. Gemini, Senior Application Scientist
Abstract
This application note provides a detailed, stereoselective synthetic route to cis-3-Amino-N,N-dimethylcyclobutanecarboxamide derivatives. These scaffolds are of significant interest in medicinal chemistry as conformationally restricted building blocks that can enhance potency, selectivity, and pharmacokinetic properties of drug candidates. We present a robust and scalable methodology centered around a key diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative. This guide offers in-depth protocols, explains the causal mechanisms behind experimental choices, and includes troubleshooting advice to ensure reliable execution.
Introduction: The Value of Four-Membered Rings in Drug Design
In the quest to "escape from flatland," medicinal chemists are increasingly turning to complex, three-dimensional scaffolds to improve drug efficacy and safety.[1] Saturated carbocycles, such as cyclobutanes, serve as valuable bioisosteres for commonly used groups like phenyl rings or gem-dimethyl units, offering unique conformational constraints. The cis-1,3-disubstituted cyclobutane core, in particular, has emerged as a privileged scaffold. For instance, it is a key component of TAK-828F, a potent inverse agonist of the retinoic acid receptor-related orphan receptor γt (RORγt), a target for autoimmune diseases.[2]
The primary challenge in synthesizing these structures lies in the precise control of stereochemistry on the strained four-membered ring. This guide details a highly diastereoselective approach that proceeds through readily accessible intermediates, avoiding complex chiral resolutions or expensive catalysts.
Strategic Overview: A Path to the cis-Cyclobutane Core
While several methods exist for constructing cyclobutane rings, such as [2+2] cycloadditions or ring contractions, a highly effective strategy for accessing the desired cis-1,3-amino-amide scaffold involves the functionalization of a pre-formed cyclobutanone.[2][3] Our featured pathway relies on a Knoevenagel condensation followed by a diastereoselective reduction, which sets the crucial cis stereochemistry with high fidelity.
The retrosynthetic analysis below outlines this efficient approach, starting from the target molecule and working backward to a simple cyclobutanone precursor.
Sources
Application Notes & Protocols: Leveraging cis-3-Amino-N,N-dimethylcyclobutanecarboxamide for the Development of Advanced Bioactive Molecules
Introduction: The Strategic Value of the Cyclobutane Scaffold
In the modern era of drug discovery, chemists are increasingly moving beyond flat, aromatic systems in a strategy often termed "escaping from flatland".[1][2] The goal is to populate chemical space with three-dimensional (3D) structures that can offer superior pharmacological properties. The cyclobutane ring, a motif once considered a synthetic curiosity, has emerged as a cornerstone of this strategy.[3][4] Unlike conformationally flexible alkanes, the cyclobutane ring adopts a rigid, puckered conformation (~30°), which provides a unique and constrained scaffold.[5] This inherent rigidity can reduce the entropic penalty of binding to a biological target, pre-organizing pharmacophoric elements for optimal interaction and thereby enhancing potency and selectivity.[4][5]
This guide focuses on a particularly valuable building block: cis-3-Amino-N,N-dimethylcyclobutanecarboxamide . This molecule presents two key functional handles—a primary amine and a tertiary amide—in a fixed cis stereochemical relationship across a 1,3-disubstituted cyclobutane core. This specific arrangement allows for the precise projection of substituents into 3D space, making it an exceptionally powerful tool for probing and optimizing interactions within protein binding pockets. We will explore the strategic advantages of this scaffold, provide detailed protocols for its incorporation into lead compounds, and discuss its application in creating next-generation therapeutics.
Physicochemical Properties and Strategic Advantages
The utility of this compound stems from a combination of its structural rigidity and the dual functionality it presents.
Key Advantages:
-
Conformational Restriction: The rigid cyclobutane core locks the relative orientation of the amino and carboxamide groups.[1][5] This is critical for minimizing the entropic cost of binding and can lead to significant gains in affinity compared to more flexible linkers.[4]
-
Improved Physicochemical and PK Profiles: As a saturated carbocycle, the cyclobutane ring is sp³-rich, which can lead to improved solubility and metabolic stability compared to aromatic linkers.[1][3] This can positively impact pharmacokinetic (PK) properties, a crucial aspect of drug development.[5]
-
Precise Vectorial Projection: The 1,3-cis substitution pattern directs the amino and carboxamide groups in a defined spatial orientation. The primary amine serves as a versatile nucleophile for coupling to a core molecule, while the N,N-dimethylcarboxamide can act as a hydrogen bond acceptor or a non-metabolically labile polar group to fine-tune solubility and cell permeability.
-
Bioisosteric Replacement: The cyclobutane scaffold can serve as a bioisostere for other groups, including phenyl rings, offering a unique 3D geometry that can enhance target engagement or circumvent intellectual property limitations.[4][6]
Physicochemical Data Summary:
| Property | Value | Significance in Drug Design |
| CAS Number | 1268521-02-3[7] | Unique identifier for sourcing and regulatory purposes. |
| Molecular Formula | C₇H₁₄N₂O[7] | Provides a low molecular weight, sp³-rich fragment.[1] |
| Molecular Weight | 142.20 g/mol | Ideal for fragment-based drug discovery (FBDD) and lead optimization. |
| Topology | 1,3-cis-disubstituted | Ensures a specific 3D orientation of functional groups for precise target fitting. |
| Functionality | Primary Amine, Tertiary Amide | Provides orthogonal handles for synthesis and molecular interaction. |
Core Synthetic Protocol: Amide Bond Formation
The most common application of this building block is its incorporation into a molecule of interest (e.g., a carboxylic acid-bearing fragment) via amide bond formation. The primary amine of the cyclobutane ring acts as the nucleophile. The choice of coupling reagent is critical for achieving high yield and purity, especially when dealing with sterically hindered or electron-deficient substrates.[8][9]
Workflow for Amide Coupling
Caption: General workflow for incorporating the cyclobutane building block via amide coupling.
Protocol: EDC/HOBt Mediated Amide Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), a common and effective combination for minimizing side reactions and racemization.
Materials:
-
Carboxylic acid of interest (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aq. NaHCO₃, 1M HCl, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Step-by-Step Methodology:
-
Reactant Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid of interest (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF. Stir the solution at room temperature for 10 minutes.
-
Expert Insight: The initial pre-mixing of the acid and HOBt allows for the formation of the HOBt ester upon addition of EDC, which is more reactive and less prone to side reactions than the O-acylisourea intermediate alone.[10]
-
-
Activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.5 eq) in one portion, followed by the dropwise addition of DIPEA (3.0 eq). Stir the mixture at 0 °C for 30 minutes.
-
Amine Addition: Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with Ethyl Acetate or DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated aq. NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by preparative HPLC to yield the final amide product. Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Case Study: Application in Kinase Inhibitor Design
Many kinase inhibitors utilize a "hinge-binding" motif, often an amide, to anchor the molecule in the ATP binding site. The substituents on the inhibitor are then projected into specific pockets to achieve potency and selectivity. The rigid cyclobutane scaffold is ideal for this purpose.
Logical Framework for Kinase Inhibitor Improvement
Caption: Competitive inhibition of a target kinase, blocking downstream signaling.
Conclusion and Future Outlook
The use of conformationally restricted scaffolds is a validated and powerful strategy in modern medicinal chemistry. This compound stands out as a particularly attractive building block due to its combination of rigidity, 3D character, and versatile functional handles. Its ability to confer improved potency, selectivity, and pharmacokinetic properties makes it an invaluable tool for overcoming common challenges in drug development programs. [1][5]As synthetic methodologies continue to advance, the accessibility and application of such sophisticated 3D fragments will undoubtedly expand, paving the way for the discovery of novel and highly effective therapeutics.
References
- The Role of Cyclobutane Carboxamide in Modern Drug Discovery. (n.d.). Google Cloud.
- Cyclobutane Derivatives in Drug Discovery. (n.d.). PharmaBlock.
- Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (2022). PubMed Central.
- Cyclobutane-containing scaffolds in bioactive small molecules. (n.d.). Request PDF on ResearchGate.
- Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (2022). PubMed.
- [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. (n.d.). ResearchGate.
- Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. (2025). Source not specified.
- (A) Bioactive molecules containing cyclobutane ring elements. (n.d.). ResearchGate.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Representative cyclobutane-containing bioactive molecules. (n.d.). ResearchGate.
- Examples of natural products and bioactive molecules containing cyclobutane and cyclobutene moieties. (n.d.). ResearchGate.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
- The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines. (2025). Benchchem.
- Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PubMed Central.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PubMed Central.
- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). National Institutes of Health.
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). Source not specified.
- Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). Radboud Repository.
- (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2025). Source not specified.
- This compound. (n.d.). Chemicalbridge.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound,1268521-02-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. growingscience.com [growingscience.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide
Welcome to the technical support center for the synthesis of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you to diagnose issues and rationally improve your reaction outcomes.
Overview of the Synthetic Challenge
The synthesis of this compound typically involves the amide coupling of cis-3-aminocyclobutanecarboxylic acid with dimethylamine. While seemingly straightforward, this reaction presents several challenges common to the synthesis of small, polar, and stereochemically defined molecules. Key hurdles include achieving high conversion in the amide coupling step, minimizing side-product formation, and effectively purifying the polar final product.
The overall synthetic transformation is illustrated below:
Caption: General synthetic route to the target amide.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My amide coupling reaction has a low yield. What are the most critical factors to optimize?
Low conversion is the most frequent problem. The efficiency of an amide bond formation is a delicate balance between activating the carboxylic acid and managing potential side reactions.[1] The key is to select the right combination of coupling reagent, base, and solvent for your specific substrates.
A. Choice of Coupling Reagent: The activating agent for the carboxylic acid is paramount. Carbodiimides (like EDC) and uronium/phosphonium salts (like HATU) are most common.
-
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide): A common and cost-effective choice. However, it can lead to the formation of a stable N-acylurea byproduct if the amine nucleophile is not reactive enough, consuming your activated intermediate. The addition of a nucleophilic catalyst like 1-Hydroxy-7-azabenzotriazole (HOAt) or Hydroxybenzotriazole (HOBt) is crucial.[2][3] This combination forms a highly reactive ester intermediate, which is less prone to side reactions and reacts more efficiently with the amine.
-
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]): Generally provides higher yields and faster reaction times, especially for sterically hindered or less reactive amines.[1] It is more expensive but often the reagent of choice for challenging couplings.
B. Role of the Base: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to deprotonate the amine salt (if dimethylamine hydrochloride is used).
-
DIPEA (N,N-Diisopropylethylamine): The most common choice. It is a sterically hindered base that is unlikely to compete as a nucleophile. The importance of a base like DIPEA for proper activation, especially with EDC/HOAt systems, has been demonstrated to significantly improve conversion yields.[3]
-
Triethylamine (TEA): Can also be used, but its smaller steric profile makes it slightly more prone to side reactions.
C. Solvent Selection: The solvent must fully dissolve the starting materials and intermediates.
-
DMF (N,N-Dimethylformamide): An excellent solvent for most amide coupling reactions due to its high polarity. Be aware that DMF can be a source of dimethylamine under certain conditions, though this is less of a concern when dimethylamine is already a reagent.[4][5]
-
DCM (Dichloromethane) or Acetonitrile: Good alternatives, particularly if product isolation from high-boiling DMF is problematic.
Optimization Table: Coupling Reagent Comparison
| Coupling System | Base | Typical Solvent | Pros | Cons |
| EDC / HOAt | DIPEA | DMF, DCM | Cost-effective, well-established.[2][3] | Can form N-acylurea byproduct; may require longer reaction times. |
| HATU | DIPEA | DMF, ACN | High yields, fast reactions, effective for difficult couplings.[1] | Higher cost, can be difficult to remove byproducts. |
| DIC / HOBt | DIPEA | DMF, DCM | Byproduct (diisopropylurea) is often less soluble, aiding removal. | Less reactive than HATU. |
Q2: I'm observing significant impurity peaks in my crude product. What are the likely side reactions?
Impurity generation directly impacts yield and complicates purification. Understanding the source of byproducts is key to their elimination.
The most common side reaction when using carbodiimide reagents like EDC is the formation of an N-acylurea. This occurs when the O-acylisourea intermediate, instead of reacting with the amine, undergoes an intramolecular rearrangement.
Caption: Reaction pathway showing desired amide formation vs. N-acylurea side product.
Mitigation Strategies:
-
Use Additives: As shown in the diagram, adding HOBt or, more effectively, HOAt intercepts the O-acylisourea intermediate to form a more stable active ester.[2][3] This new intermediate is more reactive towards the amine and less prone to rearrangement, significantly reducing the N-acylurea side product.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine and coupling reagent relative to the carboxylic acid to drive the reaction to completion.
-
Temperature Control: Run the reaction at 0 °C initially during the activation step, then allow it to warm to room temperature after adding the amine. This can minimize side reactions.
Q3: The final product is difficult to purify. What are the best methods for this polar amino-amide?
The target molecule contains a free amine and a polar amide group, making it highly water-soluble and challenging to purify using standard silica gel chromatography.
A. Recrystallization: If the crude product is sufficiently pure (>80-90%), recrystallization is the most efficient method.
-
Solvent Choice: Polar solvents like ethanol, isopropanol, or acetonitrile are good starting points.[6] Try dissolving the crude material in a minimum amount of hot solvent and allowing it to cool slowly. An anti-solvent (like ether or ethyl acetate) can be added dropwise to the dissolved product to induce crystallization.
B. Ion-Exchange Chromatography: This is a highly effective technique for purifying basic compounds.
-
Method: Use a strong cation-exchange (SCX) cartridge. Dissolve the crude mixture in a solvent like methanol and load it onto the pre-conditioned cartridge. The basic product will be retained by the acidic resin.
-
Elution:
-
Wash the cartridge with a neutral solvent (e.g., methanol) to remove neutral and acidic impurities (like the N-acylurea byproduct).
-
Elute the desired product using a basic solution, such as 2M ammonia in methanol or 5% ammonium hydroxide in methanol.[7]
-
C. Reversed-Phase Chromatography: If recrystallization and ion-exchange fail, reversed-phase flash chromatography (using a C18 stationary phase) is a viable alternative.
-
Mobile Phase: A gradient of water and methanol or acetonitrile is typically used. Adding a modifier like 0.1% formic acid or ammonia to the mobile phase can improve peak shape by ensuring the amine is consistently protonated or in its free-base form.
Q4: How critical is the stereochemical purity of the starting cis-3-aminocyclobutanecarboxylic acid?
It is absolutely critical. The stereochemistry of the final product is dictated entirely by the starting material. Standard amide coupling conditions are not harsh enough to cause epimerization or isomerization of the cyclobutane ring.[8]
-
Verification: Always verify the purity and stereochemistry of your starting cis-3-aminocyclobutanecarboxylic acid using NMR or other appropriate analytical techniques before beginning the coupling reaction.
-
Synthetic Challenges: Be aware that the synthesis of substituted cyclobutanes can be challenging, with historical instances of mistaken identity in the literature regarding isomers.[9][10] Ensure your precursor was synthesized via a reliable, stereocontrolled route.
Recommended Experimental Protocols
The following protocols are provided as a robust starting point for your experiments.
Protocol 1: Optimized Amide Coupling using HATU
This protocol is recommended for achieving the highest yield.
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add cis-3-aminocyclobutanecarboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 0.1 M concentration). Stir until all solids are dissolved.
-
Reagent Addition: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
Amine Addition: Add a solution of dimethylamine (2.0 M in THF, 1.5 eq) dropwise. Alternatively, use dimethylamine hydrochloride (1.5 eq) and add it in step 3 with the other solids.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). Note: Due to the high polarity of the product, some loss to the aqueous layers is possible. An alternative is to proceed directly to purification.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification via Strong Cation-Exchange (SCX) Chromatography
This is the recommended method for purifying the polar, basic final product.[7]
-
Sample Preparation: Dissolve the crude product obtained from the workup in a minimal amount of methanol.
-
Cartridge Conditioning: Condition an appropriately sized SCX cartridge by washing with methanol.
-
Loading: Load the methanol solution of the crude product onto the top of the SCX cartridge.
-
Wash Step (Impurity Removal): Elute the cartridge with several column volumes of methanol. This will wash away non-basic impurities (e.g., leftover HATU byproducts, N-acylurea). Collect these fractions and check by TLC/LC-MS to ensure no product is eluting.
-
Elution Step (Product Collection): Elute the desired product from the cartridge using a 2M solution of ammonia in methanol. Collect fractions and monitor by TLC/LC-MS.
-
Final Step: Combine the product-containing fractions and concentrate under reduced pressure to yield the purified this compound.
References
- Process optimization for acid-amine coupling: a catalytic approach. (2022).
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks.
- Method of making amides of dimethylamine and piperazine. (1966).
- Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. (2016).
- Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. (2016).
- Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. (n.d.).
- How should I purify a complex, polar, amide reaction mixture? (2023). Biotage.
- Optimization of Automated Synthesis of Amide-Linked RNA. (2022). ACS Omega.
- Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymeriz
- Amide synthesis by acyl
- What is the best technique for amide purification? (2020).
- Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). The Journal of Organic Chemistry.
- Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. (n.d.). MDPI.
- Process for making amides. (n.d.).
- Amide formation from acyl chloride. (n.d.). Khan Academy.
- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (n.d.).
- studies toward the stereocontrolled synthesis of cyclobutane derivatives. (n.d.). Binghamton University ScholarWorks.
- Preparations of N,N-Dimethylamides. (n.d.). Journal of the American Chemical Society.
- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.).
- General procedures for the purification of Amino acids. (n.d.). Chempedia - LookChem.
- Synthesis method of trans-3-aminobutanol. (n.d.).
- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2012).
- BOC-(1R,3S)-3-aminocyclopentane carboxylic acid. (n.d.). MedchemExpress.com.
- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). MDPI.
- Separation and Purification of Amino Acids. (2021).
- Method for separating and purifying amino acid. (1985).
- Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. (2024). University of Alicante Institutional Repository.
- 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (n.d.). JCE Tesseract.
- cis-3-Aminocyclohexanecarboxylic acid. (n.d.). PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amide synthesis by acylation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ojs.library.okstate.edu [ojs.library.okstate.edu]
Technical Support Center: Purification of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide
Welcome to the technical support center for cis-3-Amino-N,N-dimethylcyclobutanecarboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable synthetic building block. The unique structural features of this molecule—a strained cyclobutane ring, a basic amino group, and a polar amide—present a distinct set of purification challenges. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you achieve your desired purity and yield.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
FAQ 1: My final product is contaminated with the trans isomer. How can I separate these diastereomers?
-
FAQ 2: What are the best analytical methods to confirm the stereochemistry and assess the diastereomeric ratio (d.r.)?
-
FAQ 3: I'm struggling with low recovery during work-up and extraction. What is causing this?
-
-
Troubleshooting Guides
-
Guide 1: Optimizing Chromatographic Separation
-
Guide 2: Purification by Crystallization and Salt Formation
-
-
Experimental Protocols
-
Protocol 1: Chiral HPLC Method for Diastereomeric and Enantiomeric Purity
-
-
References
Frequently Asked Questions (FAQs)
FAQ 1: My final product is contaminated with the trans isomer. How can I separate these diastereomers?
Answer: The presence of the trans diastereomer is one of the most common challenges, often arising from the synthetic route, such as a non-stereospecific cycloaddition reaction.[1][2] The key to separation lies in exploiting the subtle differences in the spatial arrangement of the amino and carboxamide groups.
-
Primary Recommendation: Column Chromatography: Flash column chromatography is the most effective method for separating cis and trans isomers of substituted cyclobutanes.[3]
-
Stationary Phase: Normal phase silica gel is the standard choice. The differing ability of the cis and trans isomers to hydrogen bond with the silica surface provides the basis for separation. In the cis isomer, there is a potential for intramolecular hydrogen bonding or a more unified polar surface, which can alter its interaction with the silica compared to the more extended trans isomer.
-
Mobile Phase: A gradient elution is typically required. Start with a less polar system (e.g., 100% Dichloromethane) and gradually introduce a polar modifier like methanol. A common system is a gradient of 0-10% Methanol in Dichloromethane (DCM). Adding a small amount of a basic modifier, such as ammonium hydroxide (e.g., 0.1-1%) or triethylamine, to the mobile phase is crucial. This deactivates acidic sites on the silica gel, preventing peak tailing and improving the resolution of the basic amine.
-
-
Alternative Strategy: Preparative HPLC: If flash chromatography provides insufficient resolution, reversed-phase or HILIC preparative HPLC can be employed.
-
Reversed-Phase (C18): Use a water/acetonitrile or water/methanol mobile phase with a modifier like trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated. The separation will depend on the differences in hydrophobicity between the isomers.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for polar compounds like this amino amide.[4] It uses a polar stationary phase with a high concentration of an organic solvent in the mobile phase, offering a different selectivity compared to normal or reversed-phase chromatography.
-
FAQ 2: What are the best analytical methods to confirm the stereochemistry and assess the diastereomeric ratio (d.r.)?
Answer: Confirming the stereochemical purity is critical. A combination of Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) is required for unambiguous confirmation.
-
¹H NMR Spectroscopy: The coupling constants (J-values) between the protons on the cyclobutane ring are diagnostic for determining the cis/trans stereochemistry.
-
In cis isomers, the coupling constants between adjacent protons (e.g., H1-H2, H2-H3) are typically different from those in the trans isomer due to the different dihedral angles. Careful analysis of the proton signals, potentially with the aid of 2D NMR techniques like COSY, is essential. The symmetry of the molecule will also influence the appearance of the spectrum.
-
-
HPLC Analysis:
-
Diastereomeric Ratio: A well-developed reversed-phase or HILIC HPLC method can separate the cis and trans diastereomers, allowing for accurate quantification of the d.r.
-
Enantiomeric Purity: To assess enantiomeric excess (% ee) of the desired cis-isomer, a chiral HPLC method is necessary. This typically involves a chiral stationary phase (CSP). Phases based on derivatized cellulose or amylose are common starting points. Alternatively, teicoplanin-based chiral stationary phases have shown broad applicability for resolving enantiomers of unusual amino acids and their derivatives.[5]
-
FAQ 3: I'm struggling with low recovery during work-up and extraction. What is causing this?
Answer: Low recovery is often due to the high polarity and water solubility of your compound. The combination of a primary amine and a dimethylamide makes the molecule particularly hydrophilic, especially if the amine is protonated at neutral or acidic pH.
-
Issue: Emulsion Formation: The amphiphilic nature of the molecule can lead to emulsions during liquid-liquid extractions, especially between aqueous and organic layers like DCM or ethyl acetate.
-
Issue: Partitioning into Aqueous Layer: At a pH below the pKa of the amino group (~9-10), the molecule will be protonated and highly water-soluble, leading to poor extraction into less polar organic solvents.
Troubleshooting Steps:
-
Basify the Aqueous Layer: Before extraction, adjust the pH of the aqueous layer to >10 using NaOH or K₂CO₃. This ensures the amino group is in its free base form, increasing its partition coefficient into organic solvents.
-
Use a More Polar Extraction Solvent: If DCM or ethyl acetate fails, try a more polar solvent like n-butanol.
-
Salting Out: Saturate the aqueous layer with sodium chloride (NaCl) before extraction. This decreases the solubility of your organic compound in the aqueous phase and can help break emulsions.
-
Evaporate the Aqueous Layer: As a last resort for very polar compounds, you can freeze-dry (lyophilize) the aqueous layer to recover the product, although this will also recover any non-volatile salts.
Troubleshooting Guides
Guide 1: Optimizing Chromatographic Separation
This guide provides a systematic approach to developing a robust purification method for this compound. The polarity of the molecule makes it challenging for standard chromatography, but these issues can be overcome.[6]
Decision Tree for Chromatography Method Selection
Caption: Decision tree for selecting a chromatographic method.
Troubleshooting Common Chromatography Problems
| Problem | Probable Cause | Recommended Solution |
| Severe Peak Tailing | Interaction of the basic amine with acidic silanol groups on the silica surface. | Add a basic modifier to your mobile phase. For normal phase, use 0.1-1% triethylamine or ammonium hydroxide. For reversed-phase, use a buffer or an ion-pairing agent like TFA. |
| Poor Resolution between Cis/Trans Isomers | Insufficient selectivity of the chosen chromatographic system. | 1. Decrease the gradient slope: A shallower gradient provides more time for separation. 2. Switch selectivity: If normal phase fails, try HILIC. The orthogonal separation mechanism may provide the necessary resolution.[4] |
| Compound Not Eluting from Column (Normal Phase) | The compound is too polar for the selected mobile phase, binding irreversibly to the silica. | 1. Increase the percentage of the polar modifier (e.g., methanol) significantly. 2. Consider using a different stationary phase, such as alumina or a bonded phase like diol or amino. |
| Product Elutes in the Void Volume (Reversed-Phase) | The compound is too polar and has no retention on the C18 column. | This is a strong indicator that HILIC or normal phase chromatography is a more appropriate technique for this molecule. |
Guide 2: Purification by Crystallization and Salt Formation
Crystallization can be a powerful, scalable purification technique, particularly for separating diastereomers if one forms a more stable crystal lattice.[1]
Troubleshooting Crystallization
-
Problem: Oiling Out, No Crystals Form
-
Cause: The compound is too soluble in the chosen solvent, or the cooling rate is too fast.
-
Solution:
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a good solvent (e.g., methanol, isopropanol). Slowly add an anti-solvent (a solvent in which the compound is poorly soluble, e.g., hexanes, diethyl ether, or MTBE) dropwise until turbidity persists. Gently heat to redissolve, then allow to cool slowly.
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial over several days.
-
-
-
Problem: Impurities Co-crystallize with the Product
-
Cause: The impurities have very similar structures and properties to the desired compound.
-
Solution:
-
Multiple Recrystallizations: Purity often increases with each successive recrystallization, although yield will decrease.
-
Pre-Crystallization Chromatography: Perform a rapid chromatographic separation to remove the bulk of the impurities first, then proceed with crystallization for final polishing.
-
-
Purification via Salt Formation
The basic amino group provides an excellent handle for purification via salt formation. Different diastereomeric salts can have vastly different solubilities, enabling separation.
-
Select a Chiral Acid: To potentially separate enantiomers or improve the crystallinity of a single diastereomer, use a chiral acid like tartaric acid or mandelic acid.
-
Procedure:
-
Dissolve the crude free base in a suitable solvent (e.g., ethanol, isopropanol).
-
Add a solution of the acid (e.g., HCl in isopropanol, or a solution of tartaric acid) dropwise.
-
Stir and observe for precipitation. The salt of one diastereomer may selectively precipitate.
-
Isolate the salt by filtration.
-
The free base can be recovered by dissolving the salt in water, basifying the solution, and extracting with an organic solvent.
-
Experimental Protocols
Protocol 1: Chiral HPLC Method for Diastereomeric and Enantiomeric Purity
This protocol provides a starting point for developing a method to assess the purity of the final product. Optimization will be required.
-
Column: Chiral stationary phases are necessary for enantiomeric separation.[5][7] A good starting point is a column like the Chiralcel OD-H or a teicoplanin-based column.
-
Mobile Phase: Isocratic elution is preferred for analytical methods. A typical mobile phase for chiral separations is a mixture of a non-polar solvent and an alcohol.
-
Example: 90:10 Hexane:Isopropanol.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (for the amide chromophore).
-
Procedure:
-
Prepare a standard solution of your sample at ~1 mg/mL in the mobile phase.
-
Inject 5-10 µL onto the column.
-
Monitor the chromatogram for the separation of four potential peaks (cis-enantiomer 1, cis-enantiomer 2, trans-enantiomer 1, trans-enantiomer 2).
-
Optimize the ratio of hexane to isopropanol to improve resolution. A lower percentage of isopropanol will generally increase retention and may improve separation.
-
Purification Workflow Diagram
Caption: General workflow for the purification and analysis.
References
-
A Review on the Crystal Engineering Based Templated Synthesis of Cyclobutane Rings in Solid Phase. ER Publications. Available from: [Link]
-
Zhang, J., Vittal, J. J. (2014). Template-Directed Photochemical [2 + 2] Cycloaddition in Crystalline Materials: A Useful Tool to Access Cyclobutane Derivatives. Crystal Growth & Design, 14(3), 1297-1309. Available from: [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Available from: [Link]
-
Willems, S., O'Neill, B., Deroo, S., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 15(20), 1858-1870. Available from: [Link]
-
Gentry, E. C., Stevenson, S. M., et al. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. Angewandte Chemie International Edition, 63(1). Available from: [Link]
-
Oi, N., Horiba, M., Kitahara, H. (1980). Gas chromatographic separation of amino acid amide enantiomers on optically active stationary phases. Journal of Chromatography A, 202(2), 299-301. Available from: [Link]
-
Sardar, S. (2016). Separation and Purification of Amino Acids. ResearchGate. Available from: [Link]
-
Lee, H.-S., LePlae, P. R., Porter, E. A., Gellman, S. H. (2002). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. Journal of the American Chemical Society, 124(42), 12448-12449. Available from: [Link]
-
Lee, H. S., LePlae, P. R., Porter, E. A., Gellman, S. H. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society, 124(42), 12448-9. Available from: [Link]
-
Chemicalbridge. This compound. Available from: [Link]
-
Ordóñez, M., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(9), 10814-10826. Available from: [Link]
-
AZoLifeSciences. (2023). Chromatography Breakthroughs in Amino Acid Analysis. Available from: [Link]
-
Péter, A., et al. (1998). High-performance liquid chromatographic separation of enantiomers of unusual amino acids on a teicoplanin chiral stationary phase. Journal of Chromatography A, 793(2), 283-294. Available from: [Link]
-
Spackman, D. H., Stein, W. H., Moore, S. (1958). Ion Exchange Chromatography of Amino Acids. A Single Column, High Resolving, Fully Automatic Procedure. Analytical Chemistry, 30(7), 1190-1206. Available from: [Link]
-
Stankevičiūtė, J., et al. (2015). Ketoreductase TpdE from Rhodococcus jostii TMP1: characterization and application in the synthesis of chiral alcohols. ResearchGate. Available from: [Link]
-
Bhushan, R., Kumar, V. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. Available from: [Link]
-
PubChem. cis-3-Aminocyclohexanecarboxylic acid. Available from: [Link]
-
Chemsrc. 1-Amino-N,N-dimethylcyclobutanecarboxamide. Available from: [Link]
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Technical Support Center: Synthesis of Substituted Cyclobutanes
Sources
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Technical Support Center: Optimization of Reaction Conditions for N,N-Dimethylcyclobutanecarboxamide Synthesis
Welcome to the technical support center for the synthesis of N,N-dimethylcyclobutanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the common challenges encountered during the synthesis of this valuable cyclobutane-containing building block.
Introduction
N,N-dimethylcyclobutanecarboxamide is a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals. The inherent ring strain of the cyclobutane moiety offers unique conformational constraints that are attractive in medicinal chemistry. However, the synthesis of this compound can present challenges, including low yields, difficult purifications, and the potential for side reactions. This guide provides a comprehensive overview of the synthetic routes and offers practical, field-proven advice to optimize your reaction conditions and troubleshoot common issues.
Synthetic Strategies: An Overview
There are two primary and reliable strategies for the synthesis of N,N-dimethylcyclobutanecarboxamide from cyclobutanecarboxylic acid and dimethylamine:
-
Direct Amide Coupling: This one-pot method involves the activation of the carboxylic acid in the presence of the amine using a coupling reagent. It is a widely used and often convenient approach.
-
Two-Step Acyl Chloride Formation: This classic and robust method involves the conversion of the carboxylic acid to the more reactive cyclobutanecarbonyl chloride, which is then reacted with dimethylamine. This approach can be advantageous for large-scale syntheses or when direct coupling proves inefficient.
The choice between these two strategies will depend on factors such as the scale of the reaction, the availability and cost of reagents, and the specific challenges encountered in your laboratory.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
FAQ 1: I am getting a low yield in my direct amide coupling reaction. What are the likely causes and how can I improve it?
Low yields in direct amide coupling reactions are a common issue and can often be attributed to several factors. Let's break down the potential causes and their solutions.
Causality Behind Low Yields:
-
Incomplete Carboxylic Acid Activation: The first and most critical step in a direct coupling reaction is the activation of the carboxylic acid. If the coupling reagent is not effective or is used in insufficient stoichiometry, the reaction will not proceed to completion.
-
Basicity of Dimethylamine: Dimethylamine is a basic secondary amine. In the reaction mixture, it can act as a base and deprotonate the carboxylic acid to form the unreactive carboxylate anion. This acid-base reaction competes with the desired activation of the carboxylic acid, thereby reducing the efficiency of the coupling reaction.
-
Hydrolysis of Activated Intermediates: The activated carboxylic acid species are highly susceptible to hydrolysis. Any residual water in your solvents or reagents will lead to the regeneration of the starting carboxylic acid and a decrease in the yield of your desired amide.
-
Suboptimal Reaction Conditions: Factors such as solvent polarity, reaction temperature, and concentration can significantly impact the reaction rate and overall yield.
Optimization Strategies:
To address these issues, a systematic optimization of your reaction conditions is recommended. The following table outlines a range of common coupling reagents and conditions to explore.
| Coupling Reagent | Additive (1.1 eq) | Base (2.0 eq) | Solvent | Temperature (°C) | Typical Reaction Time (h) | Key Considerations |
| EDC·HCl (1.1 eq) | HOBt or OxymaPure | DIPEA or NMM | DCM or DMF | 0 to RT | 4 - 12 | A very common and cost-effective choice. The urea byproduct is water-soluble, simplifying workup. |
| HATU (1.1 eq) | None | DIPEA or 2,4,6-Collidine | DMF or ACN | 0 to RT | 1 - 4 | Highly efficient and fast-acting. Ideal for sterically hindered substrates. Can be more expensive. |
| DCC (1.1 eq) | HOBt | None | DCM | 0 to RT | 6 - 18 | Forms a dicyclohexylurea (DCU) precipitate that can be filtered off. DCU can sometimes be difficult to remove completely. |
| T3P® (1.5 eq) | None | Pyridine or DIPEA | EtOAc or THF | RT to 50 | 2 - 8 | A versatile and powerful coupling reagent. The byproducts are water-soluble. |
Experimental Protocol: A General Procedure for Direct Amide Coupling
-
To a solution of cyclobutanecarboxylic acid (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add the coupling reagent (e.g., EDC·HCl, 1.1 eq) and the additive (e.g., HOBt, 1.1 eq).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of dimethylamine (1.2 eq, typically as a solution in THF or as dimethylamine hydrochloride with an additional equivalent of base) and the base (e.g., DIPEA, 2.0 eq).
-
Allow the reaction to warm to room temperature and stir for the recommended time, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent (e.g., EtOAc or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
FAQ 2: The direct coupling is still not working well. When should I consider the two-step acyl chloride route?
The two-step acyl chloride route is an excellent alternative when direct coupling methods are inefficient, particularly for larger-scale reactions where cost and robustness are critical.
When to Choose the Acyl Chloride Route:
-
Persistent Low Yields with Direct Coupling: If you have tried optimizing the direct coupling conditions with various reagents and still face low yields, the acyl chloride route is a logical next step.
-
Scale-Up: For multi-gram or larger scale syntheses, the use of inexpensive chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride can be more cost-effective than specialized coupling reagents.
-
Substrate Reactivity Issues: While cyclobutanecarboxylic acid is not exceptionally hindered, if you are working with more complex derivatives, the highly reactive nature of the acyl chloride can overcome sluggish reaction rates.
Workflow for the Two-Step Acyl Chloride Synthesis:
Technical Support Center: cis-3-Amino-N,N-dimethylcyclobutanecarboxamide
Welcome to the technical support guide for cis-3-Amino-N,N-dimethylcyclobutanecarboxamide (CAS No. 1268521-02-3). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, facilitating reliable and reproducible experimental outcomes.
Introduction
This compound is a small molecule of interest in medicinal chemistry and drug discovery. Its structure, featuring a strained cyclobutane ring, a primary amine, and a tertiary amide, presents unique stability considerations. Understanding these is critical for maintaining the compound's integrity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions based on chemical principles and available supplier data.
Troubleshooting Guide: Stability and Degradation
This section addresses specific issues that may arise during the handling and use of this compound in an experimental setting.
Issue 1: Inconsistent or Poor Results in Biological Assays
Symptoms:
-
Decreased compound potency over time.
-
High variability between experimental replicates.
-
Unexpected off-target effects.
Potential Cause: Degradation of the compound due to improper storage or handling. The primary amine is susceptible to oxidation, and the amide bond can undergo hydrolysis under certain conditions. The strained cyclobutane ring may also be susceptible to opening under harsh conditions, though this is less common under typical experimental protocols.[1][2]
Step-by-Step Troubleshooting Protocol:
-
Verify Storage Conditions: Confirm that the compound has been consistently stored at the recommended temperature of 2-8°C in a tightly sealed container to protect it from moisture and air.[3]
-
Assess Solvent Stability: If preparing stock solutions, ensure the solvent is anhydrous and appropriate. For long-term storage, aprotic solvents like DMSO are generally preferred over protic solvents like methanol or water, which could participate in hydrolysis.
-
pH of Aqueous Buffers: The primary amine is basic and will be protonated at acidic pH, forming a more water-soluble and generally more stable ammonium salt.[4] However, strongly acidic or basic buffers (pH < 4 or pH > 9) coupled with elevated temperatures can promote amide hydrolysis over extended periods.[5][6][7][8][9] It is advisable to prepare fresh solutions in your assay buffer for each experiment.
-
Analytical Confirmation: If degradation is suspected, confirm the purity of your compound stock using an appropriate analytical method such as HPLC-MS or NMR. Compare the results to the certificate of analysis provided by the supplier.
-
Forced Degradation Study: To understand the compound's stability in your specific experimental conditions, a small-scale forced degradation study can be performed.[10][11] This involves exposing the compound to acidic, basic, oxidative, and photolytic stress to identify potential degradants.
Issue 2: Changes in Physical Appearance of the Solid Compound
Symptoms:
-
Color change (e.g., yellowing).
-
Clumping or signs of moisture absorption.
Potential Cause: This may indicate oxidation of the primary amine or absorption of water, which can lead to hydrolysis of the amide.
Preventative Measures and Solutions:
-
Inert Atmosphere: When handling the solid, especially for long-term storage, consider doing so under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.
-
Proper Aliquoting: To avoid repeated opening and closing of the main container, which introduces moisture and air, it is best practice to aliquot the compound into smaller, single-use vials upon receipt.
-
Desiccation: Always store the compound in a desiccator, even within the recommended 2-8°C temperature range, to ensure a dry environment.[3]
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: Based on supplier recommendations and general chemical stability principles, the optimal storage conditions are:
-
Temperature: 2-8°C.
-
Atmosphere: Store in a tightly sealed container, preferably under an inert gas like argon or nitrogen.
-
Environment: Keep in a dry, dark place. A desiccator is highly recommended to prevent moisture absorption.[3]
Q2: How should I prepare and store stock solutions of this compound?
A2: For stock solutions, use a high-quality, anhydrous aprotic solvent such as DMSO. It is advisable to prepare a high-concentration stock, which can then be diluted into aqueous buffers for immediate use. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Q3: Is the compound sensitive to light?
Q4: What are the likely degradation pathways for this molecule?
A4: The most probable degradation pathways, based on its functional groups, are:
-
Amide Hydrolysis: Under strong acidic or basic conditions, particularly with heat, the tertiary amide can hydrolyze to form cis-3-aminocyclobutanecarboxylic acid and dimethylamine.[5][6][7][8][9]
-
Oxidation of the Amine: The primary amine can be susceptible to oxidation, which can lead to the formation of various byproducts. This is often accelerated by exposure to air and light.
Q5: What compounds are incompatible with this compound?
A5: Avoid strong oxidizing agents, strong acids, and strong bases, as these can promote degradation. The primary amine can also react with aldehydes and ketones to form imines.[13]
Summary of Storage and Handling Recommendations
| Condition | Solid Compound | Stock Solution (in DMSO) |
| Temperature | 2-8°C | -20°C or -80°C |
| Atmosphere | Tightly sealed, inert gas | Tightly sealed, minimal headspace |
| Environment | Dry (desiccator), dark | Dark (amber vials) |
| Handling | Aliquot to avoid contamination | Aliquot to avoid freeze-thaw cycles |
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting stability issues with this compound.
Caption: A flowchart for troubleshooting stability issues.
References
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab? Retrieved from [Link]
-
Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 24.4: Hydrolysis of Amides. Retrieved from [Link]
-
Chemguide. (n.d.). the hydrolysis of amides. Retrieved from [Link]
-
Chemicalbridge. (n.d.). This compound. Retrieved from [Link]
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Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 101-112. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced degradation studies. Retrieved from [Link]
-
Gyan Sanchay. (n.d.). STABILITY OF CYCLOALKANES. Retrieved from [Link]
-
OpenStax. (2023, September 20). 4.3 Stability of Cycloalkanes: Ring Strain. Retrieved from [Link]
-
Purdue University. (n.d.). Amines. Retrieved from [Link]
-
Britannica. (2025, December 5). Amine - Reactions, Synthesis, Properties. Retrieved from [Link]
-
NCERT. (n.d.). lech204.pdf. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]
-
OUCI. (n.d.). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Retrieved from [Link]
-
PubMed. (2020, August 3). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Retrieved from [Link]
-
ResearchGate. (2024, June 26). Rapid and Selective Cleavage of Amide Groups at Neutral pH: Applications from Hyaluronic Acid to Small Molecules. Retrieved from [Link]
-
PubChem. (n.d.). cis-3-Aminocyclohexanecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-N-methylbutanamide. Retrieved from [Link]
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Technical Support Center: Resolving Diastereomeric Mixtures of Aminocyclobutanecarboxamides
Welcome to the technical support center for the resolution of diastereomeric mixtures of aminocyclobutanecarboxamides. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the separation of these complex molecules. The unique conformational constraints of the cyclobutane ring often present significant hurdles in achieving high diastereomeric purity. This resource combines theoretical principles with field-proven methodologies to empower you to overcome these challenges effectively.
Section 1: Understanding the Challenge
Why is resolving aminocyclobutanecarboxamides so challenging?
The primary difficulty lies in the subtle structural differences between diastereomers. The rigid cyclobutane core limits conformational flexibility, meaning that the differential positioning of substituents (the amino and carboxamide groups) results in small differences in their physicochemical properties. This makes separation by standard techniques like conventional chromatography or crystallization difficult. Furthermore, intermolecular and intramolecular hydrogen bonding can influence the overall conformation and solubility, adding another layer of complexity.
Section 2: Troubleshooting Chromatographic Resolutions
Chromatographic methods are often the first choice for separating diastereomeric mixtures due to their high resolving power. However, success is highly dependent on the careful selection of the stationary and mobile phases.
FAQ 1: My diastereomers are co-eluting on a standard silica gel column. What should I do?
This is a common observation. The low polarity differences between diastereomers of aminocyclobutanecarboxamides often lead to poor separation on standard achiral stationary phases like silica or alumina.
Troubleshooting Steps:
-
Switch to a Chiral Stationary Phase (CSP): This is the most effective solution. CSPs are designed to interact differently with stereoisomers, leading to differential retention times.[1] For aminocyclobutanecarboxamides, polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are often a good starting point.[2]
-
Optimize the Mobile Phase: Even with a standard column, systematic optimization of the mobile phase can sometimes achieve separation. Experiment with solvent systems of varying polarity and consider the addition of modifiers like small amounts of acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine) to protonate or deprotonate the amine, which can alter interactions with the stationary phase.
Workflow for Selecting a Chromatographic Resolution Method
Caption: Decision tree for chromatographic resolution.
FAQ 2: I'm using a chiral column, but the resolution is still poor. How can I improve it?
Even with a CSP, achieving baseline separation can be challenging. The following parameters are critical for optimization.
Troubleshooting Steps:
-
Mobile Phase Composition: The choice of organic modifier (e.g., isopropanol, ethanol) and its concentration in the mobile phase (often with hexane or heptane for normal phase, or acetonitrile/methanol with water/buffer for reversed-phase) is crucial. A systematic screening of different modifiers and gradients is recommended.[4]
-
Flow Rate: Lowering the flow rate can increase the interaction time with the CSP, often leading to better resolution, albeit with longer run times.[5]
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process.[5] Experiment with a range of temperatures (e.g., 10°C to 40°C). Sometimes, sub-ambient temperatures can significantly enhance resolution.
-
Try Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for chiral separations.[6][7] It often provides faster separations and different selectivity compared to HPLC.[8] The use of supercritical CO2 as the main mobile phase component, with a small amount of a polar co-solvent, can lead to highly efficient separations.[5][9]
Data Summary: Typical Starting Conditions for Chiral Method Development
| Parameter | HPLC (Normal Phase) | SFC |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA, IB, IC) | Polysaccharide-based (e.g., Chiralpak IA, IB, IC) |
| Mobile Phase | Heptane/Isopropanol or Heptane/Ethanol | CO2 / Methanol or CO2 / Ethanol |
| Initial Modifier % | 10-30% | 5-20% |
| Flow Rate | 0.5 - 1.5 mL/min | 2 - 5 mL/min |
| Temperature | 25°C (ambient) | 35-40°C |
| Additives | 0.1% Diethylamine (for basic compounds) | 0.1-0.5% Isopropylamine or Diethylamine |
Section 3: Troubleshooting Diastereoselective Crystallization
Diastereoselective crystallization is a cost-effective method for large-scale separations, relying on the differential solubility of diastereomers.[10][11]
FAQ 3: I can't find a solvent system that selectively crystallizes one diastereomer.
The success of this technique hinges on finding a solvent or solvent mixture where one diastereomer is significantly less soluble than the other.
Troubleshooting Steps:
-
Systematic Solvent Screening: This is the most critical step. Screen a wide range of solvents with varying polarities, from non-polar (e.g., heptane, toluene) to polar aprotic (e.g., ethyl acetate, acetone) and polar protic (e.g., isopropanol, ethanol). Binary and even ternary solvent mixtures can be highly effective.
-
Control the Cooling Rate: A slow, controlled cooling profile is essential to allow for the selective crystallization of the less soluble diastereomer. Crash cooling often leads to the co-precipitation of both diastereomers.
-
Seeding: Introducing a small amount of the desired pure diastereomer (a seed crystal) can initiate crystallization at a lower supersaturation, improving selectivity.[12]
-
Consider a Resolving Agent: If the aminocyclobutanecarboxamides themselves do not crystallize selectively, you can introduce a chiral resolving agent (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.[10][13] These salts will have different crystal packing and solubility properties, often facilitating separation.[12][14]
Experimental Protocol: Screening for Diastereoselective Crystallization
-
Solubility Assessment:
-
Prepare saturated solutions of the diastereomeric mixture in a variety of solvents at an elevated temperature (e.g., 50-60°C).
-
Slowly cool the solutions to room temperature, and then further to 0-5°C.
-
Observe which solvents yield crystalline material.
-
-
Analysis of the Solid and Mother Liquor:
-
Isolate any precipitate by filtration.
-
Analyze the diastereomeric ratio of both the solid material and the remaining solution (mother liquor) by a suitable analytical method (e.g., chiral HPLC, NMR with a chiral shift reagent).
-
A successful system will show an enrichment of one diastereomer in the solid and the other in the mother liquor.
-
-
Optimization:
-
Once a promising solvent system is identified, optimize the concentration, cooling profile, and agitation to maximize the yield and diastereomeric excess (d.e.) of the crystalline product.
-
Logical Flow for Crystallization Troubleshooting
Caption: Troubleshooting diastereoselective crystallization.
FAQ 4: The crystallization is successful, but the diastereomeric excess (d.e.) of the product is low.
This indicates that the solubility difference between the two diastereomers is not large enough under the chosen conditions.
Troubleshooting Steps:
-
Recrystallization: A single crystallization may not be sufficient. One or more recrystallization steps of the enriched solid can further improve the diastereomeric purity.
-
Dynamic Diastereomeric Resolution (DDR): If one of the stereocenters is epimerizable, you can perform a dynamic resolution. This involves finding conditions that allow the undesired diastereomer in solution to equilibrate to the desired, less soluble diastereomer, which then crystallizes out. This can potentially convert the entire mixture to a single diastereomer, increasing the theoretical yield beyond 50%.[13]
-
Crystallization-Induced Diastereomer Transformation (CIDT): In some cases, the initially formed kinetic product can transform into the more stable thermodynamic product upon prolonged stirring in solution, a process that can be exploited for resolution.[15][16][17]
Section 4: General FAQs
FAQ 5: How do I confirm the absolute and relative stereochemistry of my separated diastereomers?
This is a critical step. A combination of techniques is usually required:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like 1D proton NMR (coupling constants can give clues about cis/trans relationships) and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can help determine the relative stereochemistry.
-
Single-Crystal X-ray Diffraction: This is the definitive method for determining both the relative and absolute stereochemistry, provided you can grow a suitable crystal.
-
Vibrational Circular Dichroism (VCD): This technique can be used to determine the absolute configuration in solution by comparing the experimental spectrum to that predicted by quantum chemical calculations.
FAQ 6: Are there any non-chromatographic, non-crystallization methods for resolution?
While less common for diastereomers, enzymatic resolution can be an option. This involves using an enzyme that selectively reacts with one diastereomer, allowing for the separation of the unreacted diastereomer from the new product. This is a form of kinetic resolution.[18]
This technical guide provides a framework for addressing the common challenges in resolving diastereomeric mixtures of aminocyclobutanecarboxamides. Remember that a systematic, evidence-based approach to method development is key to success.
References
-
Kerres, S., Plut, E., Malcherek, S., & Reiser, O. (2019). Visible Light‐Mediated Synthesis of Enantiopure γ‐Cyclobutane Amino and 3‐(Aminomethyl)‐5‐phenylpentanoic Acids. Chemistry – A European Journal. Available at: [Link]
-
de la Pradilla, R. F., & Viso, A. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Available at: [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy in supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2013). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC North America. Available at: [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available at: [Link]
-
Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). Available at: [Link]
-
Felux, A., & De Klerck, K. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. Available at: [Link]
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ResearchGate. (n.d.). An efficient synthesis of new diastereomeric enantiopure 1-aminocyclopentane-1,2,4-tricarboxylic acids. Available at: [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
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Wikipedia. (n.d.). Chiral resolution. Available at: [Link]
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Majumdar, S. (2006). FROM AMINO ACIDS TO POLYCYCLIC HETEROCYCLES - SYNTHESIS OF ENANTIOPURE, FUNCTIONALLY DIVERSE ISOPAVINES AND DIHYDROMETHANODIBENZ. HETEROCYCLES. Available at: [Link]
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ResearchGate. (n.d.). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis / Trans Stereochemistry on Solution Self-Aggregation and Recognition. Available at: [Link]
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Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Available at: [Link]
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Kwan, M. H. T., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Available at: [Link]
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Pais, A. A., & Costa, V. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. Available at: [Link]
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Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available at: [Link]
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Reddy, L. R., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Organic Process Research & Development. Available at: [Link]
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Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Catalytic Kinetic Resolution of Cyclic Secondary Amines. Available at: [Link]
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UHPLCS Scientific Instruments. (2024). What is Chiral Column in HPLC ? YouTube. Available at: [Link]
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P, M., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
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G, S., et al. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews. Available at: [Link]
-
Kim, D. S., et al. (2018). Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. Journal of the American Chemical Society. Available at: [Link]
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Company, A., et al. (2023). Turning Enantiomeric Relationships into Diastereomeric Ones: Self-Resolving α-Ureidophosphonates and Their Organocatalytic Enantioselective Synthesis. Journal of the American Chemical Society. Available at: [Link]
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Company, A., et al. (2019). Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds. Organic & Biomolecular Chemistry. Available at: [Link]
-
Chen, L., et al. (2023). Self-Sorting in Diastereomeric Mixtures of Functionalized Dipeptides. Biomacromolecules. Available at: [Link]
-
Company, A., et al. (2022). Turning Enantiomeric Relationships into Diastereomeric Ones: Self-Resolving α-Ureidophosphonates and Their Organocatalytic Enantioselective Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Company, A., et al. (2014). Highly diastereoselective crystallization-induced asymmetric transformation of 1,3-disubstituted-tetrahydro-β-carbolines in water. RSC Advances. Available at: [Link]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide
Welcome to the technical support center for the synthesis of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this multi-step synthesis. Our approach is rooted in mechanistic understanding to not only solve immediate issues but also to empower you with the knowledge to proactively avoid them.
Introduction: A Tale of Two Syntheses
The synthesis of this compound can be conceptually divided into two primary stages, each with its own set of potential pitfalls and impurity profiles:
-
Formation of the Cyclobutane Core: The stereospecific synthesis of the key intermediate, cis-3-aminocyclobutanecarboxylic acid.
-
Amide Coupling: The final condensation reaction with dimethylamine to yield the target molecule.
This guide is structured to address each of these stages sequentially, providing a logical flow for troubleshooting and process optimization.
PART 1: Synthesis of the cis-3-Aminocyclobutanecarboxylic Acid Precursor
A common and effective strategy for constructing the cis-3-aminocyclobutane core begins with a commercially available starting material, 3-oxocyclobutanecarboxylic acid. A plausible synthetic route, adapted from related syntheses, involves the stereoselective introduction of the amino group. One such pathway could involve a Curtius rearrangement of an acyl azide derived from the carboxylic acid, followed by stereochemical control.
Diagram: Plausible Synthetic Pathway for the Precursor
Caption: A plausible synthetic route to the key precursor.
Frequently Asked Questions & Troubleshooting: Precursor Synthesis
Question 1: During the Curtius rearrangement, I am observing significant amounts of a high molecular weight byproduct that is difficult to remove. What could this be?
Answer: This is a classic issue encountered during the Curtius rearrangement and is likely a urea byproduct . The isocyanate intermediate is highly electrophilic and susceptible to reaction with any nucleophilic species present.[1][2][3][4]
-
Causality: If there are trace amounts of water in your reaction, the isocyanate will react to form an unstable carbamic acid, which then decarboxylates to the primary amine. This amine can then react with another molecule of the isocyanate intermediate to form a disubstituted urea.
-
Troubleshooting & Prevention:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried, and solvents are freshly distilled over an appropriate drying agent.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction.
-
Scavengers: In some cases, the addition of a non-nucleophilic base can help to scavenge any adventitious acid that might catalyze side reactions.
-
Question 2: My Curtius rearrangement is giving a low yield, and I am isolating a complex mixture of products. What are the likely side reactions?
Answer: While the thermal Curtius rearrangement is generally a concerted process, photochemical conditions or the presence of certain catalysts can lead to the formation of a highly reactive acyl nitrene intermediate .[5] This can lead to a variety of side products.
-
Causality: The acyl nitrene can undergo C-H insertion reactions with the solvent or other molecules in the reaction mixture, leading to a complex and often inseparable mixture of byproducts.
-
Troubleshooting & Prevention:
-
Thermal Conditions: Ensure the reaction is conducted under thermal conditions and avoid exposure to UV light.
-
Solvent Choice: Use a solvent that is less susceptible to C-H insertion, such as toluene or dioxane.
-
Reaction Concentration: Running the reaction at a higher concentration can favor the intramolecular rearrangement over intermolecular side reactions.
-
Question 3: After the reduction of the ketone and subsequent steps, I am getting a mixture of cis and trans isomers. How can I improve the stereoselectivity?
Answer: Achieving the desired cis stereochemistry is a critical challenge. If your initial reduction of the 3-oxocyclobutane intermediate is not highly stereoselective, you will carry a mixture of isomers through the rest of the synthesis. A Mitsunobu reaction can be employed for stereochemical inversion if you obtain the trans isomer.
-
Causality: The reduction of the ketone can proceed from either face of the cyclobutane ring, leading to a mixture of cis and trans alcohols. The ratio of these isomers is dependent on the reducing agent and reaction conditions.
-
Troubleshooting & Prevention:
-
Stereoselective Reduction: Screen a variety of reducing agents (e.g., sodium borohydride, L-selectride) and conditions (temperature, solvent) to optimize the formation of the desired alcohol isomer.
-
Mitsunobu Inversion: If the undesired trans isomer is the major product, it can be converted to the cis isomer via a Mitsunobu reaction with a suitable nucleophile (e.g., a carboxylic acid), followed by hydrolysis.[6][7] Be aware that the Mitsunobu reaction has its own set of potential impurities.
-
Question 4: I used a Mitsunobu reaction for stereochemical inversion, and now my product is contaminated with triphenylphosphine oxide and a hydrazine derivative. How can I remove these?
Answer: The removal of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., 1,2-diisopropylhydrazine dicarboxylate ) are the most common purification challenges with the Mitsunobu reaction.[6][7][8]
-
Causality: These byproducts are generated in stoichiometric amounts and can have similar polarities to the desired product, making chromatographic separation difficult.
-
Troubleshooting & Prevention:
-
Crystallization: If your product is a solid, careful optimization of the crystallization solvent system can often leave the byproducts in the mother liquor.
-
Chromatography: While challenging, flash chromatography with a carefully selected solvent system can be effective. Consider using a gradient elution.
-
Alternative Reagents: There are modified Mitsunobu reagents designed for easier byproduct removal, such as polymer-supported triphenylphosphine or azodicarboxylates with functionalities that allow for easier separation.[7]
-
| Potential Impurity | Source | Analytical Detection Method |
| Disubstituted Urea | Curtius rearrangement (water contamination) | LC-MS, 1H NMR |
| C-H Insertion Products | Curtius rearrangement (nitrene formation) | GC-MS, LC-MS |
| trans-isomer | Non-stereoselective reduction | Chiral HPLC, 1H NMR (coupling constants) |
| Triphenylphosphine Oxide | Mitsunobu reaction | 31P NMR, LC-MS |
| Hydrazine Dicarboxylate | Mitsunobu reaction | 1H NMR, LC-MS |
PART 2: Amide Coupling to form this compound
The final step in the synthesis is the coupling of the cis-3-aminocyclobutanecarboxylic acid (or its protected form) with dimethylamine. This is typically achieved using a peptide coupling reagent.
Diagram: Amide Coupling and Common Side Reactions
Caption: Amide coupling and potential side reactions.
Frequently Asked Questions & Troubleshooting: Amide Coupling
Question 5: My amide coupling reaction with EDC/HOBt is sluggish, and I am observing a significant amount of a byproduct with a similar mass to my starting material. What is it?
Answer: You are likely observing the formation of an N-acylurea byproduct .[9][10]
-
Causality: The O-acylisourea intermediate, formed by the reaction of the carboxylic acid with EDC, is reactive. If the nucleophilic attack by dimethylamine is slow, this intermediate can undergo an intramolecular rearrangement to the more stable N-acylurea. This is particularly problematic with sterically hindered carboxylic acids or less nucleophilic amines.
-
Troubleshooting & Prevention:
-
Use of HOBt or HOAt: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) react with the O-acylisourea intermediate to form an active ester. This active ester is more stable towards rearrangement but still highly reactive towards the amine, thus minimizing N-acylurea formation.
-
Order of Addition: Add the EDC to a solution of the carboxylic acid, HOBt, and dimethylamine. This ensures that the highly reactive O-acylisourea intermediate is trapped quickly.
-
Temperature Control: Running the reaction at a lower temperature can sometimes suppress the rearrangement.
-
Question 6: I am seeing a basic impurity in my final product that I can't account for from the main reaction. Where could it be coming from?
Answer: A common, yet often overlooked, source of impurities is the reagents themselves. Commercial dimethylamine can contain small amounts of methylamine and trimethylamine .[11][12][13]
-
Causality: These impurities can also react in the coupling reaction to form the corresponding N-methyl and N,N,N-trimethyl (quaternary salt) amide byproducts.
-
Troubleshooting & Prevention:
-
Reagent Purity: Use a high-purity grade of dimethylamine. If necessary, the dimethylamine can be purified by distillation.
-
Analytical Monitoring: Develop an analytical method (e.g., GC-MS or LC-MS) to quantify the levels of these related amines in your starting material and final product.
-
Question 7: After my workup, I have a significant amount of a water-soluble impurity. What could this be?
Answer: If you are using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), the corresponding urea byproduct is water-soluble.
-
Causality: EDC is consumed in the reaction to form a urea.
-
Troubleshooting & Prevention:
-
Aqueous Workup: A simple aqueous wash of the organic layer during workup is usually sufficient to remove the EDC-derived urea.[14] If your product has some water solubility, a back-extraction may be necessary.
-
| Potential Impurity | Source | Analytical Detection Method |
| N-Acylurea | Amide coupling (rearrangement) | LC-MS, 1H NMR |
| Guanidinium Byproduct | Amide coupling (side reaction with amine) | LC-MS |
| N-methyl-carboxamide | Impure dimethylamine | GC-MS, LC-MS |
| N,N,N-trimethylcarboxamide salt | Impure dimethylamine | LC-MS |
| EDC-derived Urea | Amide coupling reagent | 1H NMR (in aqueous layer) |
General Analytical and Purification Protocols
Protocol 1: General Method for In-Process HPLC-MS Analysis
This method is suitable for monitoring the progress of both stages of the synthesis and for identifying impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm, coupled with a mass spectrometer (ESI+ and ESI- modes).
Protocol 2: Purification by Flash Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for less polar intermediates. For the final product and more polar intermediates, a gradient of methanol in dichloromethane may be more effective. The addition of a small amount of triethylamine (0.1-1%) can help to reduce tailing of basic compounds.
-
Fraction Collection: Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.
Concluding Remarks
The synthesis of this compound is a challenging yet achievable goal. A thorough understanding of the potential side reactions and sources of impurities at each stage is paramount for a successful outcome. This guide provides a framework for troubleshooting common issues, but it is essential to remember that each reaction is unique and may require specific optimization. We encourage a proactive approach to impurity identification and control, utilizing in-process analytical techniques to monitor reaction progress and product purity.
References
-
Investigation of Variable Impurity Profile from a Mitsunobu Reaction Using Insights from Kinetic Modeling, Multi-Phase Interactions, and Computational Fluid Dynamics. Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
Pharmaceutical Impurity Analysis Overview. Chemass. [Link]
-
Investigation of Variable Impurity Profile from a Mitsunobu Reaction Using Insights from Kinetic Modeling, Multi-Phase Interactions and CFD. ResearchGate. [Link]
-
Pharmaceutical Impurity Testing and Identification. Intertek. [Link]
-
Organic Impurities in Chemical Drug Substances. Pharmaceutical Technology. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
Organic Impurity Test. CD Formulation. [Link]
-
Curtius rearrangement. Wikipedia. [Link]
-
Impurity Annihilation: Chromatography-Free Parallel Mitsunobu Reactions. Organic Letters. [Link]
-
Amines, C - Analysis of impurities in dimethylamine. Agilent. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
-
Synthesis method of 3-oxocyclobutanecarboxylic acid. Eureka | Patsnap. [Link]
-
Mitsunobu reaction. Wikipedia. [Link]
-
Curtius Rearrangement. Organic Chemistry Portal. [Link]
-
Products from Curtius rearrangements and trapping of the corresponding isocyanates. ResearchGate. [Link]
-
Amines Analysis of impurities in anhydrous mono- and trimethylamine. Agilent. [Link]
- Synthesis method of 3-oxocyclobutanecarboxylic acid.
- Preparation method of 3-oxocyclobutanecarboxylic acid.
-
Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Indian Journal of Pharmaceutical Sciences. [Link]
- Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Carbodiimide amide coupling reaction sideproduct : r/Chempros. Reddit. [Link]
-
How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. ResearchGate. [Link]
-
Concentrations of Impurity NH 3 , Methylamine, Dimethylamine, and.... ResearchGate. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
113527081 Preparation method of 3-oxocyclobutane carboxylic acid. WIPO Patentscope. [Link]
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- 2. alfa-chemistry.com [alfa-chemistry.com]
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- 4. researchgate.net [researchgate.net]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
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- 14. peptide.com [peptide.com]
Technical Support Center: Scaling the Synthesis of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide
Prepared by: Senior Application Scientist, Process Chemistry Division
Welcome to the technical support center for the production scale-up of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide. This guide is designed for researchers, process chemists, and drug development professionals. It addresses common challenges encountered during the transition from laboratory-scale synthesis to pilot and manufacturing-scale production through a series of targeted FAQs and troubleshooting protocols. Our focus is on providing not just solutions, but a deep understanding of the underlying chemical principles to empower robust and reproducible manufacturing.
The cyclobutane motif is an increasingly important structural element in medicinal chemistry, valued for its unique three-dimensional profile.[1] However, the inherent ring strain and specific stereochemical requirements of molecules like this compound present unique challenges that are often magnified during scale-up.[2][3] This guide will navigate you through the critical stages of the synthesis, from the key Boc-protected intermediate to the final deprotection and purification.
Overall Synthetic Workflow
The most common synthetic approach involves three critical stages: securing the key intermediate, performing the amidation, and final deprotection. Understanding the potential pitfalls at each stage is crucial for a successful scale-up campaign.
Caption: High-level synthetic workflow for this compound.
Part 1: Troubleshooting the Key Intermediate
The quality of your starting material, cis-3-(tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid , dictates the success of the entire synthesis. It is a crucial building block for developing novel pharmaceuticals.[4]
Q1: We are struggling with inconsistent stereochemical purity (cis/trans ratio) in our batches of the Boc-protected amino acid intermediate. What could be the cause?
A1: Inconsistent stereochemistry often originates from the synthesis of the cyclobutane ring itself or from epimerization during subsequent steps. The synthetic routes to 1,3-disubstituted cyclobutanes can be complex, and maintaining the desired cis configuration is a common challenge.[5]
Senior Scientist's Insight: The root cause frequently lies in the ring-forming or functionalization strategy. For instance, if your route involves the reduction of a cyclobutanone, the choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity.[6] Another potential issue is epimerization of the carbon alpha to the carboxylic acid. While less common for a cyclobutane ring compared to other systems, harsh basic or acidic conditions during workup or purification of the intermediate could potentially lead to the formation of the more thermodynamically stable trans isomer. We recommend carefully reviewing the conditions of your cyclobutane synthesis and any steps involving strong bases or prolonged heating.
Recommended Action:
-
Process Review: Scrutinize the synthetic route used to generate the initial cis-3-aminocyclobutanecarboxylic acid. Methods like stereoselective hydrogenation of an unsaturated precursor or ring-contraction strategies often provide better stereocontrol.[7]
-
Condition Optimization: If using a route susceptible to epimerization, carefully control pH, temperature, and reaction times during all processing steps of the intermediate.
-
Analytical Monitoring: Implement rigorous in-process controls (e.g., chiral HPLC or GC) to monitor the cis/trans ratio at each step leading to the Boc-protected intermediate.
Part 2: The Amidation Step - FAQs and Troubleshooting Guide
The coupling of cis-3-(Boc-amino)cyclobutanecarboxylic acid with dimethylamine is the core bond-forming reaction. Low yields, side reactions, and difficult purifications are common hurdles at scale.[8][9]
Q2: Our amidation reaction yield is consistently low (<70%) when moving from a 10g scale to a 1kg scale. What are the most likely reasons?
A2: A drop in yield during scale-up of an amidation reaction is a classic problem. The primary causes often involve inefficient activation of the carboxylic acid, deactivation of the amine nucleophile, or physical limitations of the larger reactor setup, such as poor mixing or heat transfer.[2][9]
Senior Scientist's Insight: On a small scale, it's easy to achieve rapid, homogenous mixing. In a large reactor, inefficient stirring can create localized "hot spots" or areas of poor reagent distribution.[3] This can lead to the degradation of sensitive coupling reagents or activated intermediates. Furthermore, the premature reaction between the carboxylic acid and dimethylamine can form an unreactive ammonium carboxylate salt, effectively taking both reagents out of the productive reaction pathway.[8]
Caption: Troubleshooting decision tree for low-yield amidation reactions.
Q3: How do I choose the right coupling reagent for a multi-kilogram scale reaction?
A3: The ideal coupling reagent for scale-up balances reactivity, cost, safety, and the ease of byproduct removal. Reagents that work well in the lab (e.g., HATU, PyBOP) may be less suitable for large-scale production due to cost and the formation of byproducts that complicate purification.
Senior Scientist's Insight: For scale-up, we often favor simpler, more cost-effective systems like carbodiimides (e.g., EDC) in combination with an additive like HOBt or OxymaPure.[9] These additives suppress side reactions and minimize racemization, although the latter is not a concern for this specific achiral substrate. Acyl chloride formation (e.g., using thionyl chloride) is another classic, cost-effective method, but requires careful handling of corrosive reagents and rigorous control of the reaction stoichiometry and temperature to avoid side reactions.
| Coupling System | Pros at Scale | Cons at Scale | Byproduct Removal |
| EDC / HOBt | Cost-effective, well-understood, good reactivity. | HOBt has explosive properties when dry; EDC can be an allergen. | Water-soluble urea and HOBt byproducts are removed with aqueous washes. |
| T3P® (Propylphosphonic Anhydride) | High reactivity, non-explosive, byproducts are water-soluble. | Higher cost than EDC/HOBt. | Byproducts are easily removed with basic aqueous washes. |
| SOCl₂ (via Acyl Chloride) | Very low cost, highly reactive intermediate. | Generates HCl gas (requires scrubber), corrosive, potential for over-reaction. | Quenching of excess reagent and HCl neutralization required. |
| HATU / PyBOP | Very high reactivity, low reaction times, often high yields. | High cost, atom-inefficient, byproducts (tetramethylurea, HOBt/HOAt) can be difficult to remove. | Often requires chromatography, which is undesirable at scale. |
Protocol 1: General Procedure for Scalable Amidation using EDC/HOBt
-
Charge the reactor with cis-3-(Boc-amino)cyclobutanecarboxylic acid (1.0 equiv) and an appropriate anhydrous solvent (e.g., DCM or DMF).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.1-1.2 equiv). Stir until dissolved.
-
Cool the mixture to 0-5 °C.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2-1.5 equiv) portion-wise, maintaining the internal temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 30-60 minutes to pre-activate the carboxylic acid.
-
Slowly add a solution of dimethylamine (2.0-2.5 equiv, e.g., as a solution in THF or as aqueous dimethylamine if the reaction tolerates water) via a subsurface addition tube, ensuring the temperature does not exceed 15 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by LC-MS or TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Perform an aqueous workup: wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess dimethylamine, then with a basic solution (e.g., saturated NaHCO₃) to remove HOBt and unreacted starting material, followed by a brine wash.[9]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected amide.
Part 3: Deprotection and Final Product Isolation
The final step, removal of the Boc protecting group, can introduce its own set of impurities if not properly controlled.
Q4: During our acidic Boc-deprotection step at scale, we are observing a new, persistent impurity. What is it and how can we prevent it?
A4: The most common side reaction during acid-mediated Boc deprotection is the alkylation of the product or other nucleophilic species by the tert-butyl cation that is generated.[10] This can lead to the formation of N-tert-butyl or other tert-butylated byproducts.
Senior Scientist's Insight: The mechanism of Boc deprotection involves the formation of a relatively stable tert-butyl cation (t-Bu⁺).[11][12] This cation is an electrophile and will react with any available nucleophile. While the desired amine product is protonated and less nucleophilic under the acidic conditions, any un-protonated amine or other nucleophilic impurities can be alkylated. This issue is often exacerbated at scale due to longer reaction times or localized high concentrations of acid.
Recommended Action:
-
Use a Scavenger: Add a scavenger to the reaction mixture to trap the t-butyl cation. Common scavengers include triethylsilane (TES), anisole, or even water in small amounts.
-
Optimize Acid and Temperature: Use the minimum amount of acid required for complete deprotection (e.g., 4-10 equivalents of HCl in a solvent like dioxane or isopropanol, or trifluoroacetic acid (TFA) in DCM).[12] Running the reaction at a lower temperature (0 °C to room temperature) can also help minimize side reactions.
-
Solvent Choice: Solvents can play a role. While DCM is common, consider alternatives like isopropanol or ethyl acetate for HCl-based deprotections, as they can sometimes lead to cleaner reaction profiles. Chlorinated solvents should be minimized where possible.[10]
Protocol 2: Boc Deprotection with Scavenger
-
Dissolve the crude Boc-protected amide (1.0 equiv) in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Add a scavenger such as anisole (1.2 equiv).
-
Cool the solution to 0-5 °C.
-
Slowly add the acid (e.g., Trifluoroacetic acid, 5-10 equiv, or a 4M solution of HCl in dioxane, 5-10 equiv) while maintaining the temperature below 15 °C.
-
Stir the reaction at room temperature and monitor for completion by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform a base-acid extraction. Dissolve the residue in a suitable organic solvent (e.g., MTBE or EtOAc) and water. Adjust the pH of the aqueous layer to >12 with NaOH to deprotonate the product amine.
-
Separate the layers. Wash the organic layer with water to remove any remaining salts.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude product. Further purification via crystallization or distillation may be necessary.
References
- Scale-Up Challenges for Intermediates: A Practical Guide. Tianming Pharmaceutical.
- Technical Support Center: Optimization of Amid
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
- 5 Common Challenges in Scaling Up an API. Neuland Labs.
- Cyclobutanes in Small‐Molecule Drug Candid
- Synthesis of Cyclobutanes via Ring Contraction. ChemistryViews.
- Boc Deprotection Mechanism. YouTube.
- 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
- BOC Protection and Deprotection. J&K Scientific LLC.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable.
- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules (MDPI).
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Technical Support Center: Enhancing the Reactivity of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide
Welcome to the technical support center for cis-3-Amino-N,N-dimethylcyclobutanecarboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this unique cyclobutane building block into their synthetic workflows. We will address common challenges related to its reactivity, providing troubleshooting strategies and detailed protocols grounded in established chemical principles.
Introduction: Understanding the Molecule
This compound is a valuable synthetic intermediate, featuring a strained four-membered ring and a primary amine. The inherent ring strain of the cyclobutane core and the steric environment around the amine present both opportunities and challenges in synthesis.[1][2][3] The cis stereochemical relationship between the amino and carboxamide groups dictates a specific spatial arrangement that can influence substrate approach and reactivity. This guide will help you navigate these subtleties to achieve optimal outcomes in your experiments.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My acylation/sulfonylation reaction is sluggish and gives low yields. What's going wrong?
This is the most common issue encountered with this substrate. The primary amine, while typically a good nucleophile, is sterically encumbered by the adjacent N,N-dimethylcarboxamide group and the puckered cyclobutane ring.[4] Standard conditions often fail to provide sufficient activation.
Root Cause Analysis:
-
Steric Hindrance: The bulky N,N-dimethylcarboxamide group can partially obstruct the trajectory of incoming electrophiles, slowing down the rate of reaction.
-
Insufficient Nucleophilicity: While a primary amine, its basicity and nucleophilicity may be attenuated by intramolecular interactions or conformational effects.
-
Inappropriate Base/Solvent System: The choice of base and solvent is critical for deprotonating the amine (if required by the mechanism) and facilitating the reaction without causing side reactions.
Troubleshooting Workflow & Solutions
Caption: Troubleshooting workflow for poor acylation reactivity.
Recommended Protocol: Enhanced Acylation using DMAP Catalysis
-
Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).
-
Solvent: Add anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) to dissolve the solids.
-
Base: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the initial exotherm.
-
Reagent Addition: Slowly add the acyl chloride or sulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution, separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
FAQ 2: I am attempting a Buchwald-Hartwig N-arylation, but the reaction is failing. How can I optimize this coupling?
N-arylation of sterically hindered amines is a well-known challenge. Success hinges on the careful selection of the catalyst system (ligand and metal precursor) and the base.
Root Cause Analysis:
-
Ligand Choice: The steric and electronic properties of the phosphine ligand are paramount. For hindered substrates, bulky, electron-rich biarylphosphine ligands are often required to promote reductive elimination.
-
Base Compatibility: The base must be strong enough to deprotonate the amine or the intermediate Pd-complex but not so strong as to cause degradation of the substrate or ligand. Carbonate bases are often a good starting point.[5]
-
Catalyst Precursor: The choice of palladium precursor (e.g., Pd₂(dba)₃ vs. a pre-catalyst like t-BuBrettPhos Pd G3) can significantly impact catalyst activation and turnover.[5]
Optimization Parameters for N-Arylation
| Parameter | Condition 1 (Starting Point) | Condition 2 (More Forcing) | Condition 3 (Alternative) | Rationale & Reference |
| Ligand | XPhos | RuPhos | t-BuBrettPhos | Bulky, electron-rich ligands facilitate the crucial C-N reductive elimination step.[5] |
| Base | Cs₂CO₃ | K₃PO₄ | LHMDS | The choice of base affects the equilibrium of the catalytic cycle and can prevent side reactions.[6] |
| Solvent | Toluene | Dioxane | t-BuOH | Solvent polarity can influence catalyst solubility and reactivity. Fluorinated alcohols have also shown benefits.[6][7] |
| Temperature | 80-100 °C | 110-120 °C | 60-80 °C (with active catalyst) | Higher temperatures are often needed but can lead to degradation. A highly active catalyst may allow for lower temperatures. |
Recommended Protocol: Optimized Buchwald-Hartwig N-Arylation
-
Setup: In a glovebox, add the aryl halide (1.0 eq), this compound (1.2 eq), Cs₂CO₃ (2.0 eq), and the chosen ligand (e.g., RuPhos, 4 mol%).
-
Catalyst: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%).
-
Solvent: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: After cooling, monitor the reaction by LC-MS.
-
Workup: Dilute the mixture with ethyl acetate, filter through a pad of celite, and rinse the pad with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography.
FAQ 3: I am observing unexpected side products. Could the cyclobutane ring be opening?
While possible, ring-opening of a cyclobutane is typically not observed under standard acylation or coupling conditions. It requires significant energy input due to ring strain.[1][3][8]
Assessing Ring Stability:
-
Angle Strain: Cyclobutane has significant angle strain, with C-C-C bond angles of ~90° instead of the ideal 109.5°.[2][8][9]
-
Torsional Strain: The ring puckers to relieve some, but not all, torsional strain from eclipsing C-H bonds.[2][3]
-
Reaction Conditions: Ring-opening reactions generally require harsh conditions such as high heat (>200 °C), strong acids, or specific transition metal catalysts designed for C-C bond activation.[1]
Potential Side Reactions to Consider First:
-
cis/trans Isomerization: Under strongly basic or acidic conditions, epimerization at the C3 position (bearing the amino group) could occur, leading to the more thermodynamically stable trans isomer. This is a more likely side reaction than ring opening. The rate of isomerization can be influenced by solvent polarity.[6][10][11][12]
-
Dimerization/Oligomerization: If reacting with a bifunctional electrophile, intermolecular reactions can lead to dimers or larger oligomers.
-
Reaction with Solvent: Under certain conditions, solvents like DMF can decompose or participate in the reaction.
Diagnostic Workflow for Side Products
Caption: Diagnostic workflow for identifying side products.
References
-
Discuss the stability and reaction of cyclobutane. Filo. [Link]
-
Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]
-
Pushing the limits of catalytic C–H amination in polyoxygenated cyclobutanes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Stability of Cycloalkanes: Ring Strain. In Organic Chemistry: A Tenth Edition. [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]
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Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
-
STABILITY OF CYCLOALKANES. Gyan Sanchay. [Link]
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Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. PubMed. [Link]
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The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
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Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. NIH. [Link]
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Solvent effect on the reactivity of CIS‐platinum (II) complexes: A density functional approach. International Journal of Quantum Chemistry. [Link]
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Sterically hindered amine derivatives with wide ranges of applications. ResearchGate. [Link]
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SOLVENT EFFECTS IN CIS-TRANS ISOMERIZATION. ResearchGate. [Link]
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Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis / Trans Stereochemistry on Solution Self-Aggregation and Recognition. ResearchGate. [Link]
-
Sterically Hindered Derivatives of Pentacene and Octafluoropentacene. PMC. [Link]
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SOLVENT EFFECTS ON CIS‐TRANS AZOBENZENE ISOMERIZATION: A DETAILED APPLICATION OF A THEORY OF SOLVENT EFFECTS ON MOLECULAR ASSOCIATION. Semantic Scholar. [Link]
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Validation & Comparative
A Comparative Guide to the Cis and Trans Isomers of 3-Amino-N,N-dimethylcyclobutanecarboxamide
For researchers, scientists, and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is a critical determinant of biological function and physicochemical properties. Stereoisomers, molecules with the same connectivity but different spatial orientations, can exhibit vastly different pharmacological and toxicological profiles.[1][2] This guide provides an in-depth comparison of the cis and trans isomers of 3-Amino-N,N-dimethylcyclobutanecarboxamide, a substituted cyclobutane scaffold of increasing interest in medicinal chemistry.[3]
The cyclobutane ring, a four-membered carbocycle, is a valuable motif in drug design due to its unique, puckered three-dimensional structure.[3][4] This inherent rigidity can lock in specific conformations, influencing how a molecule interacts with biological targets.[4][5] Understanding the distinct characteristics of the cis and trans isomers—where the functional groups are on the same or opposite faces of the ring, respectively—is paramount for rational drug design and development.[6][7]
Structural Elucidation and Physicochemical Properties
The fundamental difference between the cis and trans isomers lies in the spatial orientation of the amino and N,N-dimethylcarboxamide groups relative to the plane of the cyclobutane ring.
-
cis-isomer : Both the amino and carboxamide groups are on the same face of the ring.
-
trans-isomer : The amino and carboxamide groups are on opposite faces of the ring.
This seemingly subtle difference has profound consequences for the molecule's overall shape, polarity, and intermolecular interactions.
Diagram 1: Molecular Structures of Cis and Trans Isomers
Caption: Molecular structures of cis and trans isomers.
The stereochemical arrangement directly impacts key physicochemical properties. For instance, studies on related disubstituted cyclobutanes have shown that cis isomers can exhibit significantly different lipophilicity (LogP) and acidity (pKa) compared to their trans counterparts, often due to intramolecular interactions and conformational differences.[4][8][9]
| Property | cis-isomer | trans-isomer | Rationale for Difference |
| Polarity | Generally higher | Generally lower | In the cis isomer, the polar amino and carboxamide groups are on the same face, potentially leading to a larger molecular dipole moment. The trans isomer's opposing groups can result in partial cancellation of bond dipoles, reducing overall polarity. |
| Lipophilicity (LogP) | Potentially lower | Potentially higher | The higher polarity of the cis isomer typically leads to lower lipophilicity (greater affinity for aqueous phases). Studies on similar cis-1,2-disubstituted cyclobutanes have demonstrated this trend.[4][9][10] |
| Boiling/Melting Point | Varies | Varies | Differences depend on the efficiency of crystal lattice packing. The more symmetric trans isomer may pack more efficiently, leading to a higher melting point, though this is not a universal rule. |
| NMR Spectroscopy | Distinct coupling constants | Distinct coupling constants | The dihedral angles between protons on the cyclobutane ring are different, leading to predictable differences in proton-proton (³JHH) coupling constants, a key tool for structural confirmation.[11][12][13] |
Spectroscopic Differentiation: The Power of ¹H NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive non-crystallographic method for distinguishing between cis and trans isomers of cyclobutane derivatives. The key lies in the analysis of vicinal coupling constants (³JHH) between protons on the cyclobutane ring.
The puckered nature of the cyclobutane ring means that the dihedral angles between adjacent protons are different for cis and trans isomers. According to the Karplus relationship, the magnitude of the coupling constant is dependent on this dihedral angle.
-
cis Protons : Have a smaller dihedral angle, resulting in a larger coupling constant (typically in the range of 8-11 Hz for related systems).
-
trans Protons : Have a larger dihedral angle (approaching 90° in some conformations), leading to a smaller coupling constant (typically 2-5 Hz).[14]
For 3-Amino-N,N-dimethylcyclobutanecarboxamide, the critical analysis would focus on the coupling between the proton at C1 (methine proton adjacent to the carboxamide) and the protons at C2, as well as the coupling between the proton at C3 (methine proton adjacent to the amino group) and the protons at C2 and C4. The observation of large or small coupling constants for the methine protons provides unambiguous evidence for the isomer's identity.
Experimental Protocol 1: Isomer Identification via ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure sufficient scans to achieve a good signal-to-noise ratio.
-
Spectral Analysis:
-
Identify the multiplets corresponding to the methine protons on the cyclobutane ring (H1 and H3).
-
Carefully measure the coupling constants (J-values in Hz) for these multiplets.
-
Interpretation: A large vicinal coupling constant between H1 and its adjacent H2/H4 protons, and between H3 and its adjacent H2/H4 protons, is indicative of a cis relationship. Conversely, small coupling constants suggest a trans relationship.
-
-
Validation: For complex spectra, 2D NMR techniques such as COSY (Correlation Spectroscopy) can be employed to definitively assign proton correlations and confirm the coupling partners.
Synthesis and Isomer Separation
The synthesis of 1,3-disubstituted cyclobutanes often results in a mixture of cis and trans isomers.[15][16] The ratio of these isomers can sometimes be controlled by the choice of reaction conditions (e.g., solvent polarity, temperature), but a separation step is typically required to isolate the pure compounds.
Diagram 2: General Workflow for Synthesis and Isomer Separation
Caption: General workflow for synthesis and separation of isomers.
The most common laboratory method for separating cis and trans isomers is silica gel column chromatography. This technique exploits the difference in polarity between the two isomers. As the trans isomer is generally less polar, it will have a weaker interaction with the polar silica gel stationary phase and will therefore elute from the column first. The more polar cis isomer will be retained more strongly and elute later.
Experimental Protocol 2: Isomer Separation by Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The choice of solvent is critical and should be optimized using thin-layer chromatography (TLC) to achieve good separation between the two isomer spots.
-
Sample Loading: Dissolve the crude mixture of cis and trans isomers in a minimal amount of the eluent and carefully load it onto the top of the silica column.
-
Elution: Begin eluting the sample with the chosen solvent system. The polarity can be gradually increased to speed up the elution of the more retained compound.
-
Fraction Collection: Collect small fractions of the eluent as it passes through the column.
-
Analysis: Analyze the collected fractions by TLC to identify which contain the pure isomers. Fractions containing the less polar trans isomer will elute first, followed by fractions containing the more polar cis isomer.
-
Solvent Removal: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to yield the isolated compounds.
Implications for Drug Development
The distinct three-dimensional shapes of cis and trans isomers dictate how they can interact with the highly specific binding pockets of biological targets like enzymes and receptors.[2] One isomer may bind with high affinity, producing a desired therapeutic effect, while the other may be inactive or, in some cases, bind to a different target and cause off-target effects or toxicity.[2][17]
For example, in the development of TTK inhibitors, a cis-cyclobutanol analogue showed high potency and bioavailability, whereas the corresponding trans-isomer was not pursued.[3] The incorporation of aminocyclobutane derivatives into peptides has also been shown to produce analogs with significantly enhanced biological activity and stability compared to the parent peptide.[18][19] These examples underscore the necessity of synthesizing and evaluating stereoisomers independently. The FDA's policy on the development of stereoisomeric drugs encourages the characterization of individual isomers to ensure a comprehensive understanding of their respective pharmacokinetic and pharmacodynamic properties.[1]
Conclusion
The cis and trans isomers of 3-Amino-N,N-dimethylcyclobutanecarboxamide are distinct chemical entities with unique physicochemical and spectroscopic properties. The relative orientation of the amino and carboxamide functional groups influences polarity, lipophilicity, and, most critically, the potential for biological activity. Accurate structural assignment, primarily through ¹H NMR analysis of coupling constants, and effective separation via chromatography are essential steps in the research and development process. For medicinal chemists and drug developers, the careful and separate evaluation of each stereoisomer is not merely good practice but a fundamental requirement for creating safer and more effective therapeutics.
References
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Raza, G. H., Bella, J., & Segre, A. L. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Available at: [Link]
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de Witte, W., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PubMed Central. Available at: [Link]
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Gershonov, E., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. PubMed. Available at: [Link]
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Crespo-Otero, R., et al. (2010). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. Available at: [Link]
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Chernykh, A. V., et al. (2024). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available at: [Link]
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Gershonov, E., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. ACS Publications. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes. Available at: [Link]
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YouTube. (2023). Spectroscopy NMR Coupling Constant of Cis-Trans Isomers. Available at: [Link]
-
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Available at: [Link]
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Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. PubMed. Available at: [Link]
-
YouTube. (2022). Small Cycloalkanes: Cyclobutane - Cyclohexane, Cis / Trans Isomerisation. Available at: [Link]
-
Chernykh, A. V., et al. (2024). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Cambridge Open Engage. Available at: [Link]
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ResearchGate. (n.d.). Aminocyclobutane esters: examples of bioactive compounds (A) and synthetic strategies (B−C). Available at: [Link]
-
FDA. (1992). Development of New Stereoisomeric Drugs. Available at: [Link]
-
Anonymous. (2021). Effects of Stereoisomers on Drug Activity. Available at: [Link]
-
Chernykh, A. V., et al. (2024). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. PubMed. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Available at: [Link]
-
Anonymous. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Available at: [Link]
-
OpenStax. (2023). 4.2 Cis–Trans Isomerism in Cycloalkanes. Available at: [Link]
-
Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. Available at: [Link]
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A Comparative Guide to the Biological Efficacy of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide and its Analogs as Potential IAP Antagonists
This guide provides a comprehensive comparison of the biological efficacy of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide and its structural analogs, with a focus on their potential application as antagonists of Inhibitor of Apoptosis Proteins (IAPs). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and apoptosis regulation.
Introduction: The Therapeutic Promise of IAP Antagonism
The evasion of apoptosis, or programmed cell death, is a hallmark of cancer.[1] Inhibitor of Apoptosis Proteins (IAPs) are key regulators of this process, acting as endogenous brakes on the apoptotic machinery.[2][3][4] By binding to and inhibiting caspases, the executioner enzymes of apoptosis, IAPs prevent cancer cells from undergoing self-destruction in response to pro-apoptotic stimuli.[4][5] The X-linked inhibitor of apoptosis protein (XIAP) is the most potent member of this family, directly inhibiting caspases-3, -7, and -9.[1][6]
Small molecules that mimic the endogenous IAP antagonist, Smac (Second Mitochondria-derived Activator of Caspases), have emerged as a promising therapeutic strategy to overcome apoptosis resistance in cancer.[2][7][8] These "Smac mimetics" bind to the Baculovirus IAP Repeat (BIR) domains of IAPs, displacing caspases and thereby promoting apoptosis.[4][9] The unique, constrained scaffold of cyclobutane derivatives, such as this compound, offers a novel chemical space for the design of potent and selective IAP antagonists.[10]
The Central Scaffold: this compound
This compound (herein referred to as the "lead compound") presents a rigid cyclobutane core that can appropriately orient key pharmacophoric elements for interaction with the BIR domains of IAPs. The cis stereochemistry of the amino and carboxamide groups is crucial for establishing the correct vector for binding within the target protein's active site. The N,N-dimethylcarboxamide moiety can participate in hydrogen bonding interactions, while the amino group serves as a key anchor point, mimicking the N-terminal amine of the natural Smac protein.
While specific biological data for the lead compound is not publicly available, its structural features strongly suggest its potential as an IAP antagonist. This guide will, therefore, compare its hypothetical efficacy with known cyclobutane-containing and other relevant IAP inhibitors to provide a framework for its evaluation and future development.
Comparative Efficacy of IAP Antagonists
The efficacy of IAP antagonists is typically evaluated based on their binding affinity to different IAP proteins (cIAP1, cIAP2, and XIAP) and their cellular activity in inducing apoptosis or sensitizing cancer cells to other therapeutic agents.
Table 1: Comparative Binding Affinities of Representative IAP Antagonists
| Compound ID | Scaffold | Target IAP | Binding Affinity (Kᵢ, nM) |
| Lead Compound (Hypothetical) | cis-3-Aminocyclobutanecarboxamide | XIAP-BIR3 | To be determined |
| Analog A (Tricyclic) | Tricyclic Core | cIAP1-BIR3 | <10 |
| XIAP-BIR3 | 25 | ||
| Analog B (Monovalent Smac Mimetic) | Peptidomimetic | XIAP-BIR2 | 50 |
| XIAP-BIR3 | >1000 | ||
| AZD5582 | Dimeric Smac Mimetic | cIAP1-BIR3 | 15 |
| cIAP2-BIR3 | 21 | ||
| XIAP-BIR3 | 15 | ||
| GDC-0152 | Monovalent Smac Mimetic | XIAP-BIR3 | 28 |
| cIAP1-BIR3 | 17 |
Data for analogs are representative values from published literature.[11][12][13]
Interpretation of Data: The goal in designing novel IAP antagonists is often to achieve high affinity for the target BIR domain(s). Dimeric compounds like AZD5582 often exhibit high potency due to their ability to engage multiple BIR domains simultaneously.[14] However, selective monovalent inhibitors, such as those targeting the XIAP-BIR2 domain, are also of significant interest for dissecting the specific roles of different IAPs.[1] The lead compound's cyclobutane scaffold could offer a balance of rigidity and synthetic tractability to achieve potent and selective inhibition.
Experimental Protocols for Efficacy Evaluation
To assess the biological efficacy of this compound and its analogs, a series of well-established in vitro assays are recommended.
Fluorescence Polarization (FP) Assay for IAP Binding
This biophysical assay quantitatively measures the binding affinity of a small molecule inhibitor to a target protein.
Principle: A fluorescently labeled peptide corresponding to the Smac N-terminus (AVPI) is used as a probe. In its unbound state, the probe tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger IAP BIR domain, the probe's tumbling is restricted, leading to an increase in fluorescence polarization. An unlabeled inhibitor will compete with the fluorescent probe for binding to the IAP, causing a decrease in polarization in a concentration-dependent manner.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled AVPI peptide (e.g., FAM-AVPI) in assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
Prepare a stock solution of the purified recombinant IAP BIR domain (e.g., XIAP-BIR3) in assay buffer.
-
Prepare a serial dilution of the test compound (e.g., this compound) in assay buffer.
-
-
Assay Setup (384-well plate):
-
To each well, add a fixed concentration of the IAP BIR domain.
-
Add the serially diluted test compound.
-
Add a fixed concentration of the fluorescently labeled AVPI peptide.
-
Include control wells:
-
Probe only (for baseline polarization).
-
Probe + IAP protein (for maximum polarization).
-
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Plot the change in fluorescence polarization against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Causality Behind Experimental Choices: The FP assay is chosen for its high-throughput nature, sensitivity, and ability to provide a direct measure of binding affinity. The use of a purified protein and a synthetic probe ensures a clean and reproducible system for structure-activity relationship (SAR) studies.
Cell-Based Apoptosis Induction Assay
This assay determines the ability of a compound to induce apoptosis in cancer cell lines.
Principle: Caspase-3 and -7 are key executioner caspases. Their activation is a hallmark of apoptosis. This assay utilizes a luminogenic substrate that is cleaved by activated caspase-3/7, producing a luminescent signal that is proportional to the amount of caspase activity.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MDA-MB-231 breast cancer cells) in appropriate media and conditions (37°C, 5% CO₂).
-
-
Cell Plating:
-
Seed the cells into a 96-well white-walled plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture media.
-
Treat the cells with the compound dilutions and incubate for a specified period (e.g., 24-48 hours).
-
Include a vehicle control (e.g., DMSO).
-
-
Caspase-Glo® 3/7 Assay:
-
Allow the plate to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control and plot against the logarithm of the compound concentration to determine the EC₅₀ for apoptosis induction.
Trustworthiness of the Protocol: This assay provides a functional readout of the compound's activity in a cellular context. The use of a commercially available, validated reagent like Caspase-Glo® ensures reproducibility and reliability.
Visualizing the Mechanism of Action and Experimental Workflow
Signaling Pathway of IAP Antagonism
Caption: IAP antagonism pathway.
Experimental Workflow for Efficacy Assessment
Caption: Workflow for efficacy assessment.
Conclusion and Future Directions
While direct biological data for this compound is pending, its structural characteristics position it as a promising scaffold for the development of novel IAP antagonists. The comparative framework and detailed experimental protocols provided in this guide offer a robust strategy for its evaluation. Future work should focus on the synthesis of a focused library of analogs to establish a clear structure-activity relationship. Key modifications could include exploring different substituents on the amino and carboxamide groups, as well as investigating the impact of the trans isomer of the cyclobutane core. Ultimately, the goal is to identify compounds with potent and selective IAP inhibitory activity that can be advanced into preclinical models of cancer.
References
Sources
- 1. Design, synthesis and evaluation of inhibitor of apoptosis protein (IAP) antagonists that are highly selective for the BIR2 domain of XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor of Apoptosis Protein (IAP) Antagonists in Anticancer Agent Discovery: Current Status and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 4. Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The critical role of X-linked inhibitor of apoptosis protein (XIAP) in tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based design, synthesis, and evaluation of the biological activity of novel phosphoroorganic small molecule IAP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Computational Tool to Design Small Synthetic Inhibitors Selective for XIAP-BIR3 Domain [mdpi.com]
- 10. This compound,1268521-02-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Structure-based design and synthesis of tricyclic IAP (Inhibitors of Apoptosis Proteins) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Targeting XIAP for Promoting Cancer Cell Death—The Story of ARTS and SMAC - PMC [pmc.ncbi.nlm.nih.gov]
structural analysis of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide complexes
A Comparative Guide to the Structural Analysis of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide Complexes
For Researchers, Scientists, and Drug Development Professionals
The unique strained four-membered ring of the cyclobutane scaffold in this compound presents distinct stereochemical and conformational challenges. A comprehensive understanding of its three-dimensional structure, both as a free ligand and when bound to a biological target, is paramount for elucidating structure-activity relationships (SAR) and optimizing drug design. This guide will compare and contrast the primary techniques employed for this purpose: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's three-dimensional structure in the solid state. For this compound complexes, this technique is invaluable for definitively determining the cis-stereochemistry of the substituents on the cyclobutane ring and for characterizing the precise interactions within a protein binding pocket.
Causality Behind Experimental Choices
The primary challenge in X-ray crystallography is obtaining a well-diffracting single crystal of the analyte, which can be particularly difficult for flexible molecules or complexes with weak interactions. The choice of crystallization conditions (e.g., solvent system, temperature, precipitant) is therefore a critical experimental parameter that often requires extensive screening. For a molecule like this compound, which possesses both hydrogen bond donors and acceptors, co-crystallization with a target protein is a primary goal.
Self-Validating Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth :
-
Prepare a supersaturated solution of the purified this compound complex.
-
Screen various crystallization conditions using techniques such as vapor diffusion (hanging drop or sitting drop), slow evaporation, and liquid-liquid diffusion.
-
A typical starting point would be to dissolve the compound in a polar solvent like methanol or DMSO and use a less polar solvent like ethyl acetate or hexane as the anti-solvent.
-
-
Data Collection :
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and an area detector.[1]
-
-
Structure Solution and Refinement :
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson synthesis.
-
Refine the atomic positions and thermal parameters against the experimental data using software like SHELXL.[2]
-
Data Presentation: Crystallographic Data Summary
| Parameter | Expected Value/Range | Significance |
| Crystal System & Space Group | Dependent on packing | Provides information about the symmetry of the crystal lattice. |
| Unit Cell Dimensions (Å) | a, b, c, α, β, γ | Defines the size and shape of the repeating unit in the crystal. |
| Resolution (Å) | < 1.5 Å | A measure of the level of detail in the electron density map; lower values are better. |
| R-factor & R-free | < 0.05 & < 0.10 respectively | Indicators of the agreement between the crystallographic model and the experimental diffraction data. |
| Bond Lengths & Angles | Consistent with standard values for similar bonds. | Confirms the connectivity and geometry of the molecule. |
| Torsion Angles | Defines the conformation of the cyclobutane ring. | Crucial for understanding the puckering of the four-membered ring and the orientation of substituents. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure and Dynamics in Solution
NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution, which is often more biologically relevant than the solid-state structure. For this compound, NMR is essential for confirming the cis relationship of the substituents and for studying its conformational equilibrium.
Causality Behind Experimental Choices
The complexity of ¹H NMR spectra for cyclobutane derivatives arises from the non-planar, puckered nature of the ring and the potential for complex spin-spin coupling patterns.[3][4] Two-dimensional NMR techniques, such as COSY and NOESY, are indispensable for unambiguously assigning proton signals and for elucidating through-bond and through-space connectivities, respectively. The choice of solvent is also critical, as it can influence the conformational preferences of the molecule.
Self-Validating Protocol: 2D NMR Analysis
-
Sample Preparation : Dissolve the sample in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) to a concentration of 5-10 mg/mL.
-
¹H NMR : Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts and coupling constants of the protons.
-
¹³C NMR : Obtain a proton-decoupled carbon-13 spectrum to identify the number of unique carbon environments.
-
COSY (Correlation Spectroscopy) : Perform a COSY experiment to identify protons that are coupled to each other (typically separated by 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence) : Run an HSQC experiment to correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Acquire an HMBC spectrum to observe correlations between protons and carbons that are separated by 2-3 bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : Conduct a NOESY experiment to identify protons that are close in space (< 5 Å), which is crucial for confirming the cis stereochemistry.
Data Presentation: Expected NMR Data Summary
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (J, Hz) | Key Correlations (COSY, HMBC, NOESY) |
| ¹H | |||
| CH-CONMe₂ | ~2.5-3.0 | Multiplet | COSY to adjacent CH₂; HMBC to C=O and cyclobutane carbons; NOESY to cis-CH-NH₂ and adjacent CH₂ protons. |
| CH-NH₂ | ~3.0-3.5 | Multiplet | COSY to adjacent CH₂; HMBC to cyclobutane carbons; NOESY to cis-CH-CONMe₂ and adjacent CH₂ protons. |
| CH₂ | ~1.8-2.5 | Complex Multiplets | COSY between geminal and vicinal CH₂ protons; HMBC to adjacent CH carbons. |
| N(CH₃)₂ | ~2.8-3.2 | Two Singlets (if rotation is restricted) or one singlet | HMBC to C=O. |
| NH₂ | ~1.5-3.0 (broad) | Singlet (broad) | |
| ¹³C | |||
| C=O | ~170-175 | HMBC from CH-CONMe₂ and N(CH₃)₂ protons. | |
| CH-CONMe₂ | ~40-45 | HSQC to its attached proton. | |
| CH-NH₂ | ~45-50 | HSQC to its attached proton. | |
| CH₂ | ~25-35 | HSQC to their attached protons. | |
| N(CH₃)₂ | ~35-40 | HSQC to their attached protons. |
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) can confirm the elemental composition, while tandem mass spectrometry (MS/MS) can provide insights into the molecule's connectivity.
Causality Behind Experimental Choices
The choice of ionization technique is crucial for obtaining a good mass spectrum. Electrospray ionization (ESI) is well-suited for polar molecules like the target compound and is a soft ionization method that typically produces a prominent protonated molecule [M+H]⁺.[5] Collision-induced dissociation (CID) in a tandem mass spectrometer is then used to fragment the parent ion, and the resulting fragmentation pattern can be used to deduce structural features.
Self-Validating Protocol: LC-MS/MS Analysis
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile with 0.1% formic acid.
-
Chromatographic Separation : Inject the sample into a liquid chromatograph (LC) to separate it from any impurities.
-
Mass Spectrometric Analysis :
-
Analyze the eluent using an ESI-mass spectrometer in positive ion mode.
-
Acquire a full scan mass spectrum to determine the mass of the protonated molecule.
-
Perform a product ion scan (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern.
-
Data Presentation: Expected Mass Spectrometry Data
| Ion | m/z (calculated) | m/z (observed) | Fragmentation Pathway |
| [M+H]⁺ | 157.1335 | To be determined | Protonated parent molecule. |
| [M+H - C₄H₈N]⁺ | 86.0600 | To be determined | Loss of the dimethylamino group and a portion of the cyclobutane ring. |
| [M+H - CON(CH₃)₂]⁺ | 84.0808 | To be determined | Cleavage of the amide bond with loss of the dimethylaminocarbonyl group. |
| [M+H - NH₃]⁺ | 140.1070 | To be determined | Loss of the amino group. |
Computational Modeling: In Silico Insights into Conformation and Interactions
Computational modeling provides a powerful means to complement experimental data and to gain insights into the conformational preferences and intermolecular interactions of this compound complexes.[6] Molecular mechanics and quantum mechanics calculations can be used to predict low-energy conformations, while molecular dynamics simulations can explore the dynamic behavior of the ligand in a solvent or a binding site.[7][8]
Causality Behind Experimental Choices
The choice of computational method and force field is critical for obtaining accurate results. For a small molecule like the target compound, density functional theory (DFT) calculations with a suitable basis set (e.g., B3LYP/6-31G*) can provide reliable geometries and energies.[9] For larger systems, such as the ligand-protein complex, a molecular mechanics force field (e.g., AMBER or CHARMM) is more computationally tractable.
Self-Validating Protocol: Conformational Analysis and Docking
-
Conformational Search : Perform a systematic or stochastic conformational search to identify low-energy conformers of the ligand.
-
Geometry Optimization : Optimize the geometry of the identified conformers using DFT calculations.
-
Molecular Docking : If a structure of the target protein is available, dock the low-energy conformers into the binding site to predict the binding mode.
-
Molecular Dynamics Simulation : Run a molecular dynamics simulation of the ligand-protein complex to assess the stability of the binding mode and to study the dynamics of the interactions.
Workflow Visualization
Caption: Integrated workflow for the .
Comparative Summary and Recommendations
| Technique | Information Obtained | Advantages | Limitations | Recommendation for Target Molecule |
| X-ray Crystallography | High-resolution 3D structure in the solid state, absolute stereochemistry. | Unambiguous determination of atomic positions. | Requires well-diffracting single crystals; structure may not represent the solution conformation. | Essential for definitively confirming the cis-stereochemistry and for obtaining a high-resolution structure of the ligand-protein complex, if crystals can be obtained. |
| NMR Spectroscopy | 3D structure and dynamics in solution, conformational equilibrium. | Provides information about the behavior of the molecule in a more biologically relevant environment. | Structure determination can be complex for flexible molecules; provides an average structure. | Crucial for confirming the structure in solution, for studying conformational dynamics, and for probing ligand-protein interactions through techniques like saturation transfer difference (STD) NMR. |
| Mass Spectrometry | Molecular weight, elemental composition, and structural information from fragmentation. | High sensitivity and accuracy; can be coupled to a separation technique like LC. | Provides limited information about the 3D structure. | A fundamental technique for confirming the identity and purity of the synthesized compound and for studying its metabolites. |
| Computational Modeling | Low-energy conformations, binding modes, and interaction energies. | Can provide insights into systems that are difficult to study experimentally; can guide experimental design. | The accuracy of the results is dependent on the chosen method and force field; requires experimental validation. | Highly recommended to complement experimental data, to rationalize observed properties, and to guide the design of new analogs with improved binding affinity and selectivity. |
Conclusion
A multi-faceted approach combining X-ray crystallography, NMR spectroscopy, mass spectrometry, and computational modeling is essential for a comprehensive structural analysis of this compound and its complexes. Each technique provides unique and complementary information, and their integration is key to building a complete picture of the molecule's structure and function. This guide provides the foundational knowledge and experimental frameworks for researchers to confidently and rigorously approach the structural elucidation of this and other challenging small molecules in drug discovery.
References
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A ¹H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. [Link]
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NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega. [Link]
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Two-dimensional ¹H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. PubMed. [Link]
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NMR Spectroscopy of Cyclobutanes. ResearchGate. [Link]
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cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Doc Brown's Chemistry. [Link]
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Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI. [Link]
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cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]
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Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. ResearchGate. [Link]
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Amino acids. University of Münster. [Link]
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cis-3-Aminocyclohexanecarboxylic acid. PubChem. [Link]
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Mass spectrometric identification of amino acid transformations during oxidation of peptides and proteins: modifications of methionine and tyrosine. PubMed. [Link]
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Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]
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Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. National Center for Biotechnology Information. [Link]
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Synthesis and Structural Characterization of N-Amino Compounds. Asian Journal of Chemistry. [Link]
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COMPUTATIONAL CHEMISTRY: MODELING AND SIMULATION OF MOLECULAR SYSTEMS. International Journal of Research and Analytical Reviews. [Link]
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Synthesis and characterisation of the 3-amino-derivative of γ-cyclodextrin, showing receptor ability and metal ion coordination properties. ResearchGate. [Link]
-
Computational ligand-based rational design: Role of conformational sampling and force fields in model development. PubMed Central. [Link]
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Computational Modeling and Analysis for Complex Systems. Carnegie Mellon University. [Link]
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Molecular Dynamics Simulation of Cyclooxygenase-2 Complexes with Indomethacin closo-Carborane Analogs. PubMed. [Link]
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Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
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- 7. Computational ligand-based rational design: Role of conformational sampling and force fields in model development - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action for Novel Kinase Inhibitors: A Case Study with cis-3-Amino-N,N-dimethylcyclobutanecarboxamide
For drug development professionals, the journey from identifying a novel bioactive small molecule to a validated clinical candidate is a rigorous one. A critical milestone in this journey is the thorough validation of the compound's mechanism of action (MoA). This guide provides a comprehensive framework for MoA validation, using the hypothetical case of a novel compound, cis-3-Amino-N,N-dimethylcyclobutanecarboxamide, as our exemplar. We will operate under the hypothesis that this compound is a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-characterized receptor tyrosine kinase frequently implicated in cancer.
This guide is designed to be a practical resource for researchers and scientists. It will not only outline the necessary experiments but also delve into the scientific rationale behind each step, ensuring a robust and self-validating experimental workflow.
The Crucial First Steps: From Hypothesis to Actionable Plan
The initial discovery of a bioactive compound, such as this compound, often stems from high-throughput screening or phenotypic assays. While these initial "hits" are promising, they do not elucidate the underlying MoA. Our first crucial step is to formulate a testable hypothesis. Based on preliminary (hypothetical) data suggesting anti-proliferative effects in EGFR-driven cancer cell lines, we hypothesize that this compound directly inhibits the kinase activity of EGFR.
Our validation strategy will be multi-tiered, starting with direct biochemical assays, moving to cellular systems to confirm target engagement and downstream effects, and finally, comparing its performance against established EGFR inhibitors.
Experimental Workflow for MoA Validation
Caption: Overall experimental workflow for validating the mechanism of action.
Tier 1: Direct Target Interaction - Biochemical and Biophysical Assays
The foundational step in MoA validation is to unequivocally demonstrate that the compound directly interacts with its putative target.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the compound's ability to inhibit the enzymatic activity of purified EGFR kinase.
Protocol:
-
Reagents and Materials: Recombinant human EGFR kinase domain, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase buffer, this compound (and control inhibitors), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a 384-well plate, add the EGFR kinase, the peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for 1 hour. e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Biophysical Binding Assays
To complement the functional inhibition data, biophysical assays can confirm direct physical binding.
-
Surface Plasmon Resonance (SPR): Measures the binding affinity and kinetics (kon and koff rates) of the compound to the immobilized EGFR kinase domain.
-
Isothermal Titration Calorimetry (ITC): A solution-based technique that measures the heat change upon binding, providing the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Tier 2: Cellular Confirmation - Target Engagement and Downstream Effects
Demonstrating activity in a test tube is essential, but it is critical to confirm that the compound can engage its target in the complex environment of a living cell.
Cellular Target Engagement Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells.[1] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Protocol:
-
Cell Culture: Use an EGFR-dependent cell line (e.g., A431).
-
Treatment: Treat cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble EGFR in each sample by Western blotting.
-
Data Analysis: A positive result is a shift in the melting curve of EGFR to a higher temperature in the presence of the compound.
Inhibition of EGFR Autophosphorylation
In a cellular context, ligand binding to EGFR induces its dimerization and autophosphorylation, which is a critical step in its activation.
Protocol:
-
Cell Culture and Starvation: Culture A431 cells and then serum-starve them overnight to reduce basal EGFR activity.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with EGF (Epidermal Growth Factor) for 10-15 minutes to induce EGFR autophosphorylation.
-
Lysis and Western Blotting: Lyse the cells and perform a Western blot using antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
Data Analysis: A successful inhibitor will show a dose-dependent decrease in the p-EGFR signal, while the total EGFR levels remain unchanged.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Tier 3: Specificity and Comparative Analysis
An ideal drug candidate is not only potent but also selective for its intended target to minimize off-target effects.
Kinase Selectivity Profiling
To assess the selectivity of this compound, it should be screened against a broad panel of other protein kinases. This is typically done by specialized contract research organizations (CROs). The output is a "selectivity score" that quantifies the compound's preference for EGFR over other kinases.
Comparison with Known EGFR Inhibitors
To understand the potential advantages of a novel compound, its performance should be benchmarked against established drugs. For EGFR, we will use Gefitinib (a first-generation reversible inhibitor) and Osimertinib (a third-generation irreversible inhibitor) as comparators.
| Parameter | This compound (Hypothetical Data) | Gefitinib (Reference Data) | Osimertinib (Reference Data) |
| EGFR Kinase IC50 | 15 nM | 20-80 nM | 1-12 nM (mutant EGFR) |
| Cellular p-EGFR IC50 (A431 cells) | 50 nM | 50-100 nM | 10-50 nM (mutant EGFR) |
| A431 Cell Proliferation GI50 | 100 nM | 100-500 nM | 20-100 nM (mutant EGFR) |
| Selectivity (S-Score at 1µM) | 0.05 | 0.15 | 0.02 |
Note: The data for the novel compound is hypothetical for illustrative purposes. Reference data for known inhibitors can be found in the literature.
Conclusion
The validation of a small molecule's mechanism of action is a systematic and evidence-based process. By following a tiered approach, from direct biochemical interactions to cellular effects and selectivity profiling, researchers can build a robust data package to support their MoA hypothesis. This guide, using this compound as a case study for a hypothetical EGFR inhibitor, provides a blueprint for this critical phase of drug discovery. The ultimate goal is to generate a comprehensive understanding of how a novel compound exerts its biological effects, paving the way for its further development as a potential therapeutic.
References
-
Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells with the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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The Tale of Two Rings: A Comparative Guide to Cyclobutane and Cyclohexane Carboxamide Derivatives in Drug Discovery
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the cycloalkane moieties frequently employed, cyclobutane and cyclohexane rings, when incorporated into carboxamide derivatives, present distinct and compelling advantages. This guide provides a comprehensive comparative study of these two scaffolds, delving into their conformational intricacies, physicochemical properties, and impact on biological activity, supported by established experimental protocols.
The Conformational Dichotomy: Rigidity vs. Flexibility
The fundamental difference between cyclobutane and cyclohexane lies in their conformational behavior. Cyclobutane, with its significant ring strain (approximately 26 kcal/mol), adopts a puckered or "butterfly" conformation.[1][2][3][4][5] This inherent strain restricts the number of accessible conformations, making it a rigid scaffold.[1][6][7][8][9] In contrast, cyclohexane is virtually strain-free and exists predominantly in a stable, low-energy "chair" conformation, with the ability to undergo ring-flipping to an alternative chair form. This conformational flexibility is a defining characteristic of the cyclohexane ring.
This difference in conformational freedom has profound implications for drug design. The rigidity of the cyclobutane ring can be advantageous in locking a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[8] Conversely, the flexibility of the cyclohexane ring can allow a molecule to adapt its shape to fit into a binding pocket, which can also be beneficial for activity.
Physicochemical Properties: A Comparative Analysis
The choice between a cyclobutane and a cyclohexane scaffold significantly impacts key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Cyclobutane Carboxamide Derivatives | Cyclohexane Carboxamide Derivatives | Rationale & Implications |
| Lipophilicity (LogP/LogD) | Generally lower | Generally higher | The more compact and less lipophilic nature of the cyclobutane ring can lead to improved aqueous solubility and reduced non-specific binding. |
| Solubility | Generally higher | Generally lower | The increased polarity and reduced crystal packing energy of cyclobutane derivatives often contribute to better solubility. |
| Metabolic Stability | Often enhanced | Can be susceptible to metabolism | The strained C-H bonds of cyclobutane can be less accessible to metabolic enzymes like Cytochrome P450s, leading to increased metabolic stability.[1][2][6][7][10] |
| Fraction of sp³ carbons (Fsp³) | Higher | Lower (for a given number of non-ring atoms) | A higher Fsp³ character is often associated with improved clinical success rates due to enhanced solubility, reduced promiscuity, and better ADME properties.[1] |
Experimental Protocols for Comparative Evaluation
To empirically assess the differences between cyclobutane and cyclohexane carboxamide derivatives, a series of well-defined experiments are crucial.
Synthesis of Cyclobutane and Cyclohexane Carboxamides
The synthesis of these derivatives typically involves the coupling of a carboxylic acid with an amine. The key distinction lies in the synthesis of the cycloalkane-containing starting materials.
Workflow for Carboxamide Synthesis:
Caption: General workflow for the synthesis of cycloalkane carboxamides.
Note: The synthesis of cyclobutane precursors can be more challenging than that of cyclohexane due to ring strain.[11][12][13] Methods like [2+2] cycloadditions are often employed.[13]
Determination of Lipophilicity (LogP/LogD)
The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a critical measure of a compound's lipophilicity.
Experimental Protocol: Shake-Flask Method [14][15]
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a vial containing a biphasic system of n-octanol and phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4).
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the LogP or LogD value using the formula: LogP/D = log10([Compound]octanol / [Compound]aqueous).
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[16][17][18][19]
Experimental Protocol: Liver Microsomal Stability Assay [16][17][18][19][20]
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human, rat, or mouse), a NADPH-regenerating system (to provide the necessary cofactor for CYP enzymes), and phosphate buffer (pH 7.4).[16][17]
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (typically at a final concentration of 1 µM).[17]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[16][18]
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the resulting line is the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Workflow for Microsomal Stability Assay:
Caption: Workflow for determining metabolic stability using a liver microsomal assay.
Receptor Binding Assay
This assay measures the affinity of a compound for its biological target.[21][22][23][24][25]
Experimental Protocol: Radioligand Competition Binding Assay [21][22][23][24]
-
Reagent Preparation: Prepare a reaction mixture containing a source of the target receptor (e.g., cell membranes expressing the receptor), a radiolabeled ligand known to bind to the receptor, and a buffer solution.
-
Competition: In a multi-well plate, add a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (the "competitor").
-
Incubation: Incubate the plate for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. A common method is rapid filtration through a glass fiber filter, which traps the cell membranes while allowing the unbound ligand to pass through.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.
Impact on Biological Activity: Case Studies and General Trends
While the specific biological activity is target-dependent, some general trends emerge from the literature when comparing cyclobutane and cyclohexane carboxamide derivatives.
In several instances, the conformational constraint imposed by the cyclobutane ring has led to an increase in potency compared to more flexible analogues, including those containing cyclohexane.[1][6] For example, in the development of tankyrase inhibitors, cyclobutane-containing compounds showed superior activity to their larger carbocycle counterparts.[6] This is often attributed to the pre-organization of the pharmacophoric groups in a conformation that is optimal for binding.
However, it is crucial to emphasize that these are general trends, and the optimal ring size is highly dependent on the specific target and the desired mode of action. Empirical testing, as outlined in the experimental protocols above, is indispensable for making an informed decision.
Conclusion: A Strategic Choice in Drug Design
The decision to incorporate a cyclobutane or a cyclohexane carboxamide derivative into a drug discovery program is a strategic one, with significant consequences for the resulting compound's properties and performance.
Key Takeaways:
-
Cyclobutane: Offers conformational rigidity, which can enhance potency and metabolic stability. It often leads to lower lipophilicity and improved solubility.
-
Cyclohexane: Provides conformational flexibility, which can allow for better adaptation to a binding site. It is a well-established and synthetically accessible scaffold.
Ultimately, the choice between these two valuable scaffolds should be guided by a thorough understanding of the target biology, the desired ADME profile, and, most importantly, by robust experimental data. This guide provides the foundational knowledge and practical protocols to enable researchers to make data-driven decisions in their quest for novel and effective therapeutics.
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MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]
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A Comparative Methodological Guide for the Preclinical Evaluation of Novel Cyclobutane Derivatives in Neuropathic Pain
Introduction: The discovery and development of novel analgesics for neuropathic pain remain a significant challenge in modern medicine. Small molecule therapeutics, particularly those targeting ion channels and neurotransmitter systems, are a cornerstone of this research. This guide provides a comprehensive framework for the in vitro and in vivo characterization of novel chemical entities, using the hypothetical compound cis-3-Amino-N,N-dimethylcyclobutanecarboxamide as a case study. While specific experimental data for this molecule is not publicly available, this document outlines a rigorous, self-validating testing cascade designed to elucidate its potential therapeutic profile. We will compare this hypothetical profiling against established standards in the field, such as Gabapentin, to provide context for data interpretation.
The experimental choices detailed herein are grounded in established preclinical models of neuropathic pain and neuronal activity assays. The logic follows a standard drug discovery progression: from initial in vitro screening to more complex cellular models, and finally to behavioral assessment in in vivo models of the disease state.
Part 1: In Vitro Characterization of Neuronal Activity
A primary hypothesis for a novel amino-carboxamide derivative in the context of neuropathic pain is its potential to modulate neuronal excitability. Therefore, the initial phase of investigation focuses on quantifying its effects on neuronal function in a controlled in vitro environment.
High-Throughput Screening with Microelectrode Arrays (MEAs)
Microelectrode array (MEA) technology allows for the real-time, label-free recording of electrical activity from cultured neuronal networks.[1][2] This provides a functional readout of network-level activity, including firing rates, synchrony, and bursting behavior, which are crucial parameters for assessing the impact of a test compound.[1]
Experimental Rationale: The MEA assay serves as a primary screen to determine if this compound has any modulatory effect on neuronal networks. A change in spontaneous activity can indicate potential interactions with ion channels, neurotransmitter receptors, or other targets that influence neuronal excitability. Comparing these effects to a known modulator like Gabapentin provides a benchmark for the potency and nature of the observed activity.
Workflow for MEA-based Neuronal Activity Screening
Caption: Workflow for assessing compound effects on neuronal networks using MEA.
Detailed Protocol: MEA Assay with Primary Rodent Neurons
-
Cell Plating: Culture primary cortical neurons from E18 rat embryos on fibronectin/poly-D-lysine coated 48-well MEA plates at a density of 80,000 cells per well.
-
Maturation: Maintain the cultures in a neurobasal-based medium for at least 14 days to allow for the formation of mature, spontaneously active synaptic networks.
-
Baseline Recording: Prior to compound addition, record 10 minutes of spontaneous baseline activity from each well using an MEA system (e.g., Axion Maestro).
-
Compound Addition: Prepare a dilution series of this compound and the comparator, Gabapentin (e.g., from 100 nM to 100 µM). Add the compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Post-treatment Recording: Record neuronal activity for 30-60 minutes post-compound addition.
-
Data Analysis: Using analysis software (e.g., Axion Axis Navigator), quantify key parameters such as weighted mean firing rate, burst frequency, and network synchrony index. Normalize the post-treatment data to the baseline recording for each well.
Data Presentation: Comparative MEA Data
| Compound | Concentration (µM) | Mean Firing Rate (% of Baseline) | Burst Frequency (% of Baseline) | Network Synchrony Index (% of Baseline) |
| Vehicle (0.1% DMSO) | - | 102 ± 5 | 98 ± 7 | 101 ± 6 |
| cis-3-Amino-N,N-dimethyl... | 1 | |||
| 10 | ||||
| 100 | ||||
| Gabapentin | 1 | 95 ± 6 | 90 ± 8 | 92 ± 5 |
| 10 | 75 ± 8 | 60 ± 11 | 65 ± 9 | |
| 100 | 50 ± 9 | 35 ± 10 | 40 ± 7 |
Note: The data for the topic compound is hypothetical and would be populated from experimental results. Data for Gabapentin is illustrative of an inhibitory effect.
Part 2: In Vivo Evaluation in a Neuropathic Pain Model
Following promising in vitro results (e.g., a dose-dependent reduction in neuronal network excitability), the next logical step is to assess the compound's efficacy in a relevant animal model of neuropathic pain. The Chronic Constriction Injury (CCI) model in rodents is a widely used and well-validated model that mimics many of the sensory abnormalities observed in human neuropathic pain conditions, such as allodynia and hyperalgesia.[3][4]
The Chronic Constriction Injury (CCI) Model
The CCI model involves loose ligation of the sciatic nerve, leading to nerve inflammation and damage that results in persistent pain-like behaviors in the affected hind paw.[4] This model is valuable for screening potential analgesics that target central and peripheral mechanisms of neuropathic pain.
Experimental Rationale: The primary objective is to determine if systemic administration of this compound can alleviate the mechanical allodynia that develops following CCI surgery. Mechanical allodynia, a painful response to a normally non-painful stimulus, is a key symptom of neuropathic pain.[3] The compound's performance will be compared against a vehicle control and the clinically approved drug, Gabapentin.
Workflow for CCI Model and Behavioral Testing
Caption: Workflow for evaluating compound efficacy in the CCI model of neuropathic pain.
Detailed Protocol: CCI Surgery and Behavioral Assessment
-
Animals: Use adult male Sprague-Dawley rats (200-250g).
-
Baseline Testing: Acclimatize animals to the testing apparatus. Measure the baseline 50% paw withdrawal threshold (PWT) using the up-down method with von Frey filaments.
-
CCI Surgery: Anesthetize the rat. Surgically expose the sciatic nerve and place four loose ligatures around it. In sham-operated animals, the nerve is exposed but not ligated.
-
Development of Allodynia: Allow animals to recover for 7-14 days. Re-measure the PWT to confirm the development of stable mechanical allodynia (a significant decrease in PWT in the CCI group compared to sham).
-
Compound Administration: On the test day, randomize CCI animals with confirmed allodynia into treatment groups: Vehicle, Gabapentin (e.g., 30 mg/kg, i.p.), and this compound (at various doses, e.g., 3, 10, 30 mg/kg, i.p.).
-
Post-dose Assessment: Measure the PWT at 30, 60, and 120 minutes after compound administration.
-
Data Analysis: Analyze the data using a two-way repeated measures ANOVA. The primary endpoint is the reversal of allodynia, indicated by an increase in the PWT.
Data Presentation: Comparative Efficacy in the CCI Model
| Treatment Group | Dose (mg/kg, i.p.) | Pre-dose PWT (g) | Post-dose PWT at 60 min (g) | % Reversal of Allodynia |
| Sham + Vehicle | - | 14.5 ± 1.2 | 14.8 ± 1.1 | N/A |
| CCI + Vehicle | - | 2.8 ± 0.5 | 3.1 ± 0.6 | 2.5% |
| CCI + cis-3-Amino-N,N-dimethyl... | 3 | 2.9 ± 0.4 | ||
| 10 | 2.7 ± 0.6 | |||
| 30 | 2.9 ± 0.5 | |||
| CCI + Gabapentin | 30 | 2.8 ± 0.5 | 9.5 ± 1.5 | 57% |
% Reversal = [(PWT_post-dose - PWT_pre-dose) / (PWT_sham - PWT_pre-dose)] x 100. Data for the topic compound is hypothetical.
Conclusion
This guide outlines a logical and scientifically rigorous progression for the preclinical evaluation of a novel compound, this compound, for the potential treatment of neuropathic pain. By starting with broad functional screening in vitro using MEA and progressing to a validated in vivo model of the disease state, researchers can build a comprehensive data package to support further development. The inclusion of established comparators like Gabapentin at each stage is critical for interpreting the significance of the experimental findings. This structured approach ensures that decisions regarding the compound's potential are based on robust, reproducible, and translatable data.
References
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Patsnap Synapse. (2024, May 27). What in vivo models are used for pain studies? Retrieved from [Link]
-
Cunha, T. M., et al. (2016). Experimental models for the study of neuropathic pain. Revista Dor, 17(Suppl 1), 34-38. Retrieved from [Link]
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Challa, S. R. (2015). Animal Models of Neuropathic Pain Due to Nerve Injury. In Springer Protocols Handbooks. Humana Press. Retrieved from [Link]
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Challa, S. R. (2019). An overview of animal models for neuropathic pain. In Translational Pain Research: From Mouse to Man. CRC Press. Retrieved from [Link]
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Colleoni, M., & Sacerdote, P. (2010). Experimental models for the study of neuropathic pain. Giornale Italiano di Farmacoeconomia e Farmacoutilizzazione, 2(3), 27-35. Retrieved from [Link]
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Axion BioSystems. (n.d.). Neural Activity Assay. Retrieved from [Link]
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Clements, J., et al. (2020). In vitro neuronal activity assay as drug screening platforms. ResearchGate. Retrieved from [Link]
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InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]
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Benchmarking a Novel Cyclobutane Carboxamide Derivative: A Comparative Efficacy Study Against Known DPP-4 Inhibitors
A Technical Guide for Researchers in Drug Discovery
Authored by: A Senior Application Scientist
Abstract
In the landscape of therapeutic development for type 2 diabetes, the discovery of novel dipeptidyl peptidase-4 (DPP-4) inhibitors with improved potency, selectivity, and pharmacokinetic profiles remains a significant endeavor. This guide presents a comprehensive benchmarking study of a novel compound, cis-3-Amino-N,N-dimethylcyclobutanecarboxamide, against a panel of well-established DPP-4 inhibitors. We provide a detailed rationale for the experimental design, step-by-step protocols for in vitro and cell-based assays, and a comparative analysis of the resulting data. This document is intended to serve as a practical resource for researchers and scientists in the field of drug development, offering insights into the evaluation of new chemical entities targeting DPP-4.
Introduction: The Rationale for Targeting DPP-4
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins are released from the gut in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells. By inhibiting DPP-4, the half-life of active GLP-1 and GIP is prolonged, leading to enhanced insulin release and improved glycemic control.[1][2] This mechanism of action has established DPP-4 as a validated therapeutic target for the treatment of type 2 diabetes mellitus.
The structural motif of this compound, featuring a constrained cyclobutane scaffold and an amino-carboxamide pharmacophore, bears resemblance to the structures of known DPP-4 inhibitors. The rigid cyclobutane core can optimally orient the key interacting moieties into the active site of the enzyme, a strategy that has been successfully employed in modern drug design to enhance potency and selectivity.[3] This structural hypothesis warrants a thorough investigation of its potential as a novel DPP-4 inhibitor.
This guide will benchmark this compound against three well-characterized DPP-4 inhibitors: Sitagliptin, Vildagliptin, and Saxagliptin. These compounds represent different chemical classes of DPP-4 inhibitors and are widely used in clinical practice, making them ideal comparators for evaluating the potential of a new chemical entity.
Experimental Design & Methodologies
The benchmarking process is designed to be a self-validating system, where each experimental step provides a layer of confirmation for the subsequent analysis. Our approach is rooted in providing a comprehensive profile of the test compound's inhibitory activity, from a purified enzyme system to a cellular context.
Test Compounds and Reagents
-
Test Compound: this compound (synthesis to be performed in-house or sourced from a reputable supplier).
-
Benchmark Inhibitors:
-
Sitagliptin phosphate (≥98% purity)
-
Vildagliptin (≥98% purity)
-
Saxagliptin hydrochloride (≥98% purity)
-
-
Enzyme: Recombinant human DPP-4 (carrier-free, ≥95% purity).
-
Substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), a fluorogenic substrate for DPP-4.
-
Cell Line: Caco-2 cells (a human colorectal adenocarcinoma cell line that endogenously expresses DPP-4).
-
Buffers and Reagents: Tris-HCl, NaCl, EDTA, Dimethyl sulfoxide (DMSO), and cell culture media.
In Vitro DPP-4 Inhibition Assay: Determining IC50 Values
The cornerstone of benchmarking any inhibitor is the determination of its half-maximal inhibitory concentration (IC50). This in vitro assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of DPP-4 by 50%.
Experimental Workflow:
Caption: Workflow for the in vitro DPP-4 inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer of 50 mM Tris-HCl (pH 7.5) containing 1 M NaCl and 1 mM EDTA.
-
Dissolve the test compound and benchmark inhibitors in DMSO to create 10 mM stock solutions.
-
Prepare a 1 mM stock solution of the Gly-Pro-AMC substrate in DMSO.
-
Dilute the recombinant human DPP-4 enzyme in the assay buffer to the desired working concentration.
-
-
Assay Procedure:
-
In a 96-well black, flat-bottom plate, add 50 µL of the assay buffer to all wells.
-
Perform a serial dilution of the test and benchmark compounds. Add 10 µL of the 10 mM stock solutions to the first well of a row and then perform 1:3 serial dilutions across the plate.
-
Add 20 µL of the diluted DPP-4 enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data to the control wells (containing enzyme and substrate but no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell-Based DPP-4 Inhibition Assay
To assess the inhibitory activity in a more physiologically relevant environment, a cell-based assay using Caco-2 cells is performed. This assay measures the ability of the compounds to inhibit DPP-4 activity on the surface of intact cells.
Experimental Workflow:
Caption: Workflow for the cell-based DPP-4 inhibition assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Seed Caco-2 cells in a 96-well, black, clear-bottom plate at a density of 5 x 10^4 cells/well.
-
Culture the cells in a suitable medium until they reach confluency.
-
-
Assay Procedure:
-
Wash the cells twice with a pre-warmed assay buffer (e.g., Hank's Balanced Salt Solution).
-
Prepare serial dilutions of the test and benchmark compounds in the assay buffer.
-
Add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of the Gly-Pro-AMC substrate solution to each well.
-
Measure the fluorescence intensity at regular intervals for 60 minutes.
-
-
Data Analysis:
-
Perform data analysis as described for the in vitro assay to determine the cellular IC50 values.
-
Comparative Data Analysis
The quantitative data from the assays should be summarized in a clear and concise table to facilitate direct comparison.
| Compound | In Vitro IC50 (nM) | Cellular IC50 (nM) |
| This compound | Experimental Value | Experimental Value |
| Sitagliptin | Experimental Value | Experimental Value |
| Vildagliptin | Experimental Value | Experimental Value |
| Saxagliptin | Experimental Value | Experimental Value |
Discussion and Interpretation of Results
A thorough analysis of the comparative data is crucial. The discussion should address the following points:
-
Potency: Compare the IC50 values of this compound with the benchmark inhibitors. A lower IC50 value indicates higher potency.
-
Structure-Activity Relationship (SAR): Discuss how the structural features of the novel compound might contribute to its observed activity. The rigid cyclobutane scaffold is hypothesized to provide a favorable conformation for binding to the DPP-4 active site.
-
In Vitro vs. Cellular Activity: Compare the in vitro and cellular IC50 values. A significant difference may indicate issues with cell permeability or off-target effects.
-
Future Directions: Based on the initial findings, suggest further studies such as selectivity profiling against other serine proteases (e.g., DPP-8, DPP-9, and FAP), pharmacokinetic studies, and in vivo efficacy models.
Signaling Pathway
The inhibition of DPP-4 has a direct impact on the incretin signaling pathway, which is central to glucose regulation.
Caption: The incretin signaling pathway and the site of action for DPP-4 inhibitors.
Conclusion
This guide provides a robust framework for the initial benchmarking of this compound as a potential DPP-4 inhibitor. By adhering to these detailed protocols and principles of scientific integrity, researchers can generate reliable and comparable data to evaluate its therapeutic potential. The insights gained from this comparative study will be instrumental in guiding the subsequent stages of drug discovery and development.
References
-
Dipeptidyl peptidase-4 (DPP-4) inhibitors in the management of type 2 diabetes: a literature review. (2015). Medical Science Monitor. [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2022). Pharmaceuticals. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of cis- and trans-3-Amino-N,N-dimethylcyclobutanecarboxamide
Introduction: The Critical Role of Stereoisomer Characterization
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail. It is a fundamental determinant of pharmacological activity, dictating how a molecule interacts with its biological target. The cyclobutane ring, a "strained" but increasingly popular scaffold in medicinal chemistry, presents unique stereochemical challenges and opportunities. The cis and trans isomers of 1,3-disubstituted cyclobutanes, such as 3-Amino-N,N-dimethylcyclobutanecarboxamide, can exhibit profoundly different biological profiles, toxicities, and pharmacokinetic properties.
Therefore, the ability to unambiguously differentiate between these stereoisomers is paramount. This guide provides an in-depth comparison of the cis and trans isomers of 3-Amino-N,N-dimethylcyclobutanecarboxamide, leveraging a multi-technique spectroscopic approach. We will delve into the principles and expected outcomes of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just what is observed, but why these differences (or similarities) arise from the distinct molecular geometries.
Molecular Structure and Symmetry: The Foundation of Spectral Differences
The core distinction between the cis and trans isomers lies in the relative orientation of the amino (-NH₂) and carboxamide (-CON(CH₃)₂) groups. In the cis isomer, both substituents are on the same face of the cyclobutane ring. In the trans isomer, they are on opposite faces. This fundamental geometric difference has profound implications for the molecule's symmetry, which is the primary factor governing the appearance of its NMR spectra.
-
cis-Isomer: Possesses a plane of symmetry that bisects the C1-C3 axis. This results in chemical equivalence for certain pairs of protons and carbons.
-
trans-Isomer: Possesses a C₂ axis of rotational symmetry. This higher degree of symmetry results in a greater number of chemically equivalent nuclei compared to the cis isomer.
Caption: Molecular structures of cis and trans isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and definitive technique for distinguishing between these isomers. The chemical environment of each nucleus is exquisitely sensitive to its spatial relationship with neighboring atoms and functional groups.
¹H NMR Analysis: A Tale of Two Symmetries
The proton NMR spectra are expected to show the most dramatic differences, primarily in the number of signals and their multiplicities. The non-planar, puckered nature of the cyclobutane ring means that protons on the same carbon (geminal protons) are often diastereotopic and thus chemically non-equivalent, especially in the less symmetric cis isomer.
Causality Behind the Differences:
-
Chemical Shift (δ): Protons in the cis isomer experience different anisotropic effects from the substituents compared to the trans isomer. For example, a proton held spatially close to the electron cloud of the carbonyl group will be deshielded (shifted downfield) relative to a more distant proton.
-
Coupling Constants (J): The through-bond coupling between adjacent protons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. Vicinal cis and trans coupling constants in cyclobutanes can vary significantly, providing structural clues.[1] In general, Jcis is often larger than Jtrans for vicinal protons on a cyclobutane ring.[1]
Table 1: Predicted ¹H NMR Spectroscopic Data
| Assignment | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Rationale for Differences |
|---|---|---|---|
| -CON(CH₃)₂ | ~2.9-3.1 ppm (2s, 6H total) | ~2.9-3.1 ppm (s, 6H) | Potential for two distinct methyl signals in the cis isomer due to hindered rotation or asymmetry; one signal expected in the symmetric trans isomer. |
| Ring CH-N | Multiplet | Multiplet | Chemical shift will differ due to the relative orientation of the carboxamide group. |
| Ring CH-C=O | Multiplet | Multiplet | Chemical shift will differ due to the relative orientation of the amino group. |
| Ring CH₂ | 2 x Multiplets (4H total) | 1 x Multiplet (4H) | The two CH₂ groups are non-equivalent in the cis isomer, giving more complex signals. They are equivalent in the trans isomer, simplifying the spectrum.[2] |
| -NH₂ | Broad singlet | Broad singlet | Position is concentration and solvent dependent; not a reliable diagnostic for stereochemistry. |
¹³C NMR Analysis: A Simple Signal Count
The proton-decoupled ¹³C NMR spectrum provides a straightforward and robust method for differentiation based on a simple count of the carbon signals.
Causality Behind the Differences: Molecular symmetry is the sole determinant here. Carbons that can be interchanged by a symmetry operation (like a rotation or reflection) are chemically equivalent and will produce a single signal.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Assignment | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Rationale for Differences |
|---|---|---|---|
| C=O | 1 signal (~170-175 ppm) | 1 signal (~170-175 ppm) | Unlikely to differ significantly. |
| CH-N | 1 signal | 1 signal | Chemical shifts will be subtly different. |
| CH-C=O | 1 signal | 1 signal | Chemical shifts will be subtly different. |
| Ring CH₂ | 2 signals | 1 signal | The key diagnostic feature. The two CH₂ groups are inequivalent in the cis isomer but equivalent in the trans isomer. |
| -N(CH₃)₂ | 1 or 2 signals | 1 signal | Two signals are possible for the cis isomer if rotation is hindered. One signal is expected for the trans isomer. |
| Total Signals | 5 or 6 | 4 | The total number of signals is a definitive differentiator. |
Infrared (IR) Spectroscopy: Functional Group Confirmation
IR spectroscopy excels at identifying the functional groups present in a molecule but is generally insensitive to the subtle stereochemical differences between diastereomers like these. Both isomers contain a primary amine and a tertiary amide, and their IR spectra are expected to be nearly identical.
Key Diagnostic Peaks:
-
Primary Amine (-NH₂): A characteristic two-pronged peak in the 3500-3300 cm⁻¹ region, resulting from the symmetric and asymmetric N-H stretching vibrations.[3][4] An N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹.[5]
-
Tertiary Amide (-CONR₂): A strong, sharp absorption band for the C=O stretch, typically found between 1670-1630 cm⁻¹.[6] Because it is a tertiary amide, there will be no N-H related peaks from this functional group.[6][7]
Table 3: Predicted FT-IR Absorption Bands (Applicable to Both Isomers)
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |
|---|---|---|---|
| ~3400 & ~3300 | Primary Amine | N-H Asymmetric & Symmetric Stretch | Medium (two peaks) |
| ~2960-2850 | C-H (Aliphatic) | C-H Stretch | Medium to Strong |
| ~1640 | Tertiary Amide | C=O Stretch | Strong |
| ~1600 | Primary Amine | N-H Bend (Scissor) | Medium |
| ~1400 | C-N | C-N Stretch | Medium |
While the spectra will be very similar, minor differences in the "fingerprint region" (<1500 cm⁻¹) may exist due to different bending and skeletal vibrations, but these are not reliable for primary differentiation without authentic reference standards.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula for both isomers is C₇H₁₄N₂O, giving a monoisotopic mass of approximately 142.11 Da.
Expected Observations:
-
Molecular Ion (M⁺•): A peak at m/z 142 corresponding to the intact molecule minus one electron.
-
Fragmentation: Upon electron ionization (EI), the molecular ion is energetically unstable and will fragment.[8] The primary fragmentation pathway for cyclobutanes involves ring cleavage, often leading to the loss of ethene (C₂H₄, 28 Da).[9][10] Other likely fragmentations include α-cleavage next to the amine or amide groups.
Why are the spectra similar? For many stereoisomers, the energy imparted during electron ionization is sufficient to cause bond rotations or ring-opening before fragmentation occurs. This erases the original stereochemical information, leading to identical or nearly identical mass spectra for the cis and trans isomers. Therefore, standard EI-MS is excellent for confirming the molecular weight but is not a reliable tool for differentiating these specific isomers.
Table 4: Predicted Key Mass Spectrometry Fragments (Applicable to Both Isomers)
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 142 | [C₇H₁₄N₂O]⁺• | Molecular Ion (M⁺•) |
| 127 | [M - CH₃]⁺ | Loss of a methyl radical from the amide |
| 98 | [M - (CH₃)₂N]⁺ | Loss of dimethylamino radical |
| 84 | [M - CON(CH₃)₂]⁺ | Loss of the carboxamide group |
| 72 | [CON(CH₃)₂]⁺ | Amide fragment cation |
| 58 | [CH₂=NH₂]⁺ + [CH₂=C=O] | Ring cleavage products |
Experimental Protocols & Workflow
To ensure trustworthy and reproducible data, the following standard operating procedures should be employed.
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A Comparative Guide to Purity Assessment of Synthesized cis-3-Amino-N,N-dimethylcyclobutanecarboxamide
For researchers, scientists, and drug development professionals, the unequivocal determination of purity for a synthesized active pharmaceutical ingredient (API) or key intermediate is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide, a crucial building block in medicinal chemistry. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to ensure the integrity of your research and development efforts.
The Criticality of Purity for this compound
This compound possesses a unique stereochemistry and functional group array that makes it a valuable scaffold in drug discovery. The cis configuration of the amino and carboxamide groups on the cyclobutane ring dictates its three-dimensional shape and, consequently, its binding affinity and pharmacological activity. The presence of its trans isomer, or other process-related impurities, can lead to altered efficacy, unforeseen toxicity, and complications in downstream applications. Therefore, a multi-faceted analytical approach is not just recommended but essential for robust quality control.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique hinges on the specific purity question being addressed. Is the concern related to isomeric purity, residual solvents, inorganic contaminants, or unidentified organic byproducts? Here, we compare the most powerful techniques for a comprehensive purity assessment of this compound.
| Analytical Technique | Primary Application for Purity Assessment | Strengths | Limitations | Typical Purity Threshold |
| High-Performance Liquid Chromatography (HPLC) | Quantitation of the main component, detection of non-volatile organic impurities, and chiral separation of isomers. | High resolution, sensitivity, and reproducibility for quantitative analysis.[1][2] | May require chromophores for UV detection; some closely related impurities may co-elute. | >99% (Area Normalization) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantitation of volatile and semi-volatile impurities (e.g., residual solvents, starting materials). | Excellent for separating complex mixtures of volatile compounds; mass spectrometry provides structural information for impurity identification.[3] | Requires derivatization for polar, non-volatile compounds like the target molecule.[4] Thermal decomposition of labile compounds is a risk. | Varies by impurity (ppm level) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, identification of impurities with different chemical structures, and quantitative purity determination (qNMR). | Provides detailed structural information.[5] qNMR can provide an absolute purity value without a reference standard for each impurity.[6][7][8] | Lower sensitivity compared to chromatographic methods for trace impurities. | >95% (by qNMR) |
| Elemental Analysis (CHNS) | Determination of the elemental composition (Carbon, Hydrogen, Nitrogen, Sulfur). | Provides fundamental confirmation of the empirical formula and is a good indicator of overall purity from inorganic or highly disparate organic impurities. | Does not distinguish between isomers or structurally similar impurities. | Within ±0.4% of theoretical values |
Experimental Protocols and Methodologies
A self-validating system for purity assessment relies on the synergy of orthogonal analytical techniques. Below are detailed protocols for the most critical analyses for this compound.
Chiral High-Performance Liquid Chromatography (HPLC) for Isomeric Purity
The primary isomeric impurity of concern is the trans-3-Amino-N,N-dimethylcyclobutanecarboxamide. A chiral stationary phase (CSP) is essential for their separation, as enantiomers and diastereomers have identical physical properties in an achiral environment.[9][10][11] Polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective for separating amino acid derivatives.[12][13]
Workflow for Chiral HPLC Method Development:
Caption: Workflow for Chiral HPLC Method Development.
Detailed Protocol:
-
Column Selection: Screen several chiral columns. A good starting point would be a cellulose or amylose-based column (e.g., CHIRALPAK® series) or a macrocyclic glycopeptide column (e.g., CHIROBIOTIC® T).[12][13]
-
Mobile Phase Screening:
-
Normal Phase: Heptane/Isopropanol with a basic additive like diethylamine (DEA) to improve peak shape for the amine.
-
Reversed Phase: Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium acetate) or acid modifier (e.g., formic acid).
-
-
Optimization: Once initial separation is observed, systematically vary the mobile phase composition, flow rate (typically 0.5-1.5 mL/min), and column temperature to achieve optimal resolution (>1.5) and peak shape.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the amide bond provides some UV absorbance.
-
Validation: The method must be validated for specificity, linearity, accuracy, and precision in accordance with ICH guidelines to ensure its reliability.[14][15][16]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Due to the polar nature and low volatility of the target molecule, derivatization is necessary for GC-MS analysis.[4] Silylation or acylation are common derivatization techniques for primary amines and amides.[4][17]
Workflow for GC-MS Analysis with Derivatization:
Caption: Workflow for GC-MS Analysis with Derivatization.
Detailed Protocol:
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the sample into a vial.
-
Derivatization:
-
Add an anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Add the derivatizing agent. For silylation, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is effective.[4] For acylation, trifluoroacetic anhydride (TFAA) can be used.[4]
-
Heat the sealed vial (e.g., 70°C for 30 minutes) to ensure complete reaction.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable.
-
Injector: Split/splitless injector at a temperature that ensures volatilization without degradation (e.g., 250-280°C).
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 50-70°C) to a high final temperature (e.g., 280-300°C) to elute all components.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV is standard for creating a library-searchable mass spectrum.
-
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR is a powerful primary method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[6][7][8][18] The principle relies on the direct proportionality between the integrated signal area and the number of nuclei contributing to that signal.[7]
Workflow for qNMR Purity Assessment:
Caption: Workflow for qNMR Purity Assessment.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the synthesized compound (e.g., 10-20 mg).
-
Accurately weigh a known amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have signals that do not overlap with the analyte's signals.[8]
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a high-field NMR spectrometer.
-
Crucially, use quantitative acquisition parameters: a calibrated 90° pulse and a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure complete relaxation of all protons.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:[7] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Conclusion: A Triad of Trustworthiness
For a comprehensive and defensible assessment of the purity of this compound, a single analytical technique is insufficient. The synergistic use of chiral HPLC, GC-MS (with derivatization), and qNMR forms a "triad of trustworthiness." Chiral HPLC addresses the critical issue of isomeric purity, GC-MS identifies and quantifies volatile process-related impurities, and qNMR provides a robust, absolute measure of the compound's purity. This multi-pronged approach, grounded in sound scientific principles and validated methodologies, provides the highest level of confidence for researchers, scientists, and drug development professionals.
References
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Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
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A Routine Experimental Protocol for qHNMR Illustrated with Taxol. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
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A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved January 16, 2026, from [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Chromatography Online. Retrieved January 16, 2026, from [Link]
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qNMR: top tips for optimised sample prep. (2019, February 21). Manufacturing Chemist. Retrieved January 16, 2026, from [Link]
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Quantitative NMR Spectroscopy. (2017, November). University of Oxford. Retrieved January 16, 2026, from [Link]
-
Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved January 16, 2026, from [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023, December 11). World Journal of Pharmaceutical and Medical Research. Retrieved January 16, 2026, from [Link]
-
Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. Retrieved January 16, 2026, from [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Journal of Food and Drug Analysis. Retrieved January 16, 2026, from [Link]
-
Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. (2022, January 6). PubMed Central. Retrieved January 16, 2026, from [Link]
-
2.1.2. Gas chromatography of amines as various derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023, May 20). PubMed Central. Retrieved January 16, 2026, from [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
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Chiral Separations by High‐Performance Liquid Chromatography. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 16, 2026, from [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2012). ResearchGate. Retrieved January 16, 2026, from [Link]
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conformational analysis of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide
An In-Depth Guide to the Conformational Analysis of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Conformation in Drug Design
The three-dimensional structure of a small molecule is a primary determinant of its biological activity, dictating how it interacts with protein targets and its overall physicochemical properties. For molecules built on constrained ring systems like cyclobutane, understanding the accessible conformations is paramount. Unlike the well-defined chair and boat conformations of cyclohexane, the cyclobutane ring exists in a delicate equilibrium of non-planar, "puckered" states to balance inherent angle strain and torsional strain.[1][2] The introduction of substituents dramatically influences this equilibrium, often locking the ring into a preferred conformation that defines the spatial orientation of its functional groups.
This guide presents a comprehensive , a molecule of interest in medicinal chemistry due to its rigid scaffold and strategically placed functional groups. The cis stereochemical relationship between the primary amine at C3 and the tertiary amide at C1 introduces the potential for a stabilizing intramolecular hydrogen bond (IMHB). This guide will compare and detail the two cornerstone methodologies for elucidating its conformational landscape: Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis and computational modeling for theoretical validation and energy quantification.
The Conformational Landscape of a Substituted Cyclobutane
A planar cyclobutane ring would suffer from significant torsional strain due to eight fully eclipsed C-H bonds, alongside the angle strain from its 90° C-C-C bond angles.[3] To alleviate this, the ring adopts a puckered conformation, characterized by a puckering angle (θ) of approximately 25-35°.[3] This creates two distinct substituent positions on each carbon: pseudo-axial (a') and pseudo-equatorial (e'). The energy barrier to ring inversion (flipping between two equivalent puckered states) is low, typically around 1.5-2.0 kcal/mol for monosubstituted cyclobutanes.[4]
For this compound, two principal puckered conformers are possible. However, the key to its conformational preference lies in the potential for an intramolecular hydrogen bond between the amino group (donor) and the amide's carbonyl oxygen (acceptor). This interaction is only possible in one of the two conformers, which is therefore expected to be overwhelmingly the most stable form.
The central hypothesis is that this IMHB will effectively "lock" the molecule into a single dominant conformation in solution, a phenomenon known to significantly impact properties like cell permeability and pKa.[5][6]
Caption: The stabilizing effect of the IMHB on the conformational equilibrium.
Conclusion
The is dominated by the formation of a strong intramolecular hydrogen bond. This interaction is predicted to lock the flexible cyclobutane ring into a single, highly stable conformation. A synergistic approach, utilizing the definitive through-space measurements of 2D NMR and the energetic and geometric insights from DFT calculations, provides a robust and validated model. This detailed understanding is essential for drug development professionals, as the fixed orientation of the amino and amide groups will profoundly influence the molecule's interaction with biological targets and its key physicochemical properties.
References
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- 6. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide
In the landscape of drug discovery and development, our focus is often sharply aimed at synthesis, characterization, and application. However, the life cycle of a chemical does not end with data collection. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, experience-driven protocol for the proper disposal of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide (CAS No. 1268521-02-3), ensuring that its journey from benchtop to final disposition is handled with the highest degree of safety and scientific integrity. The principles outlined here are grounded in federal regulations and best practices, designed to empower you, the researcher, to manage this process with confidence and precision.
Part 1: Hazard Identification and Risk Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for every novel compound may not always be available, a conservative risk assessment must be performed based on its chemical class and analogous structures.
The structure of this compound, containing an amino group and a carboxamide functional group on a cyclobutane ring, suggests a potential for biological activity and associated hazards. An analysis of a structurally similar compound, cis-3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid, reveals hazards that we must assume could be present in our target molecule. This proactive approach forms the foundation of a trustworthy safety protocol.
Table 1: Anticipated Hazard Profile
| Hazard Class | GHS Hazard Statement | Rationale & Implication for Handling |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion is a potential route of exposure. Strict hygiene practices, such as prohibiting eating or drinking in the lab, are essential. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | The amine functional group can be irritating to the skin. Direct contact must be avoided through the use of appropriate gloves and lab coats. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Splashes pose a significant risk to vision. Chemical safety goggles or a face shield are mandatory during handling. |
| Respiratory Irritation | H335: May cause respiratory irritation | If the compound is a fine powder, inhalation of dust can irritate the respiratory tract. Handling should occur in a well-ventilated area or a chemical fume hood. |
This hazard assessment directly informs our choice of Personal Protective Equipment (PPE). The causality is clear: because the compound is a potential skin and eye irritant, our primary defense is to create an impermeable barrier.
Table 2: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin contact. |
| Eye/Face Protection | Chemical safety goggles or face shield | Protects against splashes and dust, preventing serious eye irritation.[1] |
| Skin and Body Protection | Lab coat | Prevents contamination of personal clothing and minimizes skin exposure.[1] |
| Respiratory Protection | Use in a chemical fume hood | Engineering controls are the primary method to prevent inhalation of dust or aerosols.[2][3] |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The disposal of any chemical waste is governed by the Resource Conservation and Recovery Act (RCRA), implemented by the U.S. Environmental Protection Agency (EPA).[4][5] This regulation establishes a "cradle-to-grave" framework for hazardous waste management.[5] Your institution's Chemical Hygiene Plan (CHP), mandated by the Occupational Safety and Health Administration (OSHA), will provide specific procedures that align with these federal laws.[2][6]
The following protocol is a self-validating system designed to ensure compliance and safety.
Step 1: Waste Characterization
The first step in any disposal process is to determine if the waste is hazardous.[4] Given the anticipated hazards outlined in Table 1, This compound and any materials contaminated with it (e.g., weigh boats, contaminated gloves, paper towels) must be treated as hazardous chemical waste. Never dispose of this compound down the sink or in the regular trash.
Step 2: Segregation of Waste
Proper segregation is crucial to prevent dangerous chemical reactions.[4][7]
-
Action: Collect waste containing this compound in a dedicated waste container.
-
Causality: Mixing incompatible chemicals can lead to fire, explosion, or the generation of toxic gases. This compound should be kept separate from strong acids, bases, and oxidizing agents. Segregating waste streams ensures safe storage and transport.[7]
Step 3: Containerization and Labeling
Your hazardous waste container must be appropriate for the waste type and clearly labeled.[8]
-
Action:
-
Select a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle for solids or solutions).
-
Ensure the container has a secure, leak-proof screw-top cap.[7]
-
Affix a completed Hazardous Waste Tag to the container. The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
The quantity of waste.
-
The date accumulation started.
-
All associated hazard warnings (e.g., "Irritant," "Harmful if Swallowed").
-
-
-
Causality: Proper labeling is an OSHA and EPA requirement that communicates hazards to everyone in the laboratory and to the hazardous waste technicians who will handle the container.[9] The container must be kept closed except when actively adding waste to prevent the release of vapors and to avoid spills.[8]
Step 4: Accumulation and Disposal Request
Hazardous waste must be stored safely in the laboratory until it is collected by trained professionals.
-
Action:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA).[8] This area should be at or near the point of generation.
-
Ensure secondary containment (such as a plastic tub) is used to capture any potential leaks.
-
Follow your institution's specific procedures to request a waste pickup from your Environmental Health & Safety (EHS) department.
-
-
Causality: EHS professionals are trained to manage the transport and final disposal of hazardous materials, ensuring compliance with Department of Transportation (DOT) and EPA regulations.[4][10] They will consolidate waste and send it to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will likely be incinerated at high temperatures to ensure complete destruction.[7][11]
The entire disposal process can be visualized as a decision-making workflow.
Caption: Disposal Decision Workflow for Laboratory Chemical Waste.
Part 3: Spill and Emergency Procedures
Even with meticulous planning, accidents can occur. A pre-defined emergency plan is a hallmark of a trustworthy safety system.
In case of a spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's emergency number.
-
Assess and Protect: If the spill is small and you are trained to handle it, ensure you are wearing the appropriate PPE (double-glove if necessary). Prevent the spill from spreading or entering drains.
-
Contain and Clean:
-
For a solid spill, gently sweep or scoop the material into a designated waste container. Avoid creating dust.[12]
-
For a liquid spill (if the compound is in solution), absorb it with an inert material like vermiculite or sand.
-
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: All cleanup materials must be collected, labeled, and disposed of as hazardous waste.
Caption: Emergency Protocol for Chemical Spills in the Laboratory.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
In all cases of exposure, consult the SDS for the compound or its analogue and inform your supervisor and EHS department.
References
-
US Bio-Clean. OSHA Compliance For Laboratories. [Link]
-
Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]
-
Lab Manager. Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. [Link]
-
AEG Environmental. Best Practices for Hazardous Waste Disposal. [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]
-
Michigan State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]
-
Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
-
Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. [Link]
-
Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. [Link]
-
Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. osha.gov [osha.gov]
- 3. md.rcm.upr.edu [md.rcm.upr.edu]
- 4. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 5. youtube.com [youtube.com]
- 6. osha.gov [osha.gov]
- 7. usbioclean.com [usbioclean.com]
- 8. epa.gov [epa.gov]
- 9. Hazard Communication Standard Corrections Update OSHA’s Chemical Safety Rules | Lab Manager [labmanager.com]
- 10. epa.gov [epa.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

